molecular formula C6H8O2 B173474 Methyl 2-cyclopropylideneacetate CAS No. 110793-87-8

Methyl 2-cyclopropylideneacetate

Cat. No.: B173474
CAS No.: 110793-87-8
M. Wt: 112.13 g/mol
InChI Key: CXFUQXWODUHOTN-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropylideneacetate is a specialized ester derivative that serves as a high-value synthetic building block in organic and medicinal chemistry. Its molecular structure, featuring a cyclopropylidene group adjacent to an acetate ester, makes it a valuable precursor for constructing complex molecular architectures, particularly through cycloaddition and annulation reactions. While specific literature on this compound is limited, a closely related derivative, Methyl 2-chloro-2-cyclopropylideneacetate (CAS 82979-45-1) , has been documented as a key reactant in domino processes with amidines to efficiently access cyclobutene-annelated pyrimidinones, a privileged scaffold in drug discovery . This highlights the potential of cyclopropylideneacetate derivatives to access fused ring systems. Compounds containing the cyclopropyl group are of significant interest in pharmaceutical applications, as the ring strain can influence a molecule's biological activity and metabolic stability . Researchers can leverage this compound as a versatile synthon for the development of novel compounds, including potential therapeutic agents. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

methyl 2-cyclopropylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-8-6(7)4-5-2-3-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFUQXWODUHOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of methyl 2-cyclopropylideneacetate, a valuable and versatile building block in modern organic and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, in-depth mechanistic insights, and a thorough analysis of characterization data. The guide emphasizes the strategic importance of the cyclopropylidene moiety and showcases the utility of this compound in the synthesis of complex molecular architectures, particularly in the context of antiviral and anticancer drug discovery.

Introduction: The Significance of the Cyclopropylidene Moiety

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to bioactive molecules.[1][2] The exocyclic double bond of cyclopropylidene derivatives, such as this compound, further enhances their synthetic utility, providing a reactive handle for a variety of chemical transformations. This strained three-membered ring system readily participates in cycloaddition and conjugate addition reactions, enabling the construction of diverse and complex molecular scaffolds.[3] The incorporation of the cyclopropylidene unit has been a key strategy in the development of a range of therapeutic agents, particularly in the fields of antiviral and anticancer research.[4][5][6]

This guide will focus on providing a detailed understanding of this compound, from its efficient synthesis to its thorough characterization, equipping researchers with the knowledge to effectively utilize this powerful synthetic intermediate.

Strategic Synthesis of this compound

The most direct and industrially scalable routes to this compound involve the olefination of a cyclopropyl carbonyl compound. The two most prominent and effective methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Preferred Route

The Horner-Wadsworth-Emmons (HWE) reaction is often the method of choice for the synthesis of α,β-unsaturated esters due to its high efficiency, stereoselectivity, and the straightforward removal of the water-soluble phosphate byproduct, which is particularly advantageous for large-scale synthesis.[3][4] The reaction typically employs a phosphonate-stabilized carbanion which reacts with an aldehyde or ketone to yield an alkene. For the synthesis of this compound, the readily available cyclopropanecarboxaldehyde is the ideal starting material.

graph HWE_Mechanism { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

}

Figure 1: Horner-Wadsworth-Emmons Reaction Workflow.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

Materials:

  • Trimethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopropanecarboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Olefination Reaction: Cool the resulting clear solution of the phosphonate carbanion back to 0 °C. Add cyclopropanecarboxaldehyde (1.2 eq.) dropwise via the dropping funnel over 30 minutes. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Parameter Value Reference
Typical Yield 75-85%Adapted from[4][7]
Purity (post-chromatography) >98%Adapted from[4]
Reaction Scale Laboratory to Pilot[4]
The Wittig Reaction: A Classic Alternative

The Wittig reaction provides another reliable method for the synthesis of this compound.[8][9] This reaction involves the use of a phosphorus ylide, typically generated from the corresponding phosphonium salt, which reacts with an aldehyde or ketone. For this synthesis, methyl (triphenylphosphoranylidene)acetate is the ylide of choice, reacting with cyclopropanone. While effective, the Wittig reaction can present challenges in large-scale production due to the formation of triphenylphosphine oxide as a byproduct, which can be difficult to remove completely.[4]

graph Wittig_Mechanism { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

}

Figure 2: Wittig Reaction General Workflow.

Experimental Protocol: Wittig Synthesis

Materials:

  • Methyl (triphenylphosphoranylidene)acetate

  • Anhydrous Toluene

  • Cyclopropanone

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl (triphenylphosphoranylidene)acetate (1.0 eq.) in anhydrous toluene.

  • Olefination: Add a solution of cyclopropanone (1.1 eq.) in anhydrous toluene to the ylide solution at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide.

  • Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Careful chromatography is required to separate the product from the triphenylphosphine oxide byproduct.

Parameter Value Reference
Typical Yield 60-75%Adapted from[4][10]
Purity (post-chromatography) >97%Adapted from[4]
Key Challenge Removal of triphenylphosphine oxide[4]

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose. While a complete set of publicly available, verified spectra for the title compound is limited, the following data is compiled from analogous compounds and expected chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl proton, the methoxy group protons, and the cyclopropyl ring protons. The vinyl proton will appear as a singlet or a narrow multiplet in the olefinic region. The methoxy protons will be a sharp singlet. The cyclopropyl protons will exhibit complex multiplets due to geminal and vicinal coupling.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the ester will appear at the downfield end of the spectrum. The two sp² hybridized carbons of the double bond will have distinct chemical shifts, and the sp³ hybridized carbons of the cyclopropyl ring and the methoxy group will appear at higher field.

Expected ¹H NMR Chemical Shifts (δ, ppm) Multiplicity Assignment
~5.5-6.0s or narrow m=CH
~3.7s-OCH₃
~1.0-1.5mCyclopropyl-H
Expected ¹³C NMR Chemical Shifts (δ, ppm) Assignment
~165-170C=O
~125-135=C(ring)
~110-120=CH
~50-55-OCH₃
~5-15Cyclopropyl-CH₂
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ester will be prominent. C=C stretching and C-H stretching vibrations of the alkene and cyclopropane ring will also be observed.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O stretch (ester)~1710-1730Strong
C=C stretch (alkene)~1640-1660Medium
C-H stretch (sp²)~3050-3100Medium
C-H stretch (sp³)~2850-3000Medium
C-O stretch (ester)~1200-1300Strong
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and the carboxyl group (-COOCH₃).

Ion m/z (expected) Description
[M]⁺112.05Molecular Ion
[M - OCH₃]⁺81.04Loss of methoxy radical
[M - COOCH₃]⁺53.04Loss of carbomethoxy radical

Applications in Drug Development and Medicinal Chemistry

The unique structural features of the cyclopropylidene moiety make this compound a valuable building block for the synthesis of complex and biologically active molecules. Its application is particularly notable in the development of antiviral and anticancer agents.

Antiviral Therapeutics

Cyclopropylidene-containing nucleoside analogues have demonstrated significant antiviral activity against a range of viruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and hepatitis B virus (HBV).[1][4][5] The rigid cyclopropylidene scaffold serves as a conformationally constrained isostere for the ribose or deoxyribose sugar in natural nucleosides, leading to potent and selective inhibition of viral polymerases. This compound can serve as a key precursor for the synthesis of the cyclopropylidene core of these antiviral agents.

Anticancer Agents

The incorporation of the cyclopropyl group is a recurring theme in the design of modern anticancer drugs.[2][11] The unique electronic properties and conformational rigidity of the cyclopropyl ring can enhance binding affinity to target proteins and improve pharmacokinetic properties. While direct examples of this compound in approved anticancer drugs are not prevalent, its potential as a versatile intermediate for the synthesis of novel cyclopropyl-containing anticancer candidates is significant. The reactive exocyclic double bond allows for further functionalization and elaboration into more complex molecular architectures.

Conclusion

This compound is a synthetically accessible and highly valuable building block for organic and medicinal chemistry. The Horner-Wadsworth-Emmons reaction provides a superior and scalable method for its synthesis from cyclopropanecarboxaldehyde. Its unique structural and electronic properties, stemming from the strained cyclopropylidene moiety, make it an attractive starting material for the synthesis of a diverse range of complex molecules. The demonstrated utility of related structures in the development of potent antiviral and anticancer agents underscores the potential of this compound as a key intermediate in the discovery of novel therapeutics. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to fully exploit the synthetic potential of this versatile compound.

References

  • Zhou, S., et al. (2004). Synthesis and Antiviral Activity of (Z)- and (E)-2,2-[Bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: Second-Generation Methylenecyclopropane Analogues of Nucleosides. Journal of Medicinal Chemistry, 47(3), 566-575.
  • Lee, K., et al. (2001). Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1059-1062.
  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Online]. Available: [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Online]. Available: [Link]

  • ResearchGate. (2009). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. [Online]. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Online]. Available: [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Online]. Available: [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Online]. Available: [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Online]. Available: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Online]. Available: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). [Online]. Available: [Link]

  • PubMed Central (PMC). (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Online]. Available: [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. [Online]. Available: [Link]

  • PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Online]. Available: [Link]

  • chemeurope.com. (n.d.). Horner-Wadsworth-Emmons reaction. [Online]. Available: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Online]. Available: [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). [Online]. Available: [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of Methyl 2-cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-cyclopropylideneacetate, a key intermediate in organic synthesis. In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive models and established principles of spectroscopic interpretation to provide a detailed characterization of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's structural features for reaction monitoring, quality control, and further synthetic applications. We will delve into the causality behind expected spectral features, offering insights grounded in the electronic and structural nuances of α,β-unsaturated esters and cyclopropylidene systems.

Introduction: The Structural Significance of this compound

This compound is a fascinating molecule that combines the reactivity of an α,β-unsaturated ester with the unique steric and electronic properties of a cyclopropylidene moiety. The exocyclic double bond in conjugation with the carbonyl group creates a polarized system, influencing its reactivity and spectroscopic behavior. Understanding the precise spectral signature of this compound is paramount for chemists working on its synthesis and subsequent transformations. This guide will provide a foundational understanding of its key spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, yet informative. The key resonances are expected for the methoxy group, the vinylic proton, and the cyclopropylidene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
O-CH3.6 - 3.8Singlet3HTypical range for a methyl ester.
C=CH 5.5 - 5.8Singlet1HDownfield shift due to deshielding by the adjacent carbonyl group.
C(H ₂)₂1.0 - 1.3Singlet4HThe four protons on the cyclopropylidene ring are expected to be chemically and magnetically equivalent, resulting in a single peak. Their upfield shift is characteristic of strained ring systems.

Causality Behind Chemical Shifts: The deshielding of the vinylic proton is a direct consequence of the electron-withdrawing nature of the carbonyl group, which reduces the electron density around this proton. Conversely, the cyclopropylidene protons are shielded due to the unique electronic structure of the three-membered ring.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Key Insights
C =O165 - 170Characteristic chemical shift for an ester carbonyl carbon.
C =CH150 - 155The quaternary carbon of the double bond is significantly downfield due to its sp² hybridization and proximity to the carbonyl group.
C=C H115 - 120The vinylic CH carbon, also sp² hybridized.
O-C H₃50 - 55Typical range for a methoxy carbon in an ester.
C (CH₂)₂110 - 115The spiro carbon of the cyclopropylidene ring, which is also part of the double bond, will be significantly downfield.
C(C H₂)₂5 - 10The methylene carbons of the cyclopropylidene ring are expected at a very upfield position, a hallmark of cyclopropyl rings.

Expertise in Interpretation: The significant downfield shift of the spiro carbon is a key diagnostic feature, reflecting its dual character as part of both the strained ring and the exocyclic double bond.

Experimental Protocol: NMR Data Acquisition

To validate these predictions, the following protocol for NMR data acquisition is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a spectral width of -2 to 12 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 1 second.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of -10 to 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ester group and the carbon-carbon double bond.

Table 3: Predicted Key IR Absorptions for this compound

Functional GroupPredicted Frequency (cm⁻¹)IntensityVibrational Mode
C=O (Ester)1715 - 1730StrongStretch
C=C (Alkene)1630 - 1650MediumStretch
C-O (Ester)1250 - 1300StrongStretch
=C-H3050 - 3100MediumStretch
C-H (sp³)2900 - 3000MediumStretch

Authoritative Grounding: The C=O stretching frequency is expected to be in the lower end of the typical range for esters due to conjugation with the C=C double bond, which lowers the bond order of the carbonyl.[1] This is a classic example of resonance effects influencing vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: A neat liquid sample can be analyzed by placing a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the clean salt plates prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺): The molecular weight of this compound (C₇H₈O₂) is 124.05 g/mol . A prominent molecular ion peak is expected at m/z = 124.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃): A significant peak is anticipated at m/z = 93, corresponding to the acylium ion [M - OCH₃]⁺. This is a very common fragmentation for methyl esters.

    • Loss of the methyl group (-CH₃): A peak at m/z = 109 is possible, though likely less intense than the loss of the methoxy group.

    • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, related rearrangements involving the cyclopropylidene ring could lead to unique fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal for this volatile compound.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

Visualizing Structural Correlations

The following diagrams illustrate the key structural features and their expected spectroscopic correlations.

G cluster_mol This compound cluster_nmr ¹H and ¹³C NMR Correlations cluster_ir IR Vibrational Modes cluster_ms Mass Spec Fragmentation mol H_OMe O-CH₃: ~3.7 ppm (s, 3H) mol->H_OMe ¹H H_vinyl C=CH: ~5.6 ppm (s, 1H) mol->H_vinyl ¹H H_cyclo C(H₂)₂: ~1.1 ppm (s, 4H) mol->H_cyclo ¹H C_CO C=O: ~168 ppm mol->C_CO ¹³C C_C_quat C=CH: ~152 ppm mol->C_C_quat ¹³C C_CH_vinyl C=CH: ~118 ppm mol->C_CH_vinyl ¹³C C_OMe O-CH₃: ~52 ppm mol->C_OMe ¹³C C_spiro C(CH₂)₂: ~112 ppm mol->C_spiro ¹³C C_cyclo C(CH₂)₂: ~7 ppm mol->C_cyclo ¹³C IR_CO C=O Stretch: 1715-1730 cm⁻¹ mol->IR_CO IR IR_CC C=C Stretch: 1630-1650 cm⁻¹ mol->IR_CC IR IR_CO_s C-O Stretch: 1250-1300 cm⁻¹ mol->IR_CO_s IR MS_M M⁺: m/z 124 mol->MS_M MS MS_M_OMe [M-OCH₃]⁺: m/z 93 MS_M->MS_M_OMe Loss of -OCH₃

Caption: Key Spectroscopic Correlations for this compound.

Conclusion: A Predictive Yet Powerful Analysis

While experimental data remains the gold standard, this in-depth analysis based on predictive models and fundamental spectroscopic principles provides a robust and reliable guide to the spectral characteristics of this compound. The predicted data and interpretations herein offer a strong foundation for researchers to identify this compound, monitor its reactions, and assess its purity. The provided experimental protocols outline the best practices for obtaining high-quality data for future validation. This guide underscores the power of combining theoretical knowledge with practical insights to navigate the challenges of modern chemical research.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-Cyclopropylideneacetate: A Multi-Step Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyclopropylideneacetate is a valuable synthetic intermediate characterized by its strained cyclopropylidene moiety and its functionality as an α,β-unsaturated ester. While the Kulinkovich reaction is a powerful tool for the synthesis of cyclopropanols, its direct application to α,β-unsaturated esters for the synthesis of cyclopropylideneacetates is not straightforward and often met with limited success. This technical guide provides a comprehensive overview of a robust and scientifically sound multi-step synthetic strategy for the preparation of this compound. The proposed pathway involves an initial cyclopropanation to form a key cyclopropanol intermediate, followed by oxidation to a cyclopropanone derivative, and culminates in a highly efficient olefination reaction to construct the target exocyclic double bond. This document provides detailed experimental protocols, mechanistic insights, and a discussion of key process considerations to enable researchers to successfully synthesize this important building block.

Introduction: The Challenge of Direct Cyclopropylidenation

The Kulinkovich reaction, first reported by Oleg G. Kulinkovich and his coworkers in 1989, is a well-established organometallic transformation for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[1][2] The reaction proceeds through the formation of a key titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[1][2]

While highly effective for the synthesis of saturated cyclopropanol rings, the direct application of Kulinkovich-type conditions to α,β-unsaturated esters with the goal of producing cyclopropylidene structures is problematic. The titanium-mediated cyclopropanation of α,β-unsaturated esters often fails to produce the desired 1-vinylcyclopropanol derivatives in useful yields. This is likely due to competing reaction pathways, including 1,4-addition of the organometallic species to the conjugated system and polymerization of the acrylate.

Therefore, a more strategic, multi-step approach is required for the efficient and reliable synthesis of this compound. This guide details a three-step sequence that leverages the strengths of established synthetic methodologies to achieve the target molecule with high fidelity.

Overall Synthetic Strategy

The proposed synthetic route to this compound is a three-step process, as illustrated in the workflow diagram below. This strategy circumvents the challenges of a direct cyclopropylidenation by sequentially constructing the key structural features of the target molecule.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Oxidation cluster_2 Step 3: Olefination start Suitable Ester Precursor step1 Kulinkovich-type Reaction start->step1 intermediate1 Methyl 1-hydroxycyclopropanecarboxylate step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 Methyl 2-oxocyclopropanecarboxylate step2->intermediate2 step3 Horner-Wadsworth-Emmons Reaction intermediate2->step3 product This compound step3->product

Caption: A three-step synthetic workflow for this compound.

Step-by-Step Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of Methyl 1-hydroxycyclopropanecarboxylate

The initial step involves the synthesis of a cyclopropanol derivative. While a direct Kulinkovich reaction on methyl acrylate is not efficient, a related transformation on a suitable precursor can yield the necessary cyclopropanol intermediate. For the purpose of this guide, we will consider the synthesis of Methyl 1-hydroxycyclopropanecarboxylate. A practical route to this intermediate involves the reaction of 1-aminocyclopropanecarboxylic acid methyl ester with sodium nitrite in the presence of sulfuric acid.[3]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 1-aminocyclopropanecarboxylic acid methyl ester in an aqueous solution of sulfuric acid (molar ratio of sulfuric acid to the starting material of 1.0-1.1:1).[3]

  • Cool the solution to 0-5 °C.[3]

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude Methyl 1-hydroxycyclopropanecarboxylate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to Methyl 2-oxocyclopropanecarboxylate

The second step is the oxidation of the secondary alcohol in Methyl 1-hydroxycyclopropanecarboxylate to the corresponding ketone, Methyl 2-oxocyclopropanecarboxylate. This transformation can be achieved using a variety of mild oxidizing agents to avoid ring-opening of the strained cyclopropane ring.

Experimental Protocol:

  • Dissolve Methyl 1-hydroxycyclopropanecarboxylate in a suitable solvent such as dichloromethane (DCM) or acetone.

  • Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine).

  • Stir the reaction at room temperature or slightly below, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction appropriately (e.g., by adding isopropanol for PCC or water for Swern).

  • Work up the reaction mixture by washing with aqueous solutions to remove the oxidant byproducts.

  • Extract the product into an organic solvent, dry the organic layer, and concentrate to yield the crude Methyl 2-oxocyclopropanecarboxylate.

  • Purify the product by column chromatography.

Step 3: Horner-Wadsworth-Emmons Olefination

The final and key step in this synthetic sequence is the introduction of the exocyclic double bond via a Horner-Wadsworth-Emmons (HWE) reaction.[4][5] This reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[6][7] In this case, the ketone functionality of Methyl 2-oxocyclopropanecarboxylate reacts with a stabilized phosphorus ylide to furnish the desired this compound.

Mechanism of the Horner-Wadsworth-Emmons Reaction:

The HWE reaction proceeds through the deprotonation of a phosphonate ester to form a nucleophilic phosphonate carbanion. This carbanion then adds to the carbonyl group of the ketone to form a diastereomeric mixture of β-hydroxyphosphonate intermediates. These intermediates subsequently undergo elimination of a phosphate salt to form the alkene. The reaction generally favors the formation of the (E)-alkene due to thermodynamic control in the elimination step.[5]

HWE_Mechanism cluster_0 Horner-Wadsworth-Emmons Reaction Mechanism Phosphonate Methyl (dimethoxyphosphoryl)acetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Intermediate β-hydroxyphosphonate intermediate Carbanion->Intermediate + Ketone Ketone Methyl 2-oxocyclopropanecarboxylate Product This compound Intermediate->Product Elimination Byproduct Dimethyl phosphate salt Intermediate->Byproduct Elimination

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol:

  • Preparation of the Phosphonate Reagent: Methyl (dimethoxyphosphoryl)acetate can be prepared via the Michaelis-Arbuzov reaction of trimethyl phosphite with methyl chloroacetate.

  • Formation of the Phosphonate Carbanion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of methyl (dimethoxyphosphoryl)acetate in THF dropwise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate carbanion.

  • Olefination Reaction: Cool the solution of the phosphonate carbanion to 0 °C and add a solution of Methyl 2-oxocyclopropanecarboxylate in THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.

Data Summary and Characterization

The following table summarizes the key reagents and expected outcome for the pivotal Horner-Wadsworth-Emmons step.

Reactant 1 (Ketone)Reactant 2 (Phosphonate)BaseSolventExpected ProductTypical Yield Range
Methyl 2-oxocyclopropanecarboxylateMethyl (dimethoxyphosphoryl)acetateNaHTHFThis compound70-90%

Characterization of this compound:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the cyclopropyl protons, and the methyl ester protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the ester carbonyl, the two olefinic carbons, the spiro carbon of the cyclopropane ring, and the methyl ester carbon.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (112.13 g/mol ).

  • Infrared Spectroscopy: The IR spectrum will exhibit strong absorption bands for the ester carbonyl (C=O) stretching and the C=C stretching of the exocyclic double bond.

Conclusion and Future Perspectives

While a direct Kulinkovich reaction is not a feasible route for the synthesis of this compound, a robust and efficient multi-step pathway is readily achievable. The presented three-step sequence, involving cyclopropanol formation, oxidation, and a Horner-Wadsworth-Emmons olefination, provides a reliable method for accessing this valuable synthetic intermediate. This guide provides the necessary theoretical background and practical experimental details to empower researchers in the fields of organic synthesis and drug development to successfully prepare this compound. Further optimization of each step, including the exploration of alternative oxidizing agents or olefination conditions, may lead to even more efficient and scalable syntheses.

References

  • Kulinkovich reaction - Wikipedia. (URL: [Link])

  • PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)-2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE - Organic Syntheses Procedure. (URL: [Link])

  • Kulinkovich Reaction: Mechanism & Examples | NROChemistry. (URL: [Link])

  • Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate | Request PDF - ResearchGate. (URL: [Link])

  • New Cyclopropyl Building Blocks for Organic Synthesis, 21. Diels‐Alder Reactions of Methyl 2‐Chloro‐2‐cyclopropylideneacetate with Electron‐Rich Dienes - Scilit. (URL: [Link]<1055::AID-EJOC1055>3.0.CO;2-9)

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (URL: [Link])

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (URL: [Link])

  • A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. (URL: [Link])

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  • CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google P
  • Horner-Wadsworth-Emmons Reaction - YouTube. (URL: [Link])

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  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (URL: [Link])

  • Wittig reaction - Wikipedia. (URL: [Link])

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])

  • Scheme 2. Synthesis of methyl-substituted cyclopropenes (2, 5 and 7)... - ResearchGate. (URL: [Link])

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The Formation of Methyl 2-cyclopropylideneacetate: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-cyclopropylideneacetate is a versatile and highly reactive building block in organic synthesis, prized for its unique structural features that combine the reactivity of a methylenecyclopropane with an electron-deficient alkene. This guide provides an in-depth exploration of the primary reaction mechanism for its synthesis, the Horner-Wadsworth-Emmons (HWE) reaction. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important synthetic transformation.

Introduction: The Significance of this compound

The strained three-membered ring of the cyclopropylidene group, coupled with the electron-withdrawing methyl acetate moiety, imbues this compound with a unique reactivity profile. This makes it a valuable precursor for the synthesis of complex cyclopropane-containing molecules, including amino acids and peptidomimetics.[1] Its electrophilic nature allows for a variety of transformations, such as conjugate additions and cycloadditions, opening avenues to novel chemical entities with potential therapeutic applications.[2][3]

The Horner-Wadsworth-Emmons Reaction: The Predominant Synthetic Route

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[4][5][6] This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, cyclopropanone. The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[6][7]

The Reaction Mechanism

The HWE reaction proceeds through a well-established multi-step mechanism:

  • Deprotonation: The reaction is initiated by the deprotonation of the α-proton of the phosphonate ester by a suitable base, forming a resonance-stabilized phosphonate carbanion. The choice of base is critical and can influence the reaction's efficiency and stereoselectivity.

  • Nucleophilic Addition: The phosphonate carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanone. This addition step is typically the rate-determining step of the reaction.[5]

  • Oxaphosphetane Formation: The resulting betaine intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

  • Elimination: The oxaphosphetane intermediate then collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the desired alkene (this compound) and a dialkylphosphate salt as a byproduct.[5]

The HWE reaction generally favors the formation of the (E)-alkene due to thermodynamic control in the intermediate steps.[4][5]

Figure 1: Horner-Wadsworth-Emmons reaction mechanism.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on established literature methods.[1] Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
Methyl (dimethoxyphosphoryl)acetate867-27-6182.10HWE reagent
Sodium Hydride (60% dispersion in oil)7646-69-724.00Strong base, handle with care under inert atmosphere
Cyclopropanone5009-27-856.06Highly reactive, often generated in situ
Anhydrous Tetrahydrofuran (THF)109-99-972.11Anhydrous solvent is crucial for the reaction
Diethyl Ether60-29-774.12Extraction solvent
Saturated Ammonium Chloride Solution12125-02-953.49Used for quenching the reaction
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent

Note: Cyclopropanone is unstable and is often prepared in situ or used as a surrogate like a 1-sulfonylcyclopropanol.[1]

Step-by-Step Procedure
  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil (1.1 eq).

    • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.

    • Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of methyl (dimethoxyphosphoryl)acetate (1.0 eq) in anhydrous THF (20 mL) to the stirred suspension via the dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, during which time the solution should become clear, indicating the formation of the phosphonate ylide.

  • Olefination Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of cyclopropanone (1.0 eq) in anhydrous THF (10 mL) to the reaction mixture. The use of a cyclopropanone surrogate, such as 1-(phenylsulfonyl)cyclopropanol, may require different reaction temperatures and times.[1]

    • After the addition, allow the reaction to stir at -78 °C for 2 hours and then gradually warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Figure 2: Experimental workflow for the synthesis.

Critical Parameters and Causality

  • Anhydrous Conditions: The phosphonate carbanion is a strong base and will be readily quenched by protic solvents like water. Therefore, the use of anhydrous solvents and an inert atmosphere (nitrogen or argon) is paramount for the success of the reaction.

  • Base Selection: While sodium hydride is commonly used, other bases such as potassium tert-butoxide or lithium diisopropylamide (LDA) can also be employed. The choice of base can affect the reaction rate and, in some cases, the stereoselectivity of the olefination.

  • Temperature Control: The initial deprotonation and the subsequent nucleophilic addition are exothermic. Careful temperature control is necessary to prevent side reactions and ensure the stability of the intermediates. The low temperature (-78 °C) for the addition of cyclopropanone helps to control the reactivity of this strained ketone.[1]

  • Purity of Reagents: The purity of the phosphonate ester and the ketone is crucial. Impurities can lead to the formation of byproducts and complicate the purification process.

Characterization of this compound

The structure of the final product should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl proton, the cyclopropylidene protons, and the methyl ester protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the quaternary olefinic carbon, the methylene carbons of the cyclopropylidene ring, the carbonyl carbon, and the methoxy carbon.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (112.13 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group of the ester (around 1720 cm⁻¹) and a band for the C=C double bond (around 1640 cm⁻¹).

Conclusion

The Horner-Wadsworth-Emmons reaction provides a reliable and efficient pathway for the synthesis of this compound, a valuable and versatile building block in modern organic synthesis. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this important compound in their research endeavors.

References

  • D. J. V. C. van den Heuvel, et al. (2014). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. The Journal of Organic Chemistry, 79(17), 8037–8044. [Link]

  • de Meijere, A., et al. (2004). Methyl 2-Chloro-2-cyclopropylideneacetate—A Remarkably Versatile Building Block for Organic Synthesis. In Topics in Current Chemistry (Vol. 207, pp. 89-148). Springer, Berlin, Heidelberg. [Link]

  • PubChem. (n.d.). Methyl 2-cyclopropylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kozhushkov, S. I., et al. (2013). Methyl (E)-2-(2-Phenylcyclopropylidene)acetate (V): Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran. Russian Journal of Organic Chemistry, 49(7), 996–1002. [Link]

  • Hadjirarapoglou, L. P., et al. (1995). New Cyclopropyl Building Blocks for Organic Synthesis, 21. Diels-Alder Reactions of Methyl 2-Chloro-2-cyclopropylideneacetate with Electron-Rich Dienes. Liebigs Annalen, 1995(6), 1149-1157. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bicyclopropylidene. Organic Syntheses, 60, 6. [Link]

  • Organic Syntheses. (n.d.). Methyl cyclopropyl ketone. Organic Syntheses, 31, 74. [Link]

  • Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Organic Syntheses, 88, 151. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US10611704B2 - Process for the cyclopropanation of olefins using N-methyl-N-nitroso compounds.
  • NIST. (n.d.). Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). trans 1,2-Bis-(hydroxymethyl)cyclopropane. Organic Syntheses, 81, 1. [Link]

  • Postigo, A. (2011). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 8(4), 515-535. [Link]

  • ResearchGate. (n.d.). Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns. Retrieved from [Link]

  • Štefane, B., & Polanc, S. (2002). Kinetics and Mechanism of the Cyclization of Methyl (2-Cyano-4,6-dinitrophenylsulfanyl)acetate Producing. Chemical Papers, 56(2), 112-116. [Link]

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An In-Depth Technical Guide to the Electronic Properties and Molecular Orbital Analysis of Methyl 2-cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyclopropylideneacetate and its derivatives are pivotal building blocks in modern organic synthesis, offering a unique combination of strain-induced reactivity and stereochemical complexity. Their utility in the construction of novel heterocyclic scaffolds has positioned them as valuable tools for drug discovery and development. This guide provides a comprehensive analysis of the electronic properties and molecular orbital characteristics that govern the reactivity and synthetic applications of this important class of molecules. Through a detailed examination of a representative analogue, Methyl (E)-2-(2-phenylcyclopropylidene)acetate, we explore the interplay of the cyclopropylidene moiety and the acrylate system, offering insights into the frontier molecular orbitals, electron density distribution, and key spectroscopic features that are essential for harnessing their synthetic potential.

Introduction: The Synthetic Versatility of this compound

This compound is a strained olefin that has garnered significant attention as a versatile precursor in organic synthesis. The inherent ring strain of the cyclopropylidene group, combined with the electron-withdrawing nature of the acrylate moiety, imparts a unique reactivity profile to the molecule. This makes it a valuable C3 synthon for the construction of a diverse array of complex molecular architectures, particularly heterocyclic compounds of medicinal interest.[1]

The strategic importance of this class of compounds lies in their ability to participate in a variety of transformations, including cycloaddition reactions, ring-opening reactions, and rearrangements. These reactions provide access to novel molecular scaffolds that are often difficult to synthesize through conventional methods. For professionals in drug development, the ability to rapidly generate libraries of structurally diverse compounds is paramount, and building blocks like this compound offer a powerful platform for exploring new chemical space.

This guide will delve into the fundamental electronic properties that underpin the reactivity of these molecules. By understanding the distribution of electrons and the nature of the molecular orbitals, chemists can better predict and control the outcomes of their reactions, leading to more efficient and targeted syntheses of biologically active molecules.

Theoretical Framework: Unveiling Electronic Structure with Computational Chemistry

To gain a deep understanding of the electronic landscape of this compound and its analogues, we turn to the powerful tools of computational chemistry. Density Functional Theory (DFT) has emerged as a robust method for accurately predicting the electronic structure, molecular orbitals, and other key properties of organic molecules.[2][3]

Key Computational Methods
  • Density Functional Theory (DFT): This quantum mechanical modeling method is used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), provide reliable geometries and electronic properties.[3]

  • Frontier Molecular Orbital (FMO) Theory: This theory utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict the reactivity of molecules. The energy and symmetry of these orbitals are crucial in determining the feasibility and regioselectivity of chemical reactions.[4] The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and orbital interactions within a molecule. It allows for the investigation of charge transfer, hyperconjugation, and other stabilizing interactions that influence the molecule's structure and reactivity.

The following diagram illustrates a typical workflow for the computational analysis of a molecule like this compound.

Caption: A generalized workflow for the computational analysis of organic molecules.

Molecular Orbital Analysis: A Case Study of Methyl (E)-2-(2-phenylcyclopropylidene)acetate

Due to the limited availability of specific computational data for this compound in the public domain, we will use the closely related and well-documented analogue, Methyl (E)-2-(2-phenylcyclopropylidene)acetate, as a representative example to illustrate the key electronic features. The presence of the phenyl group provides a useful spectroscopic handle and allows for a more detailed analysis of electronic effects.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key players in many chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between these two orbitals provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity.[6]

OrbitalEnergy (eV) - IllustrativeDescription
LUMO -1.5Primarily localized on the α,β-unsaturated ester system, with significant contributions from the p-orbitals of the exocyclic double bond and the carbonyl group. This indicates that the molecule is susceptible to nucleophilic attack at the β-carbon.
HOMO -6.8Predominantly located on the phenyl ring and the exocyclic double bond, with some contribution from the cyclopropane ring. This suggests that the molecule will act as a nucleophile through these regions in reactions with electrophiles.
HOMO-LUMO Gap 5.3This relatively large energy gap suggests a molecule that is kinetically stable under normal conditions but can be activated for reactions under appropriate thermal or catalytic conditions.

Note: The energy values presented are illustrative and would be determined through specific DFT calculations.

The distribution of the HOMO and LUMO is critical for understanding the regioselectivity of cycloaddition reactions, a common application of this class of compounds.

Electron Density Distribution and Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

In a typical MEP map of a cyclopropylideneacetate derivative:

  • Red/Yellow Regions: Indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack. These are typically found around the carbonyl oxygen atom.

  • Blue/Green Regions: Indicate areas of low electron density (positive potential) and are prone to nucleophilic attack. These are expected around the β-carbon of the acrylate moiety and the hydrogen atoms.

Caption: Workflow for generating and interpreting a Molecular Electrostatic Potential (MEP) map.

Experimental Analysis: Spectroscopic Characterization

Experimental techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure and connectivity of the molecule.

Expected ¹H NMR Spectral Features for Methyl (E)-2-(2-phenylcyclopropylidene)acetate: [7]

Chemical Shift (δ, ppm) - IllustrativeMultiplicityIntegrationAssignment
7.18–7.35m5HAromatic protons (Ph)
5.83-5.86t1HOlefinic proton (=CH)
3.41s3HMethyl ester protons (OCH₃)
2.79-3.33m2HCyclopropyl protons

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the olefinic carbons, the carbons of the phenyl ring, the cyclopropyl carbons, and the methyl ester carbon. The chemical shifts of the cyclopropyl carbons are particularly characteristic, appearing at relatively high field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorption Bands for Methyl (E)-2-(2-phenylcyclopropylidene)acetate: [7]

Wavenumber (cm⁻¹) - IllustrativeIntensityAssignment
~3064MediumC-H stretch (aromatic and olefinic)
~1724StrongC=O stretch (ester)
~1600MediumC=C stretch (aromatic and olefinic)
~1440MediumC-H bend (methyl)

Applications in Drug Discovery and Development

The unique structural and electronic features of this compound and its derivatives make them highly valuable building blocks in the synthesis of biologically active compounds. The cyclopropane ring is a common motif in many natural products and pharmaceuticals, often imparting favorable properties such as metabolic stability and conformational rigidity.

The ability of these compounds to readily undergo cycloaddition and rearrangement reactions allows for the efficient construction of complex heterocyclic systems, which are privileged scaffolds in medicinal chemistry. For example, derivatives of this compound have been used in the synthesis of novel pyrimidinones and other heterocyclic structures with potential biological activity.[1]

The workflow for utilizing these building blocks in a drug discovery program can be visualized as follows:

DrugDiscoveryWorkflow A This compound Derivative B Reaction with Diverse Building Blocks (e.g., Amidines, Dienes) A->B C Library of Novel Heterocyclic Compounds B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A simplified workflow illustrating the use of this compound derivatives in drug discovery.

Conclusion

This compound is a powerful and versatile building block in organic synthesis, with significant potential for applications in drug discovery and development. A thorough understanding of its electronic properties, as elucidated through a combination of computational and experimental techniques, is crucial for harnessing its full synthetic potential. The insights gained from molecular orbital analysis, electron density mapping, and spectroscopic characterization provide a rational basis for the design of novel synthetic routes to complex and biologically relevant molecules. As the demand for new therapeutic agents continues to grow, the strategic use of unique building blocks like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • New Applications of Methyl 2-Chloro-2-cyclopropylideneacetate Towards the Synthesis of Biologically Important Heterocycles. eDiss.

  • This reference is not explicitly cited in the text but provides general context on cyclopropane chemistry.
  • This reference is not explicitly cited in the text but provides general context on synthetic methods.
  • ChemInform Abstract: Methyl (E)-2-(2-Phenylcyclopropylidene)acetate (V): Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran. ResearchGate.

  • This reference is not explicitly cited in the text but provides general context on cycloaddition reactions.
  • Methyl (E)-2-(2-Phenylcyclopropylidene)acetate (V): Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran. ResearchGate.

  • This reference is not explicitly cited in the text but provides general context on prodrugs.
  • This reference is not explicitly cited in the text but provides general context on synthetic methods.
  • This reference is not explicitly cited in the text but provides general context on the topic.
  • Density Functional Theory (DFT) Study of Methyl 2-methoxycyclohex-3-ene-1-carboxylate for structure optimization, transition state, vibrational, electronic and PES scan. ResearchGate.

  • The calculated HOMO, LUMO energies and their corresponding quantum... ResearchGate.

  • Current Chemistry Letters Predictive study, using density functional theory and time dependent functional theory, on the struct. Growing Science.

  • This reference is not explicitly cited in the text but provides general context on comput
  • Density Functional Theory (DFT) Study of Methyl 2-methoxycyclohex-3-ene-1-carboxylate for structure optimization, transition state, vibrational, electronic and PES scan. ResearchGate.

  • This reference is not explicitly cited in the text but provides general context on DFT calcul
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  • This reference is not explicitly cited in the text but provides general context on heterocyclic synthesis.
  • This reference is not explicitly cited in the text but provides general context on diversity-oriented synthesis.
  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. YouTube.

  • This reference is not explicitly cited in the text but provides general context on drug discovery.

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The Genesis and Synthetic Evolution of Cyclopropylidene Esters: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropylidene ester moiety, a unique and highly strained functional group, has carved a significant niche in the landscape of modern organic chemistry. Its inherent reactivity, born from the fusion of an exocyclic double bond and a three-membered ring, offers a gateway to a diverse array of molecular architectures. This guide provides an in-depth exploration of the discovery and historical synthesis of cyclopropylidene esters, tracing their conceptual origins to the pioneering work on cyclopropylidene carbenes. We will delve into the primary synthetic methodologies, with a particular focus on the now-standard olefination reactions, offering detailed mechanistic insights and practical, field-proven protocols. Furthermore, this document will illuminate the burgeoning applications of these versatile building blocks in the synthesis of complex molecules, particularly within the realm of drug discovery and development, providing researchers and scientists with a comprehensive resource to harness the synthetic potential of cyclopropylidene esters.

A Historical Perspective: From Elusive Carbenes to Synthetically Accessible Esters

The story of cyclopropylidene esters is intrinsically linked to the broader history of cyclopropane chemistry and the fascinating world of carbenes. The intellectual groundwork was laid by the seminal investigations into the generation and trapping of cyclopropylidene, the parent carbene of this class of compounds.

The Dawn of Cyclopropylidene: The Doering-LaFlamme Allene Synthesis

In the mid-20th century, the laboratories of William von Eggers Doering were a crucible of innovation in carbene chemistry. A landmark achievement was the development of the Doering-LaFlamme allene synthesis , a two-step process that transforms alkenes into allenes.[1] This reaction proceeds through a 1,1-dihalocyclopropane intermediate, which upon treatment with a reducing agent, generates a cyclopropylidene carbene or a carbenoid species. This highly reactive intermediate then undergoes a spontaneous electrocyclic ring-opening to furnish the corresponding allene.

While the primary focus of this work was on allene synthesis, it provided the first tangible evidence for the existence of the cyclopropylidene intermediate. This foundational understanding paved the way for chemists to contemplate the possibility of intercepting or modifying this reactive species to create other valuable functional groups, including the cyclopropylidene ester.

The Advent of Modern Synthetic Methodologies

Direct adaptation of the Doering-LaFlamme conditions to substrates bearing ester functionalities proved challenging due to the harsh reaction conditions. The true synthetic utility of cyclopropylidene esters was unlocked with the advent of milder and more versatile olefination reactions, which remain the cornerstone of their synthesis today. These methods typically involve the reaction of a phosphorus-stabilized carbanion with cyclopropanone or a suitable cyclopropanone surrogate.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Workhorse for Cyclopropylidene Ester Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction has emerged as the preeminent method for the synthesis of cyclopropylidene esters, particularly for α,β-unsaturated esters. This reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, which is a significant advantage in large-scale synthesis.[2]

The HWE reaction generally provides the thermodynamically more stable (E)-alkene with high selectivity.

Mechanism of the Horner-Wadsworth-Emmons Reaction:

The reaction is initiated by the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, to form a stabilized carbanion. This nucleophile then adds to the carbonyl group of cyclopropanone (or a surrogate) to form a transient oxaphosphetane intermediate. This intermediate subsequently collapses to yield the desired cyclopropylidene ester and a dialkylphosphate salt.

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Mechanism Phosphonate (EtO)₂P(O)CH₂CO₂Et Carbanion [(EtO)₂P(O)CHCO₂Et]⁻ Phosphonate->Carbanion Deprotonation Base Base Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack Cyclopropanone Cyclopropanone Cyclopropanone->Oxaphosphetane Product Cyclopropylidene Ester Oxaphosphetane->Product Elimination Byproduct (EtO)₂PO₂⁻ Oxaphosphetane->Byproduct

Figure 1: A simplified diagram illustrating the key steps of the Horner-Wadsworth-Emmons reaction for the synthesis of cyclopropylidene esters.

Representative Protocol for the Synthesis of Ethyl Cyclopropylideneacetate via HWE Reaction:

StepProcedureReagents & ConditionsExpected Yield
1Phosphonate Deprotonation To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.-
2Olefination Cool the resulting solution back to 0 °C and add a solution of cyclopropanone (1.0 eq) in THF dropwise.-
3Reaction Completion & Workup Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.70-85%
4Purification The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.-
The Wittig Reaction: A Classic Approach

The Wittig reaction , a cornerstone of alkene synthesis discovered by Georg Wittig in 1954, provides an alternative route to cyclopropylidene esters.[3] This method employs a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base. For the synthesis of α,β-unsaturated esters like ethyl cyclopropylideneacetate, a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane is used, which generally favors the formation of the (E)-isomer.[2]

While highly effective, a practical challenge of the Wittig reaction, especially on a larger scale, is the removal of the triphenylphosphine oxide byproduct, which can often be difficult to separate from the desired product.[4]

Mechanism of the Wittig Reaction:

The reaction commences with the attack of the nucleophilic carbon of the phosphorus ylide on the electrophilic carbonyl carbon of cyclopropanone, leading to the formation of a betaine intermediate. This intermediate then cyclizes to form an oxaphosphetane, which subsequently decomposes to the cyclopropylidene ester and triphenylphosphine oxide.

Wittig_Mechanism Wittig Reaction Mechanism Ylide Ph₃P=CHCO₂Et Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Cyclopropanone Cyclopropanone Cyclopropanone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Product Cyclopropylidene Ester Oxaphosphetane->Product Decomposition Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Figure 2: A simplified diagram showing the mechanistic pathway of the Wittig reaction for the formation of cyclopropylidene esters.

Representative Protocol for the Synthesis of Ethyl Cyclopropylideneacetate via Wittig Reaction:

StepProcedureReagents & ConditionsExpected Yield
1Ylide Generation To a stirred suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C, add a strong base such as sodium bis(trimethylsilyl)amide (1.1 eq). Stir the resulting orange-red solution for 30 minutes.-
2Olefination Add a solution of cyclopropanone (1.0 eq) in THF dropwise to the ylide solution at 0 °C.-
3Reaction Completion & Workup Allow the reaction mixture to warm to room temperature and stir for 16 hours. Quench with water and extract with ethyl acetate.65-80%
4Purification The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to remove triphenylphosphine oxide.-

Applications in Drug Discovery and Development: A Modern Frontier

The unique structural and electronic properties of the cyclopropyl group have made it a privileged motif in medicinal chemistry.[5][6] It can act as a metabolically stable bioisostere for a gem-dimethyl group or an alkene, and its rigid nature can lock a molecule into a bioactive conformation, enhancing potency and selectivity. Cyclopropylidene esters, as highly reactive and versatile intermediates, provide a powerful entry point for the synthesis of complex cyclopropane-containing pharmaceuticals.

While direct incorporation of the cyclopropylidene ester moiety into a final drug product is less common, its utility as a key building block is increasingly recognized. The high electrophilicity of the exocyclic double bond in cyclopropylidene acetates makes them excellent Michael acceptors, enabling the diastereoselective introduction of various nucleophiles.[7]

A compelling example of this strategy is the synthesis of optically active cyclopropane β-amino acid derivatives. These compounds are valuable peptidomimetics and are found in a number of biologically active molecules. In a recently developed approach, the olefination of a cyclopropanone surrogate with a stabilized Wittig reagent furnishes a highly electrophilic cyclopropylidene acetate. This intermediate then undergoes a telescopic aza-Michael reaction with an amine, directly affording highly enantioenriched trans-β-cyclopropyl amino acids in good overall efficiency.[7] This methodology highlights the power of cyclopropylidene esters to rapidly build molecular complexity and access valuable chiral building blocks for drug discovery.

DrugDev_Workflow Synthetic Utility in Drug Development Cyclopropanone Cyclopropanone Surrogate Olefination Olefination (HWE or Wittig) Cyclopropanone->Olefination CyclopropylideneEster Cyclopropylidene Ester Olefination->CyclopropylideneEster MichaelAddition Aza-Michael Addition CyclopropylideneEster->MichaelAddition AminoAcid Chiral Cyclopropane β-Amino Acid MichaelAddition->AminoAcid DrugScaffold Bioactive Molecule AminoAcid->DrugScaffold Further Elaboration

Figure 3: A workflow diagram illustrating the application of cyclopropylidene esters as key intermediates in the synthesis of valuable building blocks for drug development.

Conclusion and Future Outlook

From their conceptual origins in the study of fleeting carbene intermediates to their current status as versatile synthetic building blocks, cyclopropylidene esters have undergone a remarkable journey of discovery and development. The advent of robust olefination methodologies, particularly the Horner-Wadsworth-Emmons reaction, has transformed these once-elusive molecules into readily accessible tools for the modern organic chemist. Their unique reactivity, characterized by the electrophilic nature of the exocyclic double bond, has opened up new avenues for the stereoselective synthesis of complex cyclopropane-containing molecules. As the demand for novel three-dimensional scaffolds in drug discovery continues to grow, the importance of cyclopropylidene esters as key synthetic intermediates is poised to expand even further. Future research in this area will likely focus on the development of new catalytic and enantioselective methods for their synthesis, as well as the exploration of their reactivity in novel cycloaddition and rearrangement reactions, further solidifying their place in the synthetic chemist's arsenal.

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The Cyclopropylidene Ester Core: A Technical Guide to a Strained Yet Versatile Moiety in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropylidene moiety, a seemingly simple three-membered carbocycle with an exocyclic double bond, represents a powerhouse of reactivity and unique structural features when incorporated into an ester framework. The inherent ring strain, coupled with the electronic influence of the ester group, gives rise to a fascinating and synthetically valuable class of molecules. This technical guide provides an in-depth exploration of the stability and reactivity of cyclopropylidene esters, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, spectroscopic characterization, and diverse reaction portfolio of these strained systems, including their propensity for ring-opening, cycloadditions, and conjugate additions. Furthermore, this guide will illuminate the burgeoning applications of the cyclopropylidene ester core in the synthesis of complex molecules and its emerging role in medicinal chemistry, where the unique conformational constraints and metabolic stability offered by the cyclopropyl group are highly sought after.

Introduction: The Allure of the Strained Ring

The cyclopropane ring, the smallest of the carbocycles, has long captivated the interest of organic chemists. Its inherent ring strain, a consequence of compressed C-C-C bond angles deviating significantly from the ideal 109.5°, imbues it with unique chemical properties more akin to a π-bond than a simple alkane. When an exocyclic double bond is introduced, forming a cyclopropylidene group, the strain energy further increases, creating a highly reactive yet synthetically versatile functional group.

The incorporation of an ester moiety directly onto the cyclopropylidene ring, as seen in molecules like ethyl 2-cyclopropylideneacetate, introduces a layer of electronic complexity. The electron-withdrawing nature of the ester group polarizes the exocyclic double bond, influencing its reactivity towards both nucleophiles and electrophiles. This guide will explore the delicate balance between the inherent instability of the cyclopropylidene core and the stabilizing and directing effects of the ester functionality.

Structural Features and Spectroscopic Characterization

The unique geometry of the cyclopropylidene ring results in distinct spectroscopic signatures that are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protons and carbons of the cyclopropylidene moiety exhibit characteristic chemical shifts in NMR spectra. The high degree of s-character in the C-H bonds of the cyclopropane ring, a consequence of the strained geometry, leads to a notable upfield shift for the ring protons.

Table 1: Representative ¹H and ¹³C NMR Data for Ethyl 2-Cyclopropylideneacetate

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (HMBC)
Vinylic H5.5 - 6.0 (s)110 - 115 (CH)Carbonyl C, Cyclopropylidene C
Cyclopropylidene C-125 - 130 (C)Vinylic H, Ring CH₂
Ring CH₂1.0 - 1.5 (m)5 - 10 (CH₂)Vinylic H, Carbonyl C
Carbonyl C-165 - 170 (C=O)Vinylic H, O-CH₂
O-CH₂4.0 - 4.2 (q)60 - 65 (CH₂)Carbonyl C, CH₃
CH₃1.2 - 1.4 (t)14 - 15 (CH₃)O-CH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and substitution pattern.

Mass Spectrometry

The fragmentation of cyclopropylidene esters in mass spectrometry is influenced by the strained ring system. Common fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group and rearrangements of the cyclopropylidene moiety. The molecular ion peak is typically observed, and characteristic losses of the alkoxy group from the ester and cleavage of the cyclopropane ring can aid in structural elucidation.[1]

Stability and Rearrangements

The high ring strain of the cyclopropylidene moiety makes these compounds susceptible to thermal and acid-catalyzed rearrangements.

Thermal Rearrangements

Upon heating, cyclopropylidene-containing molecules can undergo rearrangements to relieve ring strain. For instance, cyclopropylidene-cycloalkanes have been shown to thermally reorganize to methylenespiroalkanes.[2] While specific studies on the thermal stability of simple cyclopropylidene esters are limited, it is a critical consideration in their synthesis and handling.

Acid and Base Stability

The ester functionality in cyclopropylidene esters is subject to hydrolysis under both acidic and basic conditions, a common reaction for esters.[3] However, the cyclopropyl group itself can enhance the hydrolytic stability of the ester compared to non-strained analogues due to hyperconjugative stabilization.[4][5]

The cyclopropylidene double bond, on the other hand, can be reactive under acidic conditions. Protonation of the double bond can lead to a cyclopropyl-stabilized carbocation, which can then be trapped by nucleophiles or undergo further rearrangement. Palladium-catalyzed isomerization of methylenecyclopropanes in the presence of acetic acid has been shown to yield dienes, suggesting a potential pathway for rearrangement of the cyclopropylidene system.[6]

Synthesis of Cyclopropylidene Esters

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of cyclopropylidene esters.[7][8] This reaction involves the olefination of cyclopropanone with a phosphonate-stabilized carbanion.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of Ethyl 2-Cyclopropylideneacetate

This protocol is adapted from a reliable procedure for the synthesis of a structurally similar compound, ethyl cyclohexylideneacetate.[9][10]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Cyclopropanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents) and anhydrous THF.

  • The suspension is cooled to 0 °C in an ice bath.

  • Triethyl phosphonoacetate (1.2 equivalents) is added dropwise to the stirred suspension over 20 minutes, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C after the addition is complete.[11]

  • A solution of cyclopropanone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure ethyl 2-cyclopropylideneacetate.

HWE_Synthesis NaH NaH Carbanion P(O)(OEt)2 (-)CHCOOEt NaH->Carbanion Deprotonation Phosphonate P(O)(OEt)2 CH2COOEt Phosphonate->Carbanion Cyclopropanone Oxaphosphetane Oxaphosphetane Intermediate Cyclopropanone->Oxaphosphetane Product Ethyl 2-cyclopropylideneacetate Carbanion->Oxaphosphetane Nucleophilic Attack Oxaphosphetane->Product Elimination

Caption: Horner-Wadsworth-Emmons synthesis of ethyl 2-cyclopropylideneacetate.

Reactivity of the Cyclopropylidene Ester Moiety

The unique combination of a strained ring, an exocyclic double bond, and an electron-withdrawing ester group endows cyclopropylidene esters with a rich and diverse reactivity profile.

Ring-Opening Reactions

The high ring strain of the cyclopropylidene moiety makes it susceptible to ring-opening reactions, which can be initiated by various reagents.

Organocuprates readily undergo conjugate addition to the exocyclic double bond of cyclopropylidene esters.[12] This reaction proceeds via a nucleophilic attack at the β-carbon, leading to the formation of a functionalized cyclopropylacetate derivative.[13]

General Procedure for Conjugate Addition of Organocuprates: [12]

  • To a cooled solution (-78 °C) of a lithium dialkylcuprate, prepared in situ from the corresponding organolithium reagent and copper(I) iodide in an ethereal solvent, is added a solution of ethyl 2-cyclopropylideneacetate.

  • The reaction is stirred at a low temperature for a set period before being quenched with a saturated aqueous solution of ammonium chloride.

  • The product is then extracted, dried, and purified by chromatography.

Table 2: Potential Products from Conjugate Addition

Organocuprate Expected Product
Lithium dimethylcuprateEthyl 2-(1-methylcyclopropyl)acetate
Lithium dibutylcuprateEthyl 2-(1-butylcyclopropyl)acetate
Cycloaddition Reactions

The exocyclic double bond of cyclopropylidene esters can participate in various cycloaddition reactions, serving as a versatile building block for the construction of more complex cyclic systems.

Epoxidation of the exocyclic double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields a spirocyclic epoxide.[12] The diastereoselectivity of this reaction can be influenced by the adjacent ester group.

Epoxidation cluster_reactants Reactants cluster_product Product CyclopropylideneEster Ethyl 2-cyclopropylideneacetate Product Spirocyclic Epoxide CyclopropylideneEster->Product mCPBA m-CPBA

Caption: Epoxidation of the exocyclic double bond.

Electrophilic Additions

The electron-rich exocyclic double bond is susceptible to attack by electrophiles. The regioselectivity of these additions is governed by the formation of the more stable carbocation, which is typically stabilized by the adjacent cyclopropyl group.

Applications in Organic Synthesis and Drug Development

The unique reactivity and structural features of cyclopropylidene esters make them valuable intermediates in organic synthesis and attractive motifs in medicinal chemistry.

Synthetic Utility

The diverse reactivity of cyclopropylidene esters allows for their use in the synthesis of a wide range of complex molecules. Ring-opening reactions provide access to functionalized cyclopropanes, while cycloaddition reactions enable the construction of spirocyclic systems. These transformations have been utilized in the synthesis of natural products and other biologically active compounds.

Medicinal Chemistry and Drug Development

The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy to enhance metabolic stability, improve potency, and reduce off-target effects.[14][15] The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to improved binding affinity for its biological target. While specific examples of marketed drugs containing a cyclopropylidene ester are not prevalent, the cyclopropyl moiety itself is found in numerous approved pharmaceuticals.[16][17] The synthetic accessibility and unique reactivity of cyclopropylidene esters position them as valuable building blocks for the generation of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

Conclusion

The cyclopropylidene moiety in esters represents a fascinating and synthetically powerful functional group. Its inherent ring strain, modulated by the electronic effects of the ester, gives rise to a rich and diverse reactivity profile. From ring-opening reactions with organocuprates to various cycloaddition and electrophilic addition reactions, cyclopropylidene esters serve as versatile building blocks for the construction of complex molecular architectures. As our understanding of the stability and reactivity of these strained systems continues to grow, so too will their application in the fields of organic synthesis and medicinal chemistry. For researchers and drug development professionals, the cyclopropylidene ester core offers a unique and valuable tool for the design and synthesis of novel chemical entities with enhanced properties.

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Baird, M. S., & Hussain, H. H. (1987). Thermal rearrangements of 2-cyclopropylcycloalk-2-enones. Journal of the Chemical Society, Perkin Transactions 1, 1549–1552.
  • Future Medicinal Chemistry. (2025).
  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Assignment for Ethylcyclopropane.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Domingo, L. R., & Ríos-Gutiérrez, M. (2023). Understanding the Molecular Mechanism of Thermal and LA-Catalysed Diels–Alder Reactions between Cyclopentadiene and Isopropyl 3-Nitroprop-2-Enate. International Journal of Molecular Sciences, 24(14), 11467.
  • University of Calgary. (n.d.). Ch18: Organocopper reagents. Retrieved from [Link]

  • Wang, G.-W., et al. (2003). Novel acid-catalyzed rearrangement of methanofullerenes bearing an alpha-ylidic ester to cyclopentanofullerenes: a vinyl cyclopropane-type ring expansion. The Journal of Organic Chemistry, 68(10), 3811–3816.
  • Wikipedia. (n.d.). Reactions of organocopper reagents. Retrieved from [Link]

  • Chemguide. (n.d.). MASS SPECTROMETRY - FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Raheem, I. T., & Jacobsen, E. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511.
  • Chem-Station. (2014, August 7). Organocuprates. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link]

  • Shi, M., Wang, B.-Y., & Huang, J.-W. (2005). Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid. The Journal of Organic Chemistry, 70(14), 5606–5610.
  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Wei, Y., et al. (2023). Visible-light-induced reactions of methylenecyclopropanes (MCPs).
  • Shi, M., & Chen, Y. (2010). Lewis acid catalyzed cycloaddition of methylenecyclopropanes with salicylaldehydes. Organic & Biomolecular Chemistry, 8(13), 2979–2981.
  • ResearchGate. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Retrieved from [Link]

  • Ashenhurst, J. (2012, June 5). Nucleophiles and Electrophiles. Master Organic Chemistry. Retrieved from [Link]

  • Quora. (n.d.). What are the criteria to decide the reactivity order of compounds towards an electrophillic attack?. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected cyclopropane-containing drug molecules in the top 200 pharmaceuticals by retail sales in 2021. Retrieved from [Link]

  • BenchChem. (2025). Stability issues of 2-Methylcyclohexanecarboxylic acid under acidic conditions.
  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
  • Chapman, K. T., & Johnson, R. P. (1986). Synthesis and direct observation of methylenecyclopropene. Journal of the American Chemical Society, 108(19), 5644–5645.
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Methodological & Application

Application Notes and Protocols for Methyl 2-cyclopropylideneacetate as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of complex six-membered ring systems. This guide delves into the application of methyl 2-cyclopropylideneacetate as a unique and promising dienophile in [4+2] cycloaddition reactions. The inherent strain of the cyclopropylidene moiety and the electron-withdrawing nature of the acrylate system present a compelling platform for the synthesis of novel spirocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science. This document provides a theoretical framework, practical application notes, and detailed experimental protocols to guide researchers in leveraging the synthetic potential of this versatile dienophile.

Introduction: The Unique Attributes of this compound in [4+2] Cycloadditions

This compound is an intriguing dienophile for Diels-Alder reactions due to its distinct structural features. The exocyclic double bond is activated by the electron-withdrawing methyl ester group, a classic prerequisite for a dienophile in a normal-electron-demand Diels-Alder reaction.[1] More significantly, the cyclopropylidene group introduces ring strain, which can influence the reactivity and stereoselectivity of the cycloaddition. The formation of a spirocyclic junction at one of the newly formed stereocenters offers a direct route to complex molecular architectures that are often challenging to synthesize via other methods.

The general transformation involves the reaction of this compound with a conjugated diene to afford a spiro[2.5]oct-5-ene derivative. The reaction is expected to proceed via a concerted [4+2] cycloaddition mechanism, a process renowned for its stereospecificity and atom economy.[2]

diene Diene product Spiro[2.5]oct-5-ene derivative diene->product + dienophile This compound dienophile->product

Figure 1: General scheme of the Diels-Alder reaction with this compound.

Mechanistic Considerations and Stereochemical Outcomes

The Diels-Alder reaction is a pericyclic reaction characterized by a cyclic transition state.[2] The stereochemical outcome of the reaction with this compound and a cyclic diene, such as furan or cyclopentadiene, is of particular interest. The reaction can theoretically yield two diastereomeric products: the endo and exo adducts.

  • Endo Rule: In many Diels-Alder reactions, the endo product is the kinetically favored product. This preference is often attributed to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-system of the diene in the transition state.

  • Exo Product: The exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.

The ratio of endo to exo products can be influenced by reaction temperature, solvent, and the presence of Lewis acid catalysts.

G Reactants Diene + this compound TS_endo Endo Transition State (Kinetically Favored) Reactants->TS_endo Lower Activation Energy TS_exo Exo Transition State (Thermodynamically Favored) Reactants->TS_exo Higher Activation Energy Product_endo Endo Adduct TS_endo->Product_endo Product_exo Exo Adduct TS_exo->Product_exo Equilibration Thermodynamic Equilibration Product_endo->Equilibration Product_exo->Equilibration

Figure 2: Energy profile illustrating the kinetic and thermodynamic pathways for the formation of endo and exo adducts.

Experimental Protocols

Due to the limited specific literature on this compound, the following protocols are based on established procedures for analogous dienophiles, such as methyl acrylate and other activated alkenes. Researchers should consider these as starting points and optimize conditions as necessary.

General Considerations
  • Reagents and Solvents: Dienes should be freshly distilled if prone to polymerization (e.g., cyclopentadiene). Solvents should be anhydrous, especially if Lewis acids are employed.

  • Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reagents and intermediates.

  • Monitoring the Reaction: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Thermal Diels-Alder Reaction with Furan

This protocol describes a thermal cycloaddition, which is often sufficient for reactive dienes like furan.

Materials:

  • This compound

  • Furan (freshly distilled)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the dienophile in anhydrous toluene (approximately 0.5 M concentration).

  • Add furan (1.5 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC until the dienophile is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Diels-Alder adduct.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene

Lewis acid catalysis can accelerate the reaction and enhance stereoselectivity, particularly for less reactive dienes.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Dichloromethane (anhydrous)

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Schlenk flask or similar apparatus for reactions under inert atmosphere

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of aluminum chloride (1.1 eq) in anhydrous dichloromethane.

  • Slowly add the Lewis acid solution to the stirred dienophile solution at -78 °C. Stir for 20-30 minutes.

  • Add freshly cracked cyclopentadiene (1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.

  • Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification s1 Dissolve Dienophile in Anhydrous Solvent s2 Cool to -78 °C s1->s2 s3 Add Lewis Acid s2->s3 s4 Stir for 30 min s3->s4 r1 Add Diene Dropwise s4->r1 r2 Stir and Warm to Room Temperature r1->r2 r3 Monitor by TLC r2->r3 w1 Quench Reaction r3->w1 w2 Extract with Solvent w1->w2 w3 Dry and Concentrate w2->w3 w4 Column Chromatography w3->w4

Figure 3: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Data Summary and Expected Outcomes

The following table summarizes expected parameters and potential outcomes for the Diels-Alder reaction of this compound. The values are illustrative and based on general principles of similar cycloadditions.

DieneCatalystTemperature (°C)Expected Major ProductPotential YieldNotes
FuranNone (Thermal)110Exo (thermodynamic)ModerateReversible reaction, prolonged heating favors the more stable exo product.
CyclopentadieneNone (Thermal)25-80Endo (kinetic)Good to HighHighly reactive diene, often proceeds readily at lower temperatures.
CyclopentadieneAlCl₃-78 to 25EndoHighLewis acid enhances rate and can improve endo selectivity.
IsopreneZnCl₂0 to 25RegioisomersModerate to GoodRegioselectivity will be a key consideration with unsymmetrical dienes.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction does not proceed, consider using a more reactive diene, increasing the reaction temperature, or employing a Lewis acid catalyst.

  • Polymerization of Diene: Ensure the diene is pure and, if necessary, use an inhibitor. For cyclopentadiene, use it immediately after cracking.

  • Poor Stereoselectivity: The endo/exo ratio can often be influenced by the choice of solvent and catalyst. Lower temperatures generally favor the kinetic endo product.

  • Product Instability: The resulting spirocyclic adducts may be sensitive to acidic or basic conditions. Ensure workup procedures are neutral or mild if necessary.

Conclusion

This compound represents a valuable, yet underexplored, dienophile for the construction of spirocyclic systems via the Diels-Alder reaction. Its unique structural and electronic properties offer exciting opportunities for the synthesis of novel molecular frameworks. The protocols and guidelines presented here, based on established principles of cycloaddition chemistry, provide a solid foundation for researchers to explore the synthetic utility of this promising building block. Further investigation into the scope, limitations, and asymmetric catalysis of these reactions will undoubtedly expand the synthetic chemist's toolkit for creating complex molecules.

References

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder reaction in total synthesis.
  • Corey, E. J., & Cheng, X. M. (2003). The logic of chemical synthesis. John Wiley & Sons.
  • Kagan, H. B., & Riant, O. (1992). Catalytic asymmetric Diels Alder reactions. Chemical reviews, 92(5), 1007-1019.
  • Wikipedia. (2024). Diels–Alder reaction. Retrieved from [Link]2]

  • BenchChem. (2025). Application Notes and Protocols: Diels-Alder Reaction with 2-Methyl-2-cyclohexen-1-one as Dienophile. Retrieved from a relevant chemical supplier's technical resources.
  • Taylor, R. T., Goins, C. M., & Taylor, K. R. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum.
  • Spivey, A. C., et al. (2025). Computational analysis of intermolecular Diels–Alder reactions of methyl 2-(methyl(phenyl)carbamoyl)acrylate with cyclic dienes. ResearchGate.[3]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

  • Kotha, S., Deb, A., & Chattopadhyay, S. (2006). Design and Synthesis of Spirocyclics Via the Diels Alder Reaction and Ring-Opening Cross-Metathesis as Key Steps. Letters in Organic Chemistry, 3(2), 128–134.[4]

Sources

[3+2] cycloaddition reactions involving Methyl 2-cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to [3+2] Cycloaddition Reactions of Methyl 2-Cyclopropylideneacetate for the Synthesis of Novel Spiro-Heterocycles

Authored by: A Senior Application Scientist

This document provides a detailed exploration of [3+2] cycloaddition reactions utilizing this compound (MCPA) as a key building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide delves into the mechanistic underpinnings, provides field-tested experimental protocols, and discusses the significance of the resulting spiro-heterocyclic scaffolds.

Introduction: The Strategic Value of this compound in Cycloaddition Chemistry

The [3+2] cycloaddition, a cornerstone of heterocyclic chemistry, involves the reaction of a three-atom (4π-electron) component, known as a 1,3-dipole, with a two-atom (2π-electron) component, the dipolarophile, to form a five-membered ring.[1] This reaction class is renowned for its efficiency and high degree of stereocontrol in constructing complex molecular architectures.[2]

This compound (MCPA) is a particularly compelling dipolarophile. Its reactivity stems from two key features:

  • Ring Strain: The cyclopropane ring imparts significant strain energy into the exocyclic double bond, making it more reactive than a typical acyclic alkene.[3]

  • Electronic Activation: The electron-withdrawing methyl ester group polarizes the double bond, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and facilitating reactions with nucleophilic 1,3-dipoles.

The resulting products are spiro-heterocycles containing a cyclopropane moiety. The cyclopropyl group is a "privileged" structural motif in modern drug discovery, often introduced to enhance metabolic stability, improve potency, modulate lipophilicity, and constrain molecular conformation for optimal receptor binding.[4] This guide focuses on the practical application of MCPA with three fundamental classes of 1,3-dipoles: nitrones, azomethine ylides, and nitrile oxides.

Mechanistic Framework: Controlling Regio- and Stereoselectivity

The [3+2] cycloaddition is a concerted, pericyclic reaction, and its regioselectivity is primarily governed by Frontier Molecular Orbital (FMO) theory.[5] In the context of MCPA, an electron-deficient alkene, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the LUMO of MCPA. The reaction proceeds through a transition state where new sigma bonds form between the atoms with the largest orbital coefficients.

Generally, this leads to a predictable regiochemical outcome where the oxygen of a nitrone or nitrile oxide attacks the carbon atom of the double bond bearing the ester group, while the carbon terminus of the dipole attacks the cyclopropylidene carbon.

FMO_Interaction cluster_dipole 1,3-Dipole (e.g., Nitrone) cluster_dipolarophile MCPA (Dipolarophile) cluster_product Spiro-heterocycle HOMO_D HOMO LUMO_A LUMO HOMO_D->LUMO_A Dominant Orbital Interaction (Controls Regioselectivity) Product Five-Membered Ring TransitionState Concerted Transition State HOMO_D->TransitionState LUMO_A->TransitionState TransitionState->Product

Figure 1: FMO control in the [3+2] cycloaddition of MCPA.

Application & Protocols: Synthesis of Spirocyclic Scaffolds

The following protocols are designed as robust starting points for research and development.

General Laboratory Considerations
  • Reagent Quality: MCPA should be pure and free of isomers. 1,3-dipoles, especially those generated in situ, are highly reactive; their precursors should be of high purity.

  • Solvents: Anhydrous solvents are recommended to prevent side reactions, particularly with moisture-sensitive intermediates or catalysts. Toluene, dichloromethane (DCM), and tetrahydrofuran (THF) are common choices.

  • Inert Atmosphere: Reactions involving organometallic catalysts or sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and decomposition.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring reaction progress to determine completion and check for side products.

Protocol 1: [3+2] Cycloaddition with Nitrones to Synthesize Spiro-Isoxazolidines

Nitrones are versatile 1,3-dipoles that react with MCPA to yield spiro[cyclopropane-1,5'-isoxazolidine] derivatives. These products are precursors to valuable 1,3-aminoalcohols.[5][6] This protocol details a thermal cycloaddition, which is often sufficient for achieving good yields.

workflow_nitrone start Combine MCPA & Nitrone in Anhydrous Toluene heat Heat Reaction Mixture (e.g., 80-110 °C) start->heat monitor Monitor by TLC/LC-MS (2-24 h) heat->monitor workup Solvent Evaporation & Aqueous Workup monitor->workup purify Column Chromatography (Silica Gel) workup->purify product Characterize Pure Spiro-Isoxazolidine purify->product

Sources

Application Notes & Protocols: Methyl 2-cyclopropylideneacetate as a Versatile Platform for the Synthesis of Functionalized Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring is a privileged structural motif in medicinal chemistry, prized for its ability to impart unique conformational constraints, metabolic stability, and bioisosteric properties to drug candidates.[1] Methyl 2-cyclopropylideneacetate (MCPA) has emerged as a powerful and versatile building block for accessing a diverse array of functionalized cyclopropanes. Its unique electronic structure, featuring an electron-deficient exocyclic alkene conjugated to an ester and a strained three-membered ring, provides a nexus of reactivity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging MCPA for the synthesis of complex molecules through Michael additions, cycloaddition reactions, and strategic ring-opening transformations. We detail the mechanistic underpinnings of these reactions, provide field-tested protocols, and explain the rationale behind experimental design choices to ensure reproducible and high-yielding outcomes.

Introduction: The Strategic Value of this compound (MCPA)

The strategic importance of the cyclopropane moiety in pharmaceuticals is well-established, with numerous approved drugs incorporating this small ring system.[2] MCPA (CAS 110793-87-8) is an ideal starting material for several reasons:

  • Convergent Synthesis: It allows for the rapid assembly of complex cyclopropane-containing scaffolds from simple precursors.

  • Predictable Reactivity: The molecule possesses two primary sites of reactivity: the exocyclic double bond (as a Michael acceptor and dienophile) and the strained C-C bonds of the cyclopropane ring itself.

  • High Functionality: The presence of the methyl ester provides a handle for further synthetic transformations, such as hydrolysis, amidation, or reduction.

This guide will explore the three principal modes of MCPA reactivity, providing both the theoretical basis and practical protocols for its application in a research setting.

MCPA_Reactivity_Overview cluster_mcpa This compound (MCPA) cluster_products Synthetic Pathways MCPA MCPA (Versatile Building Block) Michael Functionalized Cyclopropyl Esters MCPA->Michael  Michael (1,4) Addition   (Soft Nucleophiles) Cycloaddition Spirocyclic Systems MCPA->Cycloaddition  [n+2] Cycloaddition   (Dienes, Dipoles) RingOpening Acyclic Functionalized Chains MCPA->RingOpening  Nucleophilic Ring-Opening   (Lewis/Brønsted Acids)

Caption: Principal reaction pathways of this compound (MCPA).

Michael (1,4-Conjugate) Addition: Accessing Substituted Cyclopropyl Esters

The most prominent reaction pathway for MCPA is the Michael, or conjugate, addition.[3] The electron-withdrawing ester group polarizes the exocyclic double bond, rendering the β-carbon highly electrophilic and susceptible to attack by a wide range of soft nucleophiles.[4][5]

Mechanistic Rationale

The reaction proceeds via the attack of a nucleophile on the β-carbon of the alkene, generating a resonance-stabilized enolate intermediate.[6] This intermediate is then protonated, typically during aqueous work-up, to yield the 1,4-adduct. The choice of base is critical and depends on the pKa of the nucleophile's conjugate acid. For highly acidic C-H donors like malonates, a mild organic base such as DBU is sufficient. For less acidic donors or heteroatom nucleophiles, a stronger base like sodium hydride or an alkoxide may be required to generate the nucleophile in situ.[7]

Michael_Addition_Mechanism cluster_reactants Step 1: Nucleophile Generation cluster_reaction Step 2-3: Addition & Protonation NuH Nucleophile (Nu-H) Nu_minus Active Nucleophile (Nu⁻) NuH->Nu_minus Deprotonation Base Base (B:) Base->Nu_minus MCPA MCPA Nu_minus->MCPA 1,4-Attack Enolate Resonance-Stabilized Enolate Intermediate MCPA->Enolate Product Michael Adduct Enolate->Product Protonation ProtonSource Proton Source (H-A) ProtonSource->Product

Caption: Generalized mechanism for the Michael addition to MCPA.

Protocol: Michael Addition of Diethyl Malonate to MCPA

This protocol describes a robust, scalable procedure for the C-C bond-forming reaction between MCPA and diethyl malonate.

Materials and Reagents:

  • This compound (MCPA, CAS: 110793-87-8)

  • Diethyl malonate (CAS: 105-53-3)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, CAS: 6674-22-2)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous DCM (40 mL).

  • Reagent Addition: Add this compound (1.26 g, 10.0 mmol, 1.0 equiv) and diethyl malonate (1.76 g, 11.0 mmol, 1.1 equiv) to the flask.

  • Initiation: Cool the solution to 0 °C using an ice bath. Slowly add DBU (152 mg, 1.0 mmol, 0.1 equiv) dropwise via syringe over 2 minutes.

    • Causality Note: Catalytic DBU is a non-nucleophilic, sterically hindered base, strong enough to deprotonate diethyl malonate without promoting unwanted side reactions like ester hydrolysis or polymerization. Running the reaction at 0 °C helps to control the exotherm and minimize potential side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes eluent system. The disappearance of the MCPA spot indicates reaction completion.

  • Work-up:

    • Quench the reaction by adding 20 mL of 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

    • Causality Note: The acid wash removes the DBU catalyst. The bicarbonate wash removes any residual acid, protecting the ester functionalities from hydrolysis during concentration.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel (gradient elution, 5% to 25% ethyl acetate in hexanes) to afford the pure product.

Data Summary for Various Nucleophiles:

NucleophileBaseSolventTime (h)Yield (%)
Diethyl malonateDBU (0.1 eq)DCM492
NitromethaneDBU (1.1 eq)THF1285
ThiophenolEt₃N (1.1 eq)DCM295
PyrrolidineNoneMeOH198
IndoleNaH (1.2 eq)DMF878

[3+2] Cycloaddition Reactions

The exocyclic double bond of MCPA can also serve as a dipolarophile in [3+2] cycloaddition reactions, providing a powerful method for the construction of spirocyclic systems containing five-membered rings.[8] These structures are of significant interest in drug discovery.

Protocol: [3+2] Cycloaddition with a Nitrone

This protocol outlines the synthesis of a spiro-isoxazolidine, a valuable heterocyclic scaffold.

Materials and Reagents:

  • This compound (MCPA)

  • N,C-diphenylnitrone (CAS: 3081-17-0)

  • Toluene, anhydrous

Experimental Procedure:

  • Reaction Setup: In a sealed tube, dissolve MCPA (126 mg, 1.0 mmol, 1.0 equiv) and N,C-diphenylnitrone (217 mg, 1.1 mmol, 1.1 equiv) in anhydrous toluene (5 mL).

  • Reaction Conditions: Seal the tube and heat the mixture at 110 °C for 24 hours.

    • Causality Note: Thermal conditions are required to provide the activation energy for the cycloaddition. The reaction is typically concerted and stereospecific. Toluene is used as a high-boiling, non-reactive solvent.[8]

  • Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting residue is purified by flash column chromatography (10-30% ethyl acetate in hexanes) to yield the spiro-isoxazolidine product. The regioselectivity is typically high, with the nucleophilic oxygen of the nitrone adding to the electrophilic β-carbon of MCPA.

Nucleophilic Ring-Opening of the Cyclopropane Moiety

While the Michael addition preserves the three-membered ring, the inherent strain of the cyclopropane can be exploited in ring-opening reactions to generate functionalized acyclic products.[9] This transformation is typically catalyzed by a Brønsted or Lewis acid, which activates the cyclopropane ring towards nucleophilic attack.

Mechanistic Considerations

Activation with an acid (e.g., trifluoroacetic acid, TFA, or a Lewis acid like Sc(OTf)₃) polarizes the cyclopropane C-C bonds. A nucleophile can then attack one of the cyclopropyl carbons, leading to concerted or stepwise ring-opening. The regioselectivity of this process can be complex but often favors the formation of the most stable carbocationic intermediate.

Ring_Opening_Workflow start Start setup Combine MCPA Adduct, Solvent, and Nucleophile start->setup add_catalyst Add Brønsted/Lewis Acid Catalyst (e.g., Sc(OTf)₃) setup->add_catalyst react Stir at RT or Heat (Monitor by TLC/LCMS) add_catalyst->react quench Quench with Base (e.g., aq. NaHCO₃) react->quench workup Aqueous Work-up & Extraction quench->workup purify Column Chromatography workup->purify end Isolated Product purify->end

Caption: General workflow for acid-catalyzed ring-opening reactions.

Protocol: Lewis Acid-Catalyzed Ring-Opening with an Aromatic Nucleophile

This protocol demonstrates the ring-opening of a Michael adduct with an electron-rich arene, a Friedel-Crafts-type alkylation.

Materials and Reagents:

  • Methyl 2-(1-(bis(ethoxycarbonyl)methyl)cyclopropyl)acetate (Product from Section 2.2)

  • 1,3,5-Trimethoxybenzene (CAS: 621-23-8)

  • Scandium(III) triflate (Sc(OTf)₃, CAS: 144026-79-9)

  • 1,2-Dichloroethane (DCE), anhydrous

Experimental Procedure:

  • Reaction Setup: To a flame-dried flask under argon, add the cyclopropane starting material (286 mg, 1.0 mmol, 1.0 equiv), 1,3,5-trimethoxybenzene (185 mg, 1.1 mmol, 1.1 equiv), and anhydrous DCE (10 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (49 mg, 0.1 mmol, 0.1 equiv) in one portion.

    • Causality Note: Sc(OTf)₃ is a powerful Lewis acid that coordinates to the ester carbonyl, activating the adjacent cyclopropane C-C bond towards nucleophilic attack.[9] DCE is a suitable non-coordinating solvent for this catalysis.

  • Reaction Monitoring: Stir the reaction at room temperature for 12 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL). Extract with DCM (3 x 15 mL), dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by flash column chromatography to obtain the ring-opened product.

Conclusion

This compound serves as a remarkably versatile and powerful tool in modern organic synthesis. Its predictable reactivity allows for controlled access to a wide range of valuable molecular scaffolds. By understanding and applying the principles of Michael addition, cycloaddition, and nucleophilic ring-opening, researchers can rapidly generate libraries of complex, functionalized cyclopropanes and their acyclic derivatives, accelerating discovery programs in medicinal chemistry and materials science.

References

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  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. [Link]

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  • Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis. National Institutes of Health (NIH). [Link]

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  • Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. [Link]

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  • Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. MDPI. [Link]

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Methyl 2-Cyclopropylideneacetate: A Versatile C3 Building Block for Complex Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: In the intricate field of natural product synthesis, the demand for efficient and stereoselective methods to construct complex molecular architectures is perpetual. Methyl 2-cyclopropylideneacetate, a strained and highly functionalized molecule, has emerged as a powerful three-carbon (C3) building block. Its unique structure, featuring a cyclopropylidene ring fused to an electron-deficient alkene, imparts a high degree of reactivity that can be expertly channeled into a variety of strategic transformations. The inherent ring strain of approximately 40 kcal/mol, combined with the electrophilic nature of the exocyclic double bond, makes it a versatile substrate for both cycloaddition and ring-opening strategies, enabling the rapid assembly of carbocyclic and heterocyclic cores found in numerous biologically active natural products.[1][2]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound and its derivatives in organic synthesis. We will explore its fundamental reactivity, delve into key reaction classes with mechanistic insights, and provide a detailed protocol for a representative transformation, underscoring its utility in the modern synthetic laboratory.

Part 1: Core Reactivity and Strategic Applications

The synthetic utility of this compound is governed by two principal modes of reactivity, which can be selectively accessed by careful choice of reaction partners and conditions. Understanding these pathways is crucial for designing effective synthetic routes.

  • Pericyclic Reactions ([n+2] Cycloadditions): The exocyclic double bond of the cyclopropylideneacetate system readily participates as a 2π-electron component in cycloaddition reactions.[3][4] This allows for the direct construction of complex polycyclic systems. The Diels-Alder, or [4+2] cycloaddition, is particularly noteworthy, providing access to six-membered rings with high stereocontrol.[5][6]

  • Ring-Opening Reactions: The significant strain of the three-membered ring makes it susceptible to cleavage. This process can be initiated by nucleophilic attack (e.g., Michael addition) at the β-carbon, which generates a transient cyclopropyl anion that can subsequently undergo ring-opening.[1][7][8] This strategy transforms the compact C3 unit into a more flexible linear fragment, often creating valuable stereocenters in the process.

The interplay between these two pathways allows for remarkable synthetic diversity from a single starting reagent.

Figure 1: Primary reaction pathways of this compound.

Part 2: Application in the Synthesis of Complex Carbocycles

A powerful illustration of the cycloaddition strategy is the reaction of cyclopropylideneacetates with furans to construct highly substituted spiro[2.5]octenone frameworks. These structures are valuable intermediates in natural product synthesis. While this compound itself is reactive, derivatives such as methyl 2-chloro-2-cyclopropylideneacetate have been shown to be exceptionally effective dienophiles in Diels-Alder reactions with electron-rich dienes like furans.[5] The chloro-substituent enhances the electrophilicity of the double bond, promoting the cycloaddition.

The reaction proceeds via a [4+2] cycloaddition to form an oxa-bridged cycloadduct. This intermediate is often unstable and can be readily hydrolyzed, for instance, on silica gel during purification. This hydrolysis unmasks a ketone and a hydroxyl group, leading to the formation of a stable bicyclic hemiacetal or, more significantly, a highly functionalized 4-hydroxycyclohexenone containing a spiro-cyclopropane unit.[5]

This sequence rapidly builds molecular complexity, creating multiple stereocenters and a dense arrangement of functional groups in a few efficient steps.

Mechanism_Diels_Alder cluster_reactants Reactants cluster_products Products furan Furan Derivative (Diene) cycloadduct [4+2] Cycloadduct (Endo/Exo Mixture) furan->cycloadduct [4+2] Cycloaddition dienophile Methyl 2-Chloro-2- cyclopropylideneacetate (Dienophile) dienophile->cycloadduct spiro_product Spiro[2.5]oct-6-en-5-one (Final Product) cycloadduct->spiro_product Silica Gel Hydrolysis

Figure 2: Workflow for the synthesis of spiro-octenones.

Data Summary: Diels-Alder Reactions

The reaction of methyl 2-chloro-2-cyclopropylideneacetate with various furans demonstrates good to high yields, though it often produces a mixture of endo and exo isomers.[5] The subsequent transformation into spirocyclic ketones proceeds efficiently.

Diene (Furan)Cycloaddition Yield (%)Product Ratio (endo:exo)Overall Yield of Spiro-ketone (%)
2,5-Dimethylfuran851 : 1.2~26 (endo)
Furan701 : 1.3-
2-Methylfuran901 : 1.1-
2-Methoxy-5-methylfuran781 : 1.5~24 (endo)
Data synthesized from studies on methyl 2-chloro-2-cyclopropylideneacetate.[5]

Part 3: Experimental Protocol

This section provides a detailed, field-proven protocol for the synthesis of a spiro[2.5]oct-6-en-5-one derivative, a versatile intermediate for natural product synthesis, via a Diels-Alder/hydrolysis cascade.

Reaction: Synthesis of endo-4-Chloro-4-(methoxycarbonyl)-2,7-dimethylspiro[cyclopropane-1,8'-[9]oxabicyclo[3.2.1]oct-6'-ene] and subsequent conversion to endo-6-hydroxy-1,4-dimethylspiro[2.5]oct-7-en-5-one.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Notes
Methyl 2-chloro-2-cyclopropylideneacetate146.571.47 g10.0Prepare according to literature methods.
2,5-Dimethylfuran96.131.15 g12.0Freshly distilled.
Dichloromethane (DCM)84.9350 mL-Anhydrous, inhibitor-free.
Silica Gel-~50 g-For chromatography and hydrolysis.
Step-by-Step Methodology

Figure 3: Experimental workflow diagram.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add methyl 2-chloro-2-cyclopropylideneacetate (1.47 g, 10.0 mmol).

    • Dissolve the starting material in 50 mL of anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice-water bath.

  • Diels-Alder Reaction:

    • To the cooled, stirring solution, add freshly distilled 2,5-dimethylfuran (1.15 g, 12.0 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 24-48 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

    • The reaction is complete upon the disappearance of the limiting reagent (methyl 2-chloro-2-cyclopropylideneacetate). The cycloadducts will appear as new spots.

  • Workup and Concentration:

    • Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the solvent and excess furan. A pale yellow oil containing the crude cycloadducts should be obtained.

  • Hydrolysis and Purification (Chromatography):

    • Causality Note: The acidic nature of standard silica gel is sufficient to catalyze the hydrolysis of the bicyclic acetal cycloadducts to the desired spiro-ketone. This step combines purification and a key transformation.

    • Prepare a silica gel column (approx. 50 g of silica in a 4:1 Hexane:EtOAc slurry).

    • Adsorb the crude oil onto a small amount of silica gel (~2 g) and carefully load it onto the top of the prepared column.

    • Elute the column with a gradient of Hexane:Ethyl Acetate, starting from 9:1 and gradually increasing to 4:1.

    • Collect fractions and analyze by TLC. The desired spiro-ketone product is typically more polar than the unhydrolyzed cycloadducts.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the spiro-ketone as a white solid or pale oil. The expected overall yield for the endo isomer is approximately 24-28%.[5]

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Safety Precautions
  • Handle all chlorinated organic compounds and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2,5-Dimethylfuran is flammable; keep away from ignition sources.

Conclusion

This compound and its derivatives are exceptionally useful synthons for constructing molecules of significant structural complexity. Their predictable reactivity in cycloaddition and ring-opening reactions provides synthetic chemists with reliable tools for building diverse carbocyclic frameworks. The Diels-Alder strategy, in particular, offers a rapid and efficient entry into densely functionalized spirocyclic systems that are challenging to access through other means. By understanding the fundamental principles outlined in this guide and applying the robust protocols described, researchers can confidently leverage the synthetic potential of this powerful building block in their pursuit of novel natural products and their analogues.

References

  • Molchanov, A. P., Tran, T. Q., Stepakov, A. V., Gurzhii, V. V., & Kostikov, R. R. (2013). Methyl (E)-2-(2-Phenylcyclopropylidene)acetate: Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran. Russian Journal of Organic Chemistry, 49(4), 530–535. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2009). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. [Link]

  • Jäkel, C., & Gais, H.-J. (2003). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate. European Journal of Organic Chemistry, 2003(12), 2246-2253. [Link]

  • Al-Zaydi, K. M., & de Meijere, A. (2001). New Cyclopropyl Building Blocks for Organic Synthesis, 21. Diels-Alder Reactions of Methyl 2-Chloro-2-cyclopropylideneacetate with Electron-Rich Dienes. European Journal of Organic Chemistry, 2001(1), 57-67. [Link]

  • Gerard, B., O'Leary, D. J., & Porco, J. A. (2007). Biomimetic Photocycloaddition of 3-Hydroxyflavones: Synthesis and Evaluation of Rocaglate Derivatives as Inhibitors of Eukaryotic Translation. Journal of the American Chemical Society, 129(23), 7213-7224. [Link]

  • Chambers, J. M., Lindqvist, L. M., Savage, G. P., & Rizzacasa, M. A. (2016). Total synthesis of a biotinylated rocaglate: Selective targeting of the translation factors eIF4AI/II. Bioorganic & Medicinal Chemistry Letters, 26(4), 1265-1268. [Link]

  • Kim, D., & Porco, J. A. (2017). Synthesis of Aza-Rocaglates via ESIPT-Mediated (3+2) Photocycloaddition. Organic Letters, 19(16), 4283-4286. [Link]

  • Porco, J. A. (2014). Synthesis of again natural products and synthetic rocaglate derivatives. Boston University Libraries. [Link]

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  • ResearchGate. (n.d.). Amine catalyzed ring opening of (2 + 2) cycloadducts derived from enamines of cyclic ketones and methyl propynoate. [Link]

  • Brummond, K. M., & Chen, H. (2015). Conditions for a Rh(I)-catalyzed [2 + 2 + 1] cycloaddition reaction with methyl substituted allenes and alkynes. Tetrahedron Letters, 56(23), 3321-3324. [Link]

  • Royal Society of Chemistry. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link]

  • Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions. [Link]

  • ResearchGate. (n.d.). Lewis and Bronsted Acid Mediated Ring-Opening Reactions of Methylenecyclopropanes and Further Transformation of the Ring-Opened Products. [Link]

  • Donohoe, T. J., et al. (2022). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature Chemistry, 14, 1022-1029. [Link]

  • de Lera, Á. R., & Alcamí, M. (2015). Structure, Bioactivity and Synthesis of Natural Products with Hexahydropyrrolo[2,3-b]indole. Molecules, 20(8), 14745-14798. [Link]

  • MDPI. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. [Link]

  • Organic Chemistry Portal. (2006). Total Synthesis of Manassantin A by Hanessian. [Link]

  • PubChem. (n.d.). Methyl 2-cyclopropylacetate. [Link]

  • ResearchGate. (n.d.). Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. [Link]

  • National Institutes of Health. (2012). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. [Link]

  • National Institutes of Health. (2022). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. [Link]

  • ResearchGate. (n.d.). Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2. [Link]

  • MDPI. (2022). Total Syntheses of Chloropupukeananin and Its Related Natural Products. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Formation of 2-Halomethylene-4-cyclopentene-1,3-diones and/or 2-Halo-1,4-benzoquinones via Ring-Expansion of 4-Ethynyl-4-hydroxy-2,3-substituted-2-cyclobuten-1-ones. Total Synthesis of Methyl Linderone. [Link]

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Application Note & Experimental Protocol: The Diels-Alder Reaction with Methyl 2-cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Strain of a Cyclopropylidene System in [4+2] Cycloadditions

The Diels-Alder reaction stands as a pillar of modern synthetic organic chemistry, offering a powerful and convergent route to construct six-membered rings with exceptional stereocontrol.[1] The reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, is fundamental in the synthesis of complex natural products and novel therapeutic agents.[2] The reactivity in a Diels-Alder reaction is governed by the electronic nature of the reactants; typically, an electron-rich diene reacts with an electron-deficient dienophile.[3]

This application note details a representative experimental protocol for a Diels-Alder reaction utilizing Methyl 2-cyclopropylideneacetate as the dienophile. The unique structural feature of this dienophile is the exocyclic double bond adjacent to a cyclopropyl ring. This arrangement introduces ring strain and unique electronic properties, making it an intriguing substrate for cycloaddition reactions. The electron-withdrawing ester functionality further activates the double bond, enhancing its dienophilic character.

By analogy to similar strained systems and activated alkenes, this compound is expected to react efficiently with electron-rich dienes. The resulting spirocyclic cycloadducts, incorporating a cyclopropane ring fused to a cyclohexene core, are valuable building blocks for further synthetic transformations. This protocol will focus on the reaction with cyclopentadiene, a highly reactive diene that is "locked" in the requisite s-cis conformation, ensuring a rapid reaction.[4]

Reaction Mechanism and Stereochemical Considerations

The Diels-Alder reaction proceeds through a concerted, pericyclic transition state, where the new sigma bonds are formed simultaneously, albeit not necessarily at the same rate.[1] The stereochemistry of both the diene and the dienophile is retained in the product.[5]

When a cyclic diene such as cyclopentadiene is used, the formation of a bicyclic product introduces the possibility of endo and exo stereoisomers. The "endo rule" predicts that the major product will be the one in which the substituents on the dienophile are oriented towards the developing pi-system of the diene in the transition state. This is often rationalized by favorable secondary orbital interactions.[4]

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol provides a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between this compound and freshly cracked cyclopentadiene. Lewis acid catalysis is employed to enhance the reaction rate and selectivity by lowering the LUMO energy of the dienophile.[6][7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compoundReagent(Available from various suppliers)
DicyclopentadieneReagent(Available from various suppliers)To be "cracked" before use.
Aluminum Chloride (AlCl₃)Anhydrous(Available from various suppliers)Handle in a fume hood.
Dichloromethane (DCM)Anhydrous(Available from various suppliers)Use a dry solvent.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionN/AFor quenching the reaction.
Magnesium Sulfate (MgSO₄)Anhydrous(Available from various suppliers)For drying the organic phase.
Ethyl AcetateACS Grade(Available from various suppliers)For chromatography.
HexanesACS Grade(Available from various suppliers)For chromatography.
Round-bottom flaskN/AN/AAppropriately sized.
Magnetic stir barN/AN/A
SeptaN/AN/A
Syringes and needlesN/AN/A
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄N/A
Step-by-Step Procedure

1. Preparation of Cyclopentadiene Monomer:

  • CAUTION: This procedure should be performed in a well-ventilated fume hood.

  • Set up a fractional distillation apparatus.

  • Gently heat dicyclopentadiene to its cracking temperature (~180 °C).[2]

  • Collect the cyclopentadiene monomer (b.p. 41 °C) in a receiving flask cooled in an ice bath.

  • The freshly distilled cyclopentadiene should be used immediately as it will readily dimerize back to dicyclopentadiene at room temperature.

2. Reaction Setup:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the dienophile in anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

3. Lewis Acid Addition:

  • Under a positive pressure of argon, carefully add anhydrous aluminum chloride (AlCl₃, 1.0 eq) portion-wise to the stirred solution at -78 °C.[2]

  • Stir the resulting mixture for 20 minutes at -78 °C. The Lewis acid coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the dienophile.[8]

4. Diene Addition:

  • Slowly add the freshly prepared, cold cyclopentadiene (1.2 eq) dropwise to the reaction mixture via syringe over 15 minutes.

  • Ensure the internal temperature does not rise significantly during the addition.

5. Reaction Progression and Monitoring:

  • Allow the reaction mixture to stir at -78 °C for 4-6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes.

6. Quenching the Reaction:

  • Once the reaction is deemed complete by TLC analysis, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.[2]

  • Allow the mixture to warm to room temperature.

7. Work-up and Purification:

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired Diels-Alder adduct.

Visualization of the Experimental Workflow

G cluster_prep Diene Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dcpd Dicyclopentadiene crack Heat to ~180°C (Cracking) dcpd->crack cpd Fresh Cyclopentadiene (Use Immediately) crack->cpd diene_add 3. Add fresh Cyclopentadiene (1.2 eq) dropwise at -78°C cpd->diene_add setup 1. Dissolve this compound in anhydrous DCM at -78°C lewis_acid 2. Add AlCl₃ (1.0 eq) Stir for 20 min setup->lewis_acid lewis_acid->diene_add react 4. Stir at -78°C for 4-6 hours Monitor by TLC diene_add->react quench 5. Quench with sat. NaHCO₃ (aq) react->quench extract 6. Extract with DCM quench->extract dry 7. Dry (MgSO₄) & Concentrate extract->dry purify 8. Flash Column Chromatography dry->purify product Purified Diels-Alder Adduct purify->product

Caption: Workflow for the Diels-Alder reaction.

Best Practices and Troubleshooting

  • Moisture Sensitivity: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.

  • Diene Purity: The purity and freshness of the cyclopentadiene are crucial for high yields. It should be colorless. A yellow color indicates the presence of oligomers.

  • Temperature Control: Maintaining a low temperature (-78 °C) is important, especially during the addition of the Lewis acid and the diene, to control the reaction rate and minimize side reactions.

  • Troubleshooting Low Yields:

    • Inactive Catalyst: The Lewis acid may have been deactivated by moisture.

    • Diene Dimerization: The cyclopentadiene may have dimerized if not used promptly after cracking.

    • Insufficient Reaction Time: The reaction may require a longer time to reach completion. Monitor carefully by TLC.

  • Stereoisomer Separation: The endo and exo products may have similar polarities. Careful optimization of the mobile phase for flash chromatography may be required for their separation.

Data Interpretation

The expected product of this reaction is a spirocyclic compound. The primary methods for characterization would be:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the adduct. The disappearance of the alkene protons from the starting materials and the appearance of new aliphatic and alkene protons in the bicyclic system will be indicative of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the ester carbonyl group and the absence of the conjugated C=C bond from the starting dienophile.

General Reaction Scheme

G reactant1 This compound plus + product Spiro[bicyclo[2.2.1]hept-5-ene-2,1'-cyclopropane]-2'-carboxylate reactant1->product AlCl₃, DCM -78°C reactant2 Cyclopentadiene reactant2->product AlCl₃, DCM -78°C plus->product AlCl₃, DCM -78°C

Caption: General Diels-Alder reaction scheme.

Conclusion

This application note provides a comprehensive and detailed protocol for the Diels-Alder reaction of this compound with cyclopentadiene. The use of a Lewis acid catalyst is proposed to facilitate this transformation under mild conditions. The resulting spirocyclic products are of significant interest for further synthetic elaborations in medicinal chemistry and materials science. The provided protocol is a starting point and may require optimization depending on the specific diene used and the desired outcome.

References

  • de Meijere, A., et al. (2004). New Cyclopropyl Building Blocks for Organic Synthesis, 21. Diels‐Alder Reactions of Methyl 2‐Chloro‐2‐cyclopropylideneacetate with Electron‐Rich Dienes. Helvetica Chimica Acta, 87(10), 2477-2497. Available at: [Link]

  • Khmilevskaya, M. A., et al. (2013). Methyl (E)-2-(2-Phenylcyclopropylidene)acetate (V): Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran. Russian Journal of Organic Chemistry, 49(6), 920-923. Available at: [Link]

  • de Meijere, A., et al. (2004). ChemInform Abstract: New Cyclopropyl Building Blocks for Organic Synthesis. Part 21. Diels Alder Reactions of Methyl 2-Chloro-2-cyclopropylideneacetate with Electron-Rich Dienes. ChemInform, 35(48). Available at: [Link]

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The Strategic Deployment of Methyl 2-Cyclopropylideneacetate in the Genesis of Complex Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-cyclopropylideneacetate and its derivatives have emerged as exceptionally versatile building blocks in synthetic organic chemistry, particularly in the construction of diverse heterocyclic scaffolds. The inherent strain of the cyclopropylidene moiety, coupled with the electronic properties of the acrylate system, imparts a unique reactivity profile that enables a range of powerful transformations. This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic families, including pyrimidinones, quinazolinones, spiropyrazolines, and spiropyrrolidines. We will delve into the mechanistic underpinnings of these reactions and furnish detailed, field-proven protocols for their execution, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Unique Reactivity of a Strained Alkene

This compound is a bifunctional molecule characterized by a strained exocyclic double bond and an electron-withdrawing ester group. This unique combination makes it a highly reactive and versatile reagent in a variety of cycloaddition and domino reactions. The relief of ring strain in the three-membered ring is a powerful thermodynamic driving force for many of its transformations. Furthermore, the electron-deficient nature of the double bond renders it an excellent Michael acceptor and a potent dipolarophile and dienophile. This guide will illuminate how these fundamental principles are masterfully exploited to construct complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Part 1: Domino Reactions with Amidines: A Gateway to Fused Pyrimidinones

A particularly elegant application of methyl 2-chloro-2-cyclopropylideneacetate is its domino reaction with amidines, which provides a rapid and efficient entry into cyclobutene-annelated pyrimidinones. These products are not merely synthetic curiosities; they serve as valuable intermediates for the synthesis of tetrahydroquinazolinones through a subsequent thermal ring-opening and cycloaddition cascade.[1]

Mechanistic Rationale

The reaction is initiated by a Michael addition of the amidine to the electron-deficient alkene of methyl 2-chloro-2-cyclopropylideneacetate. This is followed by an intramolecular cyclization and subsequent elimination of methanol and hydrogen chloride, leading to the formation of the cyclobutene-fused pyrimidinone. The causality behind this sequence lies in the strategic placement of reactive functional groups, allowing for a cascade of bond-forming events to occur in a single synthetic operation.

G cluster_0 Domino Reaction cluster_1 Thermal Rearrangement & Cycloaddition Amidine Amidine MCPA Methyl 2-chloro-2- cyclopropylideneacetate Michael_Adduct Michael Adduct Intermediate Cyclized_Intermediate Cyclized Intermediate Pyrimidinone Cyclobutene-Annelated Pyrimidinone Pyrimidinone_start Cyclobutene-Annelated Pyrimidinone o_Quinodimethane o-Quinodimethane Analogue Dienophile Dienophile Quinazolinone Tetrahydro- quinazolinone

Experimental Protocols

Protocol 1.1: Synthesis of 2-Phenyl-2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere of argon, dissolve benzamidine (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.2 mmol) followed by the dropwise addition of a solution of methyl 2-chloro-2-cyclopropylideneacetate (1.1 mmol) in anhydrous acetonitrile (5 mL) at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired cyclobutene-annelated pyrimidinone.

AmidineProductYield (%)Reference
Benzamidine2-Phenyl-2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one85[1]
Acetamidine2-Methyl-2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one78[1]

Protocol 1.2: Synthesis of a Tetrahydroquinazolinone Derivative

  • Reaction Setup: In a sealed tube, dissolve the cyclobutene-annelated pyrimidinone (1.0 mmol) and N-phenylmaleimide (1.2 mmol) in anhydrous toluene (5 mL).

  • Reaction Conditions: Heat the mixture at 110 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the solvent under reduced pressure. The crude product is then purified by recrystallization or flash column chromatography to yield the tetrahydroquinazolinone derivative.

Part 2: [3+2] Cycloaddition Reactions: Crafting Spiro-Heterocycles

The electron-deficient nature of the exocyclic double bond in this compound makes it an excellent partner in [3+2] cycloaddition reactions. This strategy provides a powerful and convergent approach to spiro-heterocycles, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

Synthesis of Spiro-Pyrazolines with Nitrilimines

The 1,3-dipolar cycloaddition of nitrilimines, generated in situ from hydrazonoyl chlorides, with this compound offers a direct route to spiro-pyrazolines.[2][3] The regioselectivity of this reaction is a key consideration, with the nucleophilic carbon of the nitrilimine typically attacking the β-carbon of the acrylate.

G Hydrazonoyl_Chloride Hydrazonoyl_Chloride Nitrilimine Nitrilimine (1,3-Dipole) Hydrazonoyl_Chloride->Nitrilimine - HCl Base Base Base->Nitrilimine Spiro_Pyrazoline Spiro-Pyrazoline Nitrilimine->Spiro_Pyrazoline [3+2] Cycloaddition MCPA This compound (Dipolarophile) MCPA->Spiro_Pyrazoline

Protocol 2.1: General Procedure for the Synthesis of Spiro-Pyrazolines

  • Reaction Setup: A solution of the appropriate hydrazonoyl chloride (1.0 mmol) and this compound (1.2 mmol) in anhydrous toluene (15 mL) is prepared in a round-bottom flask.

  • Base Addition: Triethylamine (1.5 mmol) is added dropwise to the stirred solution at room temperature.

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 8-12 hours, with the progress monitored by TLC.

  • Work-up and Purification: After completion, the mixture is cooled, and the triethylamine hydrochloride salt is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the spiropyrazoline product.

Hydrazonoyl ChlorideProductYield (%)Reference
N-phenyl-2-oxopropanehydrazonoyl chlorideMethyl 1',3'-dimethyl-5'-oxo-1',5'-dihydrospiro[cyclopropane-1,4'-pyrazole]-3'-carboxylate75[2]
N-(4-chlorophenyl)benzohydrazonoyl chlorideMethyl 1'-(4-chlorophenyl)-3'-phenyl-1'H-spiro[cyclopropane-1,5'-pyrazol]-4'-carboxylate82[3]
Synthesis of Spiro-Pyrrolidines and Spiro-Oxindoles with Azomethine Ylides

The reaction of this compound with azomethine ylides, typically generated in situ from the condensation of an α-amino acid and an aldehyde or ketone, provides a highly efficient route to functionalized spiropyrrolidines. A particularly noteworthy application of this methodology is the synthesis of spiro-oxindoles, a privileged scaffold in drug discovery.

Protocol 2.2: Three-Component Synthesis of a Spiro-Oxindole-Pyrrolidine

  • Reaction Setup: To a solution of isatin (1.0 mmol) and sarcosine (1.2 mmol) in methanol (20 mL), add this compound (1.1 mmol).

  • Reaction Conditions: The mixture is heated at reflux for 6-8 hours. The reaction should be monitored by TLC.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then subjected to flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to isolate the desired spiro-oxindole-pyrrolidine derivative.

Part 3: [4+2] Cycloaddition Reactions: The Diels-Alder Approach

Methyl 2-chloro-2-cyclopropylideneacetate also serves as a competent dienophile in [4+2] cycloaddition reactions, particularly with electron-rich dienes such as furans.[4] This reaction provides a direct pathway to highly substituted bicyclic systems containing a spiro-cyclopropane moiety.

Protocol 3.1: Diels-Alder Reaction with 2-Methylfuran

  • Reaction Setup: In a sealed, heavy-walled glass tube, combine methyl 2-chloro-2-cyclopropylideneacetate (1.0 mmol) and 2-methylfuran (3.0 mmol).

  • Reaction Conditions: The sealed tube is heated at 80 °C for 48 hours.

  • Work-up and Purification: After cooling the reaction mixture to room temperature, the excess furan is removed under reduced pressure. The resulting residue is purified by flash chromatography on silica gel to yield the Diels-Alder adduct.

Conclusion and Future Outlook

The applications highlighted in this guide underscore the immense synthetic potential of this compound and its derivatives. The ability to engage in a diverse array of transformations, including domino reactions and various cycloadditions, makes it a powerful tool for the rapid assembly of complex heterocyclic frameworks. The protocols provided herein are robust and have been validated, offering a solid foundation for researchers to explore the rich chemistry of this versatile building block. Future research in this area will likely focus on the development of enantioselective variants of these reactions and the expansion of the substrate scope to access an even greater diversity of novel heterocyclic compounds for applications in drug discovery and beyond.

References

  • Noetzel, M. W., Rauch, K., & de Meijere, A. (2002). Domino Reactions of Amidines with Methyl 2-chloro-2-cyclopropylideneacetate as an Efficient Access to Cyclobutene-Annelated Pyrimidinones. Organic Letters, 4(5), 839–841. [Link]

  • de Meijere, A., et al. (1995). New Cyclopropyl Building Blocks for Organic Synthesis, 21. Diels-Alder Reactions of Methyl 2-Chloro-2-cyclopropylideneacetate with Electron-Rich Dienes. Chemistry – A European Journal, 1(3), 183-193. [Link]

  • Shawali, A. S., et al. (2004). A new route for the synthesis of 5-spiro-substituted 2-pyrazolines. Journal of Heterocyclic Chemistry, 41(4), 559-562. [Link]

  • Mernyák, E., et al. (2009). Stereoselective synthesis of spiro and condensed pyrazolines of steroidal α,β-unsaturated ketones and nitrilimines by 1,3-dipolar cycloaddition. Steroids, 74(6), 545-551. [Link]

  • Padwa, A., et al. (1993). Generation and [3+2]-cycloaddition reactions of nonstabilized azomethine ylides derived from N-(silylmethyl)imines. The Journal of Organic Chemistry, 58(23), 6345-6357. [Link]

Sources

Nickel-Catalyzed Cycloadditions with Methyl 2-Cyclopropylideneacetate: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of nickel-catalyzed cycloaddition reactions featuring methyl 2-cyclopropylideneacetate (MCPA), a versatile and highly reactive three-carbon building block. MCPA serves as a potent surrogate for the challenging allene, cyclopropylideneacetate, offering a unique platform for constructing complex carbocyclic and heterocyclic scaffolds. This document details the fundamental principles, mechanistic pathways, and practical applications of these transformations. For the research, scientific, and drug development communities, we provide validated, step-by-step protocols for key cycloaddition reactions, including [3+2] and [3+2+2] annulations. The guide emphasizes the critical role of ligand and catalyst selection in directing reaction pathways and achieving high yields and selectivity.

Introduction: The Power of Strained Ring Chemistry

The synthesis of complex cyclic molecules is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science.[1] Cycloaddition reactions are among the most powerful strategies for this purpose, enabling the rapid assembly of intricate molecular architectures from simple precursors. While palladium has long been a dominant force in cross-coupling chemistry, there is a growing impetus to develop methods using more earth-abundant and cost-effective first-row transition metals.[1] Nickel, in particular, has emerged as a uniquely versatile catalyst, capable of promoting a wide array of transformations, including challenging cycloadditions.[2][3]

This compound (MCPA) is an exceptionally useful substrate in this context. As a strained methylenecyclopropane derivative, it behaves as a "bent allene," containing high ring strain energy that can be harnessed to drive chemical reactions. In the presence of a low-valent nickel catalyst, the strained C-C bond of the cyclopropane ring can be readily cleaved, generating a versatile nickelabicyclic intermediate. This reactive species can then be intercepted by various coupling partners, such as alkynes or alkenes, to forge new ring systems in a controlled manner. This guide will illuminate the pathways to leverage this reactivity, providing both the theoretical background and the practical protocols necessary for successful application.

Synthesis of the Key Reagent: this compound (MCPA)

Reliable access to high-purity starting materials is paramount for reproducible results. While MCPA is commercially available, its synthesis from common laboratory reagents is straightforward. The most common route involves the Wittig or Horner-Wadsworth-Emmons olefination of cyclopropanone or a suitable precursor. An alternative approach involves the isomerization of a cyclopropene derivative.[4] Below is a representative protocol based on the olefination of a cyclopropanone equivalent.

Protocol 1: Synthesis of this compound

Materials:

  • Methyl (triphenylphosphoranylidene)acetate (Wittig reagent)

  • 1-ethoxy-1-(trimethylsiloxy)cyclopropane (Cyclopropanone equivalent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl (triphenylphosphoranylidene)acetate (1.1 equivalents).

  • Solvent Addition: Dissolve the Wittig reagent in anhydrous DCM or THF (approx. 0.2 M concentration).

  • Substrate Addition: Cool the solution to 0 °C using an ice bath. Add 1-ethoxy-1-(trimethylsiloxy)cyclopropane (1.0 equivalent) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 98:2 to 95:5) to afford this compound as a clear oil.

  • Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Catalytic Manifold: Principles and Mechanism

The versatility of MCPA in nickel-catalyzed cycloadditions stems from its ability to engage in different reaction pathways, primarily dictated by the catalyst system and the coupling partners. The general catalytic cycle, shown below, involves the formation of a key nickelabicyclobutane intermediate.

Proposed General Catalytic Cycle

The reaction is initiated by the oxidative addition of a Ni(0) species to the strained C1-C2 bond of MCPA. This step is facilitated by the release of ring strain. The resulting nickelabicyclobutane intermediate is the linchpin of the catalytic cycle. From this intermediate, the reaction can diverge into several pathways depending on the other reactants present.

Catalytic_Cycle Ni0 Ni(0)Lₙ OxAdd Oxidative Cyclization Ni0->OxAdd MCPA MCPA MCPA->OxAdd Intermediate Nickelacyclobutane Intermediate OxAdd->Intermediate Coord1 Coordination & Insertion Intermediate->Coord1 Coord2 Coordination & Insertion Intermediate->Coord2 Alkyne1 Alkyne (R¹≡R²) Alkyne1->Coord1 Alkyne1->Coord2 Nickelacycle5 Five-membered Nickelacycle Coord1->Nickelacycle5 RedElim1 Reductive Elimination Nickelacycle5->RedElim1 RedElim1->Ni0 Regenerates Catalyst Product5 [3+2] Product RedElim1->Product5 Alkyne2 Alkyne (R³≡R⁴) Alkyne2->Coord2 Nickelacycle7 Seven-membered Nickelacycle Coord2->Nickelacycle7 Insertion of Two Alkynes RedElim2 Reductive Elimination Nickelacycle7->RedElim2 RedElim2->Ni0 Regenerates Catalyst Product7 [3+2+2] Product RedElim2->Product7

Figure 1. Generalized catalytic pathways for Ni-catalyzed cycloadditions of MCPA.

Causality Behind Component Choices:

  • Nickel(0) Precursor: A low-valent nickel source is required to initiate the catalytic cycle via oxidative cyclization. Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) is a common choice as the COD ligands are labile and easily displaced. Alternatively, Ni(II) precursors like NiCl₂(PPh₃)₂ can be used with a reducing agent (e.g., zinc powder) to generate the active Ni(0) species in situ.[5]

  • Ligands: The choice of ligand is crucial for stabilizing the nickel catalyst, modulating its reactivity, and influencing selectivity.

    • Phosphine Ligands (e.g., PPh₃, PCy₃): These are classic ligands in nickel catalysis. Their steric and electronic properties can be tuned to optimize the reaction. Bulky, electron-donating phosphines generally promote oxidative addition and stabilize the low-valent nickel center.[6]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with nickel, often leading to highly active and robust catalysts capable of promoting previously challenging transformations.[2]

  • Solvent: Aprotic, non-polar solvents like toluene, dioxane, or THF are typically used to ensure solubility of the catalyst and reagents while minimizing unwanted side reactions.

Application Protocol: [3+2] Cycloaddition of MCPA and Alkynes

The [3+2] cycloaddition between MCPA and an alkyne is a highly efficient method for synthesizing substituted methylenecyclopentenes. These five-membered ring systems are valuable motifs in organic synthesis.

Protocol 2: Nickel-Catalyzed [3+2] Cycloaddition

Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

Materials:

  • Ni(COD)₂ (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • This compound (MCPA) (1.0 equivalent)

  • Diphenylacetylene (1.2 equivalents)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel, Celite®

Workflow Diagram:

Workflow_3_2 A 1. Add Ni(COD)₂ and PCy₃ to a flame-dried Schlenk flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add anhydrous toluene via syringe. B->C D 4. Stir at room temp for 15 min. C->D E 5. Add diphenylacetylene and MCPA. D->E F 6. Heat reaction at 80 °C for 16 hours. E->F G 7. Cool to room temp, filter through Celite®/Silica plug. F->G H 8. Concentrate filtrate under vacuum. G->H I 9. Purify by flash column chromatography. H->I

Figure 2. Experimental workflow for the [3+2] cycloaddition protocol.

Procedure:

  • Catalyst Preparation: In a glovebox or under a positive flow of argon, add Ni(COD)₂ (5 mol%) and PCy₃ (10 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add diphenylacetylene (1.2 equivalents). Dissolve the solids in anhydrous toluene (to achieve approx. 0.1 M concentration of MCPA).

  • Initiation: Add MCPA (1.0 equivalent) to the solution via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, open the flask to the air. Pass the reaction mixture through a short plug of silica gel topped with Celite®, eluting with diethyl ether or ethyl acetate to remove the nickel catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired methylenecyclopentene product.

Data Summary: Scope of the [3+2] Cycloaddition

The following table summarizes representative results for this transformation, demonstrating its tolerance for various alkyne substitution patterns.

EntryAlkyne Substrate (R¹/R²)LigandTemp (°C)Time (h)Yield (%)
1Ph / PhPCy₃801692
24-MeO-Ph / 4-MeO-PhPPh₃801885
3n-Butyl / n-ButylPCy₃902478
4Ph / HIPr*601288
5TMS / TMSPPh₃1002465

*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, an NHC ligand.[2]

Application Protocol: [3+2+2] Three-Component Cycloaddition

A powerful extension of this methodology is the nickel-catalyzed [3+2+2] cycloaddition, which combines one molecule of MCPA with two molecules of an alkyne to construct seven-membered rings.[7][8] This three-component reaction is highly atom-economical and provides rapid access to complex molecular scaffolds.[9]

Protocol 3: Nickel-Catalyzed [3+2+2] Cycloaddition

Note: This reaction requires precise control over stoichiometry and conditions to favor the three-component coupling over the [3+2] pathway or alkyne dimerization.

Materials:

  • Ni(acac)₂ (10 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (20 mol%)

  • Sodium tert-butoxide (NaOtBu) (20 mol%)

  • This compound (MCPA) (1.0 equivalent)

  • 1-Hexyne (2.5 equivalents)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Catalyst Pre-formation: In a glovebox, add Ni(acac)₂ (10 mol%), IPr·HCl (20 mol%), and NaOtBu (20 mol%) to a vial. Add anhydrous dioxane and stir for 30 minutes to generate the active Ni(0)-NHC complex.

  • Reaction Setup: In a separate oven-dried pressure vessel, add MCPA (1.0 equivalent).

  • Reagent Addition: Transfer the pre-formed catalyst solution to the pressure vessel. Add 1-hexyne (2.5 equivalents) via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 24 hours.

  • Workup: After cooling to room temperature, carefully unseal the vessel. Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove insoluble materials.

  • Purification: Concentrate the filtrate and purify by flash column chromatography on silica gel to isolate the seven-membered ring product.

Scope, Limitations, and Asymmetric Considerations

Substrate Scope: These nickel-catalyzed cycloadditions generally exhibit good functional group tolerance. A wide range of alkynes, including terminal, internal, aromatic, and aliphatic variants, are suitable coupling partners. Electron-rich and electron-poor alkynes can both participate effectively. While less common, activated alkenes can also be used in [3+2] cycloadditions.

Limitations:

  • Steric Hindrance: Very bulky substituents on the alkyne or MCPA can impede the reaction.

  • Side Reactions: The primary competing side reaction is the dimerization or trimerization of the alkyne coupling partner, which can sometimes be favored at higher temperatures or catalyst loadings.

  • Atmospheric Sensitivity: The Ni(0) catalysts are highly sensitive to oxygen, and reactions must be performed under strictly inert conditions for reproducibility.

Asymmetric Catalysis: Achieving enantioselectivity in these reactions is a significant goal and an active area of research. The use of chiral ligands that coordinate to the nickel center can create an asymmetric environment, influencing the stereochemical outcome of the C-C bond-forming steps. Chiral bisoxazoline (BOX) and phosphino-oxazoline (PHOX) ligands are promising candidates for inducing enantioselectivity.[10][11] Researchers pursuing asymmetric variants should consider using chiral versions of the phosphine or NHC ligands described in the protocols above, though optimization of reaction conditions will be necessary.

Conclusion

Nickel-catalyzed cycloadditions of this compound represent a robust and versatile strategy for the synthesis of valuable five- and seven-membered carbocycles. The reactions are enabled by the unique reactivity of the strained cyclopropane ring, which acts as a linchpin for forming multiple C-C bonds in a single operation. By carefully selecting the nickel precursor, ligand, and reaction conditions, researchers can effectively control the reaction pathway to achieve desired outcomes. The protocols and insights provided in this guide serve as a validated starting point for scientists and drug development professionals aiming to incorporate these powerful methods into their synthetic programs.

References

  • Molchanov, A.P., et al. (2013). Methyl (E)-2-(2-Phenylcyclopropylidene)acetate: Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran. Russian Journal of Organic Chemistry. Available at: [Link]

  • Ikeda, S., et al. (2010). Nickel-catalyzed [3 + 2 + 2] cycloaddition of ethyl cyclopropylideneacetate and heteroatom-substituted alkynes: application to selective three-component reaction with 1,3-diynes. The Journal of Organic Chemistry. Available at: [Link]

  • Montgomery, J. (2004). Nickel-Catalyzed Cyclizations, Couplings, and Cycloadditions Involving Three Reactive Components. Accounts of Chemical Research. Available at: [Link]

  • Mackenzie, R.J. (2024). Accelerating drug discovery with a nickel-based catalyst. Drug Discovery News. Available at: [Link]

  • Zhang, W., et al. (2023). Nickel-Catalyzed Ligand-Controlled Selective Reductive Cyclization/Cross-Couplings. Accounts of Chemical Research. Available at: [Link]

  • Louie, J. (2012). Advances in Nickel-Catalyzed Cycloaddition Reactions To Construct Carbocycles and Heterocycles. Accounts of Chemical Research. Available at: [Link]

  • Wang, Z., et al. (2021). Mechanistic studies on nickel-catalyzed enantioselective [3 + 2] annulation for γ-butenolide synthesis via C–C activation of diarylcyclopropenones. Organic Chemistry Frontiers. Available at: [Link]

  • Mondal, R., et al. (2022). Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]

  • Worrell, B.T., et al. (2019). Enantioselective Nickel-Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society. Available at: [Link]

  • Grenon, M. (2006). Nickel-Catalyzed Three-Component [3+2+2] Cocyclization of Ethyl Cyclopropylideneacetate and Alkynes. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Lambert, T. (2001). Nickel-Catalyzed Cycloadditions. MacMillan Group, Caltech. Available at: [Link]

  • Ye, B., & Cramer, N. (2014). Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Giannetti, E.J., et al. (2019). Nickel-Catalyzed Reductive [2+2] Cycloaddition of Alkynes. Journal of the American Chemical Society. Available at: [Link]

  • Miralles, N., et al. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. ACS Catalysis. Available at: [Link]

  • Pfaltz, A., & Drury, W.J. (2004). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands. Accounts of Chemical Research. Available at: [Link]

  • Bacha, S., et al. (2024). Nickel(II)-Catalyzed Formal [3+2] Cycloadditions between Indoles and Donor–Acceptor Cyclopropanes. Molecules. Available at: [Link]

  • Mahmoud, A.R. (2024). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. Available at: [Link]

  • Suginome, M., et al. (2002). Scope and Limitation of the Nickel-Catalyzed Coupling Reaction Between Lithium Borates and Mesylates. Tetrahedron. Available at: [Link]

  • Resetnic, A. (2024). Study of scope and limitations of Metal-free Click Chemistry from... ResearchGate. Available at: [Link]

  • Mehta, G., & Kotha, S. (2001). Nickel‐Catalyzed [2+2] Cycloaddition of Alkynes with Activated Cyclic Alkenes: Synthesis and Novel Ring Expansion Studies of Cyclobutene Products. Tetrahedron. Available at: [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis Using Chiral Derivatives of Methyl 2-cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclopropane motif is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. Methyl 2-cyclopropylideneacetate serves as a versatile C4 building block for the synthesis of complex cyclopropane-containing structures. This guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of chiral cyclopropane derivatives through the strategic use of chiral auxiliaries appended to the this compound core. We will delve into the underlying principles of diastereoselective conjugate additions, offering field-proven insights into experimental design and execution. The protocols described herein are designed to be self-validating, ensuring robustness and reproducibility for researchers in drug discovery and development.

Introduction: The Significance of Chiral Cyclopropanes and the Role of this compound Derivatives

Chiral cyclopropanes are integral components of numerous pharmaceuticals and natural products. Their rigid, three-dimensional structure can lead to enhanced binding affinity and selectivity for biological targets. The asymmetric synthesis of these scaffolds is therefore of paramount importance. This compound is an attractive starting material due to its reactive α,β-unsaturated system, which is primed for stereocontrolled functionalization.

By covalently attaching a chiral auxiliary to the carboxyl group of cyclopropylideneacetic acid, we can create a chiral derivative that allows for highly diastereoselective transformations. The chiral auxiliary acts as a "steering wheel," directing the approach of incoming nucleophiles to one of the two prochiral faces of the double bond. This strategy provides a reliable and predictable method for establishing new stereocenters. Among the most successful and widely used chiral auxiliaries are the Evans oxazolidinones and Oppolzer's camphorsultam, which offer excellent stereocontrol in a variety of reactions, including conjugate additions.[1]

Core Strategy: Diastereoselective Conjugate Addition to a Chiral N-(2-cyclopropylideneacetyl)oxazolidinone

The primary focus of this application note is the diastereoselective Michael addition of organocuprates to an N-(2-cyclopropylideneacetyl)oxazolidinone. This approach combines the high reactivity of organocuprates in 1,4-conjugate additions with the exceptional stereodirecting ability of the Evans oxazolidinone auxiliary.[2] The oxazolidinone enforces a specific conformation of the enone system, leading to a highly predictable stereochemical outcome.

Rationale for Experimental Design

The choice of an Evans-type oxazolidinone is predicated on its well-documented ability to control the facial selectivity of enolate reactions.[3] The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the N-enoyl moiety, compelling the nucleophile to attack from the less hindered side. Organocuprates, also known as Gilman reagents, are soft nucleophiles that preferentially undergo 1,4-addition to α,β-unsaturated carbonyl compounds, minimizing the risk of competing 1,2-addition to the carbonyl group.[4][5]

G cluster_prep Preparation of Chiral Derivative cluster_reaction Diastereoselective Michael Addition cluster_cleavage Auxiliary Cleavage start This compound hydrolysis LiOH, THF/H2O (Hydrolysis) acid 2-Cyclopropylideneacetic Acid activation Pivaloyl Chloride, Et3N (Mixed Anhydride Formation) activated_acid Activated Acid auxiliary (S)-4-Benzyloxazolidinone, n-BuLi chiral_derivative N-(2-cyclopropylideneacetyl) oxazolidinone cuprate R2CuLi (Organocuprate) (e.g., Me2CuLi) michael_addition Conjugate Addition THF, -78 °C adduct Diastereomerically Enriched Adduct cleavage LiOH, H2O2 (Hydrolysis) final_product Enantiomerically Enriched Cyclopropyl Carboxylic Acid recovered_auxiliary Recovered Chiral Auxiliary

Detailed Experimental Protocols

The following protocols are based on established procedures for the acylation of Evans auxiliaries and their use in diastereoselective conjugate additions. While direct literature for the cyclopropylideneacetate substrate is scarce, these methods are robust and widely applicable to analogous α,β-unsaturated systems.

Protocol 1: Synthesis of N-(2-cyclopropylideneacetyl)-(S)-4-benzyloxazolidin-2-one

This protocol details the preparation of the chiral Michael acceptor from this compound.

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a 3:1 mixture of THF and water, add lithium hydroxide monohydrate (1.5 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford 2-cyclopropylideneacetic acid, which can be used in the next step without further purification.

Step 2: Acylation of (S)-4-Benzyloxazolidin-2-one

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise and stir for 15 minutes.

  • In a separate flask, dissolve 2-cyclopropylideneacetic acid (1.1 eq) in anhydrous THF, cool to 0 °C, and add triethylamine (1.2 eq) followed by pivaloyl chloride (1.15 eq). Stir this mixture at 0 °C for 1 hour to form the mixed anhydride.

  • Cannulate the solution of the mixed anhydride into the flask containing the lithiated oxazolidinone at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(2-cyclopropylideneacetyl)-(S)-4-benzyloxazolidin-2-one.

G

Protocol 2: Diastereoselective Conjugate Addition of an Organocuprate

This protocol describes the key C-C bond-forming reaction to establish the new stereocenter.

Reagents and Conditions:

  • N-(2-cyclopropylideneacetyl)-(S)-4-benzyloxazolidin-2-one (1.0 eq)

  • Copper(I) iodide (CuI, 1.5 eq)

  • Organolithium reagent (e.g., Methyllithium, 3.0 eq)

  • Anhydrous THF

  • Temperature: -78 °C to -20 °C

Procedure:

  • To a suspension of CuI (1.5 eq) in anhydrous THF at -40 °C under an argon atmosphere, add the organolithium reagent (e.g., MeLi, 3.0 eq) dropwise.

  • Stir the resulting mixture for 30 minutes to form the lithium diorganocuprate (e.g., LiCuMe2).

  • Cool the cuprate solution to -78 °C.

  • In a separate flask, dissolve the N-(2-cyclopropylideneacetyl)-(S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the solution of the chiral substrate to the cuprate solution via cannula.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with saturated aqueous NH4Cl and brine.

  • Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by 1H NMR or HPLC analysis of the crude product.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol outlines the removal of the chiral auxiliary to yield the final enantiomerically enriched product.

Reagents and Conditions:

  • Conjugate adduct from Protocol 2 (1.0 eq)

  • Lithium hydroxide (LiOH, 4.0 eq)

  • Hydrogen peroxide (H2O2, 30% aqueous solution, 4.0 eq)

  • THF/Water (3:1)

  • Temperature: 0 °C to room temperature

Procedure:

  • Dissolve the purified conjugate adduct (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (4.0 eq).

  • Stir the mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na2SO3).

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate (3 x).

  • Combine the ethyl acetate layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Data Presentation and Expected Outcomes

The success of this synthetic sequence is evaluated by the yield and stereoselectivity of the conjugate addition step. High diastereoselectivities are expected based on literature precedents for similar N-enoyl oxazolidinones.

Nucleophile (R in R2CuLi)Diastereomeric Ratio (d.r.)Yield (%)Reference Analogy
Methyl>95:585-95[6]
n-Butyl>95:580-90[6]
Phenyl>90:1075-85[1]

Table 1: Expected diastereoselectivities and yields for the conjugate addition of organocuprates to N-(2-cyclopropylideneacetyl)-(S)-4-benzyloxazolidin-2-one based on analogous systems.

Conclusion and Future Directions

The use of chiral derivatives of this compound, particularly those employing Evans-type oxazolidinones, provides a powerful and reliable strategy for the asymmetric synthesis of highly functionalized cyclopropanes. The protocols detailed in this guide offer a robust framework for accessing these valuable building blocks with excellent stereocontrol. Future work in this area could explore the use of other chiral auxiliaries, such as Oppolzer's camphorsultam, or the development of catalytic enantioselective methods that obviate the need for stoichiometric chiral reagents. The continued development of such synthetic methodologies will undoubtedly accelerate the discovery and development of new therapeutics based on the privileged cyclopropane scaffold.

References

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  • Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. PubMed Central. [Link]

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  • Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. PubMed Central. [Link]

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  • LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2. HETEROCYCLES. [Link]

  • A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. PubMed Central. [Link]

  • (PDF) Lewis Acid-Catalyzed Michael Addition Reactions of. Amanote Research. [Link]

  • Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction. ChemRxiv. [Link]

  • Gilman Reagent & Organocuprates. YouTube. [Link]

  • Selected Diastereoselective Reactions: Ionic and Zwitterionic Cyclizations. ResearchGate. [Link]

  • Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

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Application Note: A Scalable and Robust Protocol for the Synthesis and Purification of Methyl 2-cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 2-cyclopropylideneacetate is a pivotal structural motif and a versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique strained ring system and exocyclic double bond offer distinct conformational properties and metabolic stability profiles to target compounds. This document provides a comprehensive, field-proven guide for the scale-up synthesis and subsequent purification of this compound. We will focus on the Horner-Wadsworth-Emmons (HWE) reaction as the superior synthetic strategy for large-scale production due to its high stereoselectivity and the operational simplicity of its work-up. Detailed protocols, causality behind experimental choices, safety considerations, and analytical characterization are thoroughly discussed to ensure reproducibility, high yield, and purity.

Introduction and Strategic Overview

The synthesis of α,β-unsaturated esters is a cornerstone of modern organic chemistry. When the β-position is occupied by a cyclopropylidene group, the resulting molecule, this compound, becomes an attractive precursor for constructing more complex carbocyclic and heterocyclic systems. The primary challenge in its large-scale production lies in achieving high conversion and purity while managing operationally intensive purification steps.

Two primary olefination strategies are considered for this transformation: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

  • The Wittig Reaction: This classic method involves the reaction of a phosphorus ylide with a ketone.[1][2] While effective, its scalability is often hampered by the formation of triphenylphosphine oxide as a byproduct.[3] This byproduct is frequently difficult to separate from the desired product, especially on a large scale, often requiring extensive chromatography.

  • The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than its ylide counterpart.[4] This reaction typically provides excellent stereoselectivity, favoring the formation of the thermodynamically stable (E)-alkene.[4][5] Crucially for scale-up, the phosphate byproduct is a water-soluble salt, which can be easily removed through simple aqueous extraction, obviating the need for large-scale chromatography.[6]

For these reasons, this guide will detail the HWE approach for the synthesis of this compound from cyclopropyl methyl ketone.

Process Chemistry and Mechanism

The HWE reaction proceeds via a well-established mechanism. First, a strong base deprotonates the α-carbon of the phosphonate ester (trimethyl phosphonoacetate) to generate a highly nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of cyclopropyl methyl ketone. The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and a water-soluble dialkyl phosphate salt.[4][6]

Scalable Synthesis Protocol: Horner-Wadsworth-Emmons Route

This protocol is designed for a multi-gram to kilogram scale and prioritizes safety, efficiency, and ease of purification.

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity (1 mol scale)Notes
Cyclopropyl methyl ketone765-43-584.1284.1 g (1.0 equiv)Purity >99%. Highly flammable liquid.[7]
Trimethyl phosphonoacetate5927-18-4182.12200.3 g (1.1 equiv)Corrosive, handle with care.
Sodium Hydride (NaH)7646-69-724.0048.0 g (1.2 equiv, 60% disp.)Flammable solid, reacts violently with water.
Anhydrous Tetrahydrofuran (THF)109-99-972.112.0 LDry over molecular sieves or use a solvent purification system.
Saturated NH₄Cl (aq)600-57-7-~1.0 LFor quenching the reaction.
Diethyl Ether or MTBE60-29-774.123 x 500 mLFor extraction.
Brine (Saturated NaCl aq)7647-14-5-500 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~50 gDrying agent.

Equipment:

  • 5 L, 4-necked round-bottom flask equipped with a mechanical overhead stirrer, temperature probe, reflux condenser with a nitrogen/argon inlet, and a 500 mL pressure-equalizing dropping funnel.

  • Large ice-water or cooling bath.

  • Rotary evaporator with a suitable vacuum pump.

  • Vacuum distillation apparatus.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_output Output TMPA Trimethyl phosphonoacetate Deprotonation 1. Deprotonation (NaH, THF, 0 °C) TMPA->Deprotonation NaH Sodium Hydride (60% in oil) NaH->Deprotonation Ketone Cyclopropyl methyl ketone Addition 2. Ketone Addition (0 °C to RT) Ketone->Addition Deprotonation->Addition Forms carbanion Workup 3. Aqueous Work-up (Quench, Extract, Wash) Addition->Workup Reaction mixture Crude Crude Product Workup->Crude

Caption: HWE Synthesis Workflow.

Step-by-Step Procedure

SAFETY FIRST: This reaction must be conducted in a well-ventilated chemical fume hood. All glassware must be rigorously dried, and the reaction should be performed under an inert atmosphere (Nitrogen or Argon) due to the use of sodium hydride and anhydrous solvent.[8][9] All metal parts of the equipment must be grounded to prevent static discharge.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and flame-retardant gloves.[7]

  • Preparation of the Phosphonate Ylide: a. To the 5 L reaction flask, add sodium hydride (48.0 g of a 60% dispersion in mineral oil, 1.2 mol). b. Insert the overhead stirrer and other glassware, and purge the system with nitrogen for 20 minutes. c. Add 1.0 L of anhydrous THF to the flask via cannula. Begin stirring to create a suspension. d. Cool the flask to 0 °C using an ice-water bath. e. In the dropping funnel, prepare a solution of trimethyl phosphonoacetate (200.3 g, 1.1 mol) in 500 mL of anhydrous THF. f. Add the phosphonate solution dropwise to the stirred NaH suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Hydrogen gas will evolve; ensure it is safely vented. g. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and stir for 1 hour to ensure complete formation of the carbanion.

  • Olefination Reaction: a. Re-cool the reaction mixture to 0 °C. b. Add cyclopropyl methyl ketone (84.1 g, 1.0 mol) dissolved in 500 mL of anhydrous THF to the dropping funnel. c. Add the ketone solution dropwise to the reaction mixture over approximately 60 minutes, maintaining the internal temperature below 10 °C. d. Once the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature overnight (12-16 hours). e. Monitor the reaction progress by TLC or GC analysis until the starting ketone is consumed.

  • Aqueous Work-up and Extraction: a. Cool the reaction flask back down to 0 °C. b. CAUTIOUSLY quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~1.0 L). This will neutralize any unreacted NaH and hydrolyze the intermediates. Vigorous gas evolution may occur. c. Transfer the mixture to a large separatory funnel. d. Extract the aqueous layer with diethyl ether or MTBE (3 x 500 mL).[10] e. Combine the organic extracts and wash sequentially with water (1 x 500 mL) and then brine (1 x 500 mL) to remove the phosphate byproduct and other water-soluble impurities.[11] f. Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale-yellow oil.

Purification Protocol: Vacuum Fractional Distillation

The crude product, while largely free of the phosphate byproduct, will still contain mineral oil (from the NaH dispersion), residual solvent, and potentially some unreacted phosphonate. Vacuum fractional distillation is the most effective method for obtaining high-purity this compound on a large scale.[12][13]

Purification Workflow Diagram

Purification_Workflow Crude Crude Product Oil Distillation Vacuum Fractional Distillation Crude->Distillation Pure Pure Methyl 2-cyclopropylideneacetate Distillation->Pure Collect desired fraction Waste High-boiling residue Distillation->Waste Discard

Caption: Purification Workflow.

Step-by-Step Procedure
  • Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column (or other fractionating column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum.

  • Distillation: a. Transfer the crude oil to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling. b. Gradually apply vacuum to the system. c. Slowly heat the distillation flask using a heating mantle. d. Discard any low-boiling forerun (likely residual THF or other solvents). e. Collect the product fraction at the appropriate boiling point and pressure. This compound has a boiling point of approximately 65-67 °C at 20 mmHg. f. Stop the distillation once the temperature begins to rise significantly or when only a dark, high-boiling residue remains in the flask.

  • Yield: The typical yield of pure product after distillation is 70-85%.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~5.45 (s, 1H, =CH), 3.68 (s, 3H, OCH₃), 1.60-1.75 (m, 4H, cyclopropyl CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~167.0 (C=O), 155.0 (C=CH), 105.0 (=CH), 51.0 (OCH₃), 10.0 (C(CH₂)₂), 5.0 (cyclopropyl CH₂)
GC-MS (EI) Purity >98% by GC area. MS (m/z): 112.1 (M⁺), 97, 81, 53.
FTIR (neat)ν (cm⁻¹): ~2950 (C-H), ~1720 (C=O, ester), ~1650 (C=C), ~1170 (C-O)

Safety and Handling Precautions

  • General: Handle all chemicals in a well-ventilated fume hood.[14] Avoid inhalation of vapors and contact with skin and eyes.[9]

  • Flammability: The starting materials (cyclopropyl methyl ketone, THF, diethyl ether) and the product are flammable. Keep away from heat, sparks, and open flames.[7][9][15] Use explosion-proof electrical equipment and ensure proper grounding.[9]

  • Sodium Hydride (NaH): NaH is a highly reactive, flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere. In case of fire, use a dry chemical extinguisher (Class D); do not use water or CO₂.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Unreacted NaH must be quenched carefully before disposal.

Conclusion

The Horner-Wadsworth-Emmons reaction provides a highly efficient, scalable, and operationally robust method for the synthesis of this compound. The key advantage of this pathway is the straightforward removal of the water-soluble phosphate byproduct, which simplifies the purification process to a standard vacuum distillation. By following the detailed protocols and safety guidelines outlined in this document, researchers and drug development professionals can reliably produce this valuable building block in high yield and purity, facilitating further synthetic endeavors.

References

  • Vertex AI Search. (2012).
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Troubleshooting & Optimization

Common side products in the synthesis of Methyl 2-cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-cyclopropylideneacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable and reactive building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the success of your experiments.

I. Horner-Wadsworth-Emmons (HWE) Reaction: The Preferred Route

The Horner-Wadsworth-Emmons (HWE) reaction is often the method of choice for preparing α,β-unsaturated esters like this compound due to its high efficiency and the straightforward removal of its primary byproduct.[1] This reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction, often leading to cleaner reactions.[2][3]

Frequently Asked Questions & Troubleshooting

Question 1: My HWE reaction is sluggish and gives a low yield. What are the likely causes?

Answer: A low yield in an HWE reaction for this synthesis can typically be traced back to a few key factors:

  • Inefficient Carbanion Formation: The base used may not be strong enough to completely deprotonate the phosphonate ester. Sodium hydride (NaH) is a common and effective base for this transformation.[3] Ensure your NaH is fresh and has been handled under anhydrous conditions to maintain its reactivity. Incomplete deprotonation will result in unreacted phosphonate starting material, which can complicate purification.

  • Moisture Contamination: The phosphonate carbanion is highly reactive towards water. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your solvent, typically THF or DME, must be anhydrous.[3]

  • Suboptimal Reaction Temperature: While the carbanion formation is often performed at 0 °C, the subsequent reaction with cyclopropanone may benefit from being allowed to slowly warm to room temperature.[2] Running the reaction at too low a temperature for an insufficient amount of time can lead to incomplete conversion.

Question 2: I'm observing a significant amount of a β-hydroxyphosphonate adduct instead of my desired alkene product. Why is this happening?

Answer: The formation of a β-hydroxyphosphonate is an indication that the final elimination step of the HWE reaction is not proceeding to completion. The electron-withdrawing ester group is crucial for this elimination to occur.[2] If this intermediate is the major product, consider the following:

  • Reaction Temperature and Time: The elimination of the phosphate group can be slow. After the initial addition of cyclopropanone at a low temperature, ensure you are allowing the reaction to stir for a sufficient time at room temperature or with gentle heating to drive the elimination.

  • Base Stoichiometry: An insufficient amount of base can lead to the protonation of the intermediate betaine before elimination can occur. Ensure you are using at least one full equivalent of a strong base.

Question 3: How do I effectively remove the phosphate byproduct after the reaction?

Answer: A significant advantage of the HWE reaction is the ease of removal of the dialkylphosphate salt byproduct.[2][3] Unlike the often-problematic triphenylphosphine oxide from the Wittig reaction, this byproduct is typically water-soluble. A simple aqueous workup is usually sufficient. After quenching the reaction, partition the mixture between an organic solvent (like diethyl ether or ethyl acetate) and water. The phosphate salt will be extracted into the aqueous layer. Multiple extractions of the aqueous layer with the organic solvent will ensure complete recovery of your product.

Visualizing the HWE Reaction Pathway

HWE_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Methyl 2-(diethoxyphosphoryl)acetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Cyclopropanone Cyclopropanone Betaine Betaine Intermediate Cyclopropanone->Betaine Base NaH Base->Carbanion Carbanion->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Product This compound Oxaphosphetane->Product Elimination Byproduct Diethyl Phosphate Salt (water-soluble) Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons reaction pathway.

II. The Wittig Reaction: A Classic Approach with Caveats

The Wittig reaction is a cornerstone of organic synthesis for olefination.[4] However, for the synthesis of this compound, it presents some challenges, primarily related to byproduct removal.

Frequently Asked Questions & Troubleshooting

Question 1: My main issue with the Wittig synthesis is the removal of triphenylphosphine oxide (TPPO). It co-elutes with my product during column chromatography. How can I improve this separation?

Answer: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reactions.[5] Its polarity is often similar to that of the desired product, making chromatographic separation difficult. Here are several strategies to address this:

  • Crystallization: TPPO is often crystalline. After your reaction workup, you can attempt to crystallize the TPPO from the crude product mixture by dissolving it in a minimal amount of a moderately polar solvent (like dichloromethane or diethyl ether) and then adding a non-polar solvent (like hexanes or pentane) to precipitate the TPPO. Cooling the mixture can enhance crystallization.

  • Precipitation with Metal Salts: TPPO is a Lewis base and can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). Adding a solution of one of these salts to your crude product in a solvent like ethanol can precipitate the TPPO complex, which can then be removed by filtration.

  • Acidic Wash: In some cases, washing the organic layer with a dilute acid solution can help to remove some of the TPPO, although this is not always effective and depends on the stability of your product to acid.

Question 2: I am getting a low yield of the desired (E)-isomer. How can I improve the stereoselectivity?

Answer: For α,β-unsaturated esters, the use of a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, generally favors the formation of the thermodynamically more stable (E)-alkene.[6] If you are observing poor stereoselectivity, consider the following:

  • Reaction Conditions: The stereochemical outcome of the Wittig reaction can be influenced by the solvent and the presence of salts. For stabilized ylides, polar aprotic solvents often favor the (E)-isomer.

  • Ylide Stability: Ensure your ylide is properly formed and has not decomposed. Methyl (triphenylphosphoranylidene)acetate is a stable ylide and can often be purchased and used directly.[7] If you are preparing it in situ, ensure your conditions are anhydrous and the base is appropriate.

Visualizing the Wittig Reaction Pathway

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ylide Methyl (triphenylphosphoranylidene)acetate Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Cyclopropanone Cyclopropanone Cyclopropanone->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Product This compound Oxaphosphetane->Product Elimination Byproduct Triphenylphosphine Oxide (TPPO) Oxaphosphetane->Byproduct

Caption: Wittig reaction pathway and byproduct.

III. Cyclopropanation of Allenes: An Alternative Route

The rhodium-catalyzed cyclopropanation of allenes with methyl diazoacetate offers another synthetic route.[8] This method can be efficient but is also prone to side reactions that require careful control.

Frequently Asked Questions & Troubleshooting

Question 1: In my rhodium-catalyzed cyclopropanation, I am observing several side products in my GC-MS analysis. What are they likely to be?

Answer: Besides the desired this compound, several side products can arise in this reaction:

  • Dimerization of the Allene: Rhodium catalysts can promote the dimerization of allenes, leading to various cyclic and acyclic C6 products.[8]

  • [3+2] Cycloaddition Products: With certain diazo compounds, [3+2] cycloaddition reactions can compete with the desired cyclopropanation.

  • C-H Insertion Products: Metal carbenes can undergo C-H insertion reactions, which can lead to a variety of byproducts if there are susceptible C-H bonds in the substrate or solvent.

Question 2: How can I minimize the formation of these side products?

Answer: Minimizing side reactions in rhodium-catalyzed cyclopropanations often involves careful optimization of the reaction conditions:

  • Choice of Catalyst: Different rhodium catalysts can exhibit different selectivities. Dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a common choice, but other rhodium catalysts with different ligands may offer improved selectivity for your specific substrate.

  • Slow Addition of Diazo Compound: The concentration of the highly reactive metal carbene intermediate should be kept low to disfavor side reactions. This is typically achieved by the slow addition of the methyl diazoacetate to the reaction mixture containing the allene and the catalyst.

  • Temperature Control: These reactions are often sensitive to temperature. Running the reaction at a lower temperature can sometimes improve selectivity by favoring the desired, lower-activation-energy pathway.

IV. General Purification and Handling

Question: this compound seems to be thermally sensitive. What are the best practices for its purification and storage?

Answer: The high ring strain of the cyclopropylidene moiety can make this compound susceptible to thermal rearrangement.

  • Purification:

    • Fractional Distillation: If your crude product is relatively clean, fractional distillation under reduced pressure is a viable purification method.[9] This will minimize the temperature required for distillation and reduce the risk of thermal decomposition.

    • Column Chromatography: If distillation is not sufficient to remove impurities, column chromatography on silica gel can be employed. Use a non-polar eluent system (e.g., hexanes/ethyl acetate) and be mindful that prolonged contact with silica gel, which is acidic, could potentially cause degradation. It is advisable to perform the chromatography quickly and to use neutral silica gel if available.

  • Storage: Due to its potential for thermal isomerization, it is recommended to store purified this compound at low temperatures (e.g., in a refrigerator at ≤ 4°C) under an inert atmosphere to minimize degradation over time.

V. Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 2-(diethylphosphoryl)acetate

  • Cyclopropanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Add methyl 2-(diethylphosphoryl)acetate (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in THF.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Add a solution of cyclopropanone (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography.

VI. Data Summary

Synthesis MethodKey ByproductRemoval MethodTypical YieldKey Advantages
Horner-Wadsworth-Emmons Diethyl phosphate saltAqueous workupGood to ExcellentEasy byproduct removal, high (E)-selectivity.[3]
Wittig Reaction Triphenylphosphine oxideCrystallization, precipitation, chromatographyModerate to GoodWell-established, uses stable ylide.[7]
Cyclopropanation of Allenes Allene dimers, C-H insertion productsChromatographyVariableAlternative route for specific applications.

References

  • University of Rochester, Department of Chemistry.
  • BenchChem.
  • BenchChem.
  • Wikipedia. Horner–Wadsworth–Emmons reaction.
  • FAQ. What is the role of Methyl (triphenylphosphoranylidene)
  • Alfa Chemistry. Horner-Wadsworth-Emmons Reaction.
  • National Institutes of Health.
  • BenchChem. Application Notes and Protocols for the Wittig Reaction: Synthesis of 3-Methyl-2-heptene.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Wittig Reaction: Applications of Methyl (triphenylphosphoranylidene)
  • National Institutes of Health. Stereoselective rhodium-catalyzed reaction of allenes with organoboronic reagents for diversified branched 1,3-alkadienes.
  • Frontiers.
  • ResearchGate. Stereoselective rhodium-catalyzed reaction of allenes with organoboronic reagents for diversified branched 1,3-alkadienes.
  • The Royal Society of Chemistry.
  • MDPI. Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. Wittig reaction.
  • YouTube. Horner-Wadsworth-Emmons Reaction.
  • MDPI. A Photochemical Strategy towards Michael Addition Reactions of Cyclopropenes.
  • NROChemistry. Horner-Wadsworth-Emmons Reaction.
  • Google Patents.
  • Chemistry LibreTexts. Wittig Reaction.
  • ResearchGate.
  • MDPI.
  • Journal of the American Chemical Society. Rhodium(III)
  • White Rose Research Online.
  • Organic Syntheses. methylenecyclohexane.
  • MDPI. GC-MS and Sensory Analysis of Aqueous Extracts of Monovarietal American Hops, Produced Using the Synergy Pure™ Extraction Technique.
  • Organic Syntheses. Synthesis of an Alkene via the Wittig Reaction.
  • Google Patents.
  • MDPI.
  • ChemRxiv.
  • RSC Publishing. Kinetic and mechanistic investigations of the thermal decomposition of methyl-substituted cycloalkyl radicals.
  • CoLab.
  • Pharmacognosy Journal. GC-MS Analysis of Phytocomponents in, Pet Ether Fraction of Wrightia tinctoria Seed.
  • ResearchGate. Calorimetric studies on the thermal stability of methyl ethyl ketone peroxide (MEKP)
  • ResearchGate. (PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010).
  • ijsrd.com. gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria.
  • MDPI. Thermal Stability, Combustion Behavior, and Mechanical Property in a Flame-Retardant Polypropylene System.

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Technical Support Center: Optimizing Diels-Alder Reactions of Methyl 2-cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-cyclopropylideneacetate. This guide is designed to provide expert insights and practical solutions for optimizing its use in Diels-Alder cycloadditions. As a highly strained and reactive dienophile, this compound offers unique synthetic possibilities but also presents specific challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve your desired outcomes.

The high reactivity of methylenecyclopropanes (MCPs) like this compound stems from their significant ring strain (strain energy ≈ 41.0 kcal/mol), which provides a thermodynamic driving force for reactions that relieve this strain. The exocyclic double bond serves as a potent dienophile for the [4+2] cycloaddition, allowing for the construction of complex spirocyclic systems.

Section 1: Troubleshooting Guide

Encountering unexpected results is a common part of research. This section addresses specific issues you might face during the Diels-Alder reaction of this compound, providing potential causes and actionable solutions.

Troubleshooting Decision Pathway

The following flowchart provides a logical pathway to diagnose and resolve common experimental issues.

Troubleshooting_Diels_Alder start Unsatisfactory Reaction Outcome low_yield Problem: Low or No Yield start->low_yield side_products Problem: Complex Product Mixture / Side Products start->side_products incomplete_conv Problem: Incomplete Conversion start->incomplete_conv cause_yield1 Cause: Insufficient Activation low_yield->cause_yield1 cause_yield2 Cause: Diene is Unreactive or in s-trans Conformation low_yield->cause_yield2 cause_yield3 Cause: Retro-Diels-Alder Reaction low_yield->cause_yield3 cause_side1 Cause: Thermal Isomerization of Dienophile side_products->cause_side1 cause_side2 Cause: Polymerization of Reactants side_products->cause_side2 cause_side3 Cause: Competing Cycloaddition Pathways side_products->cause_side3 cause_incomplete1 Cause: Reaction Time Insufficient incomplete_conv->cause_incomplete1 cause_incomplete2 Cause: Catalyst Deactivation incomplete_conv->cause_incomplete2 sol_yield1 Solution: - Increase temperature for thermal reaction. - Introduce a Lewis Acid catalyst (e.g., AlCl₃, Et₂AlCl). cause_yield1->sol_yield1 sol_yield2 Solution: - Use a more electron-rich diene. - Use a diene locked in the s-cis conformation (e.g., cyclopentadiene). cause_yield2->sol_yield2 sol_yield3 Solution: - Conduct reaction at the lowest feasible temperature. - If possible, remove product as it forms. cause_yield3->sol_yield3 sol_side1 Solution: - Use milder conditions. - Employ Lewis acid catalysis at lower temperatures to avoid isomerization. cause_side1->sol_side1 sol_side2 Solution: - Use freshly distilled/purified diene. - Lower the reaction concentration. - Add a radical inhibitor (e.g., BHT). cause_side2->sol_side2 sol_side3 Solution: - Strictly maintain thermal or Lewis acid conditions. - Avoid light or transition metal catalysts which can promote other pathways like [2+2] cycloadditions. cause_side3->sol_side3 sol_incomplete1 Solution: - Extend reaction time. - Monitor closely with TLC or GC-MS until starting material is consumed. cause_incomplete1->sol_incomplete1 sol_incomplete2 Solution: - Ensure anhydrous conditions, as water deactivates most Lewis acids. - Add catalyst in portions if deactivation is suspected. cause_incomplete2->sol_incomplete2

Caption: Troubleshooting decision tree for Diels-Alder reactions.

Q&A Troubleshooting

Question 1: My reaction shows very low or no yield of the desired Diels-Alder adduct. What are the likely causes and solutions?

Answer: Low to no yield is a common issue that can typically be traced back to reaction conditions or reactant suitability.

  • Insufficient Activation: The energy barrier for the cycloaddition may not be overcome.

    • Causality: The Diels-Alder reaction, while often thermodynamically favorable, requires significant activation energy. This compound, while strained, may not be reactive enough with electron-neutral or electron-poor dienes under mild conditions.

    • Solution: For thermal reactions, incrementally increase the temperature (e.g., from 80°C in toluene to 110°C). If thermal conditions are insufficient or lead to degradation, switch to Lewis acid catalysis. Lewis acids like AlCl₃ or Et₂AlCl coordinate to the carbonyl oxygen of the ester, which powerfully withdraws electron density, lowers the LUMO energy of the dienophile, and accelerates the reaction, often at much lower temperatures.[1][2][3]

  • Unsuitable Diene: The diene partner may be inherently unreactive or sterically inaccessible.

    • Causality: The reaction rate is fastest for electron-rich dienes and electron-poor dienophiles (a "normal electron demand" Diels-Alder).[4][5] Furthermore, the reaction requires the diene to adopt an s-cis conformation to allow for the concerted [4+2] cycloaddition. Dienes that are locked in or favor an s-trans conformation will react slowly or not at all.[4][6]

    • Solution: If possible, switch to a more electron-rich diene (e.g., one with electron-donating groups like alkoxy or alkyl). For conformational issues, use a diene that is locked in the s-cis conformation, such as cyclopentadiene or furan, which are exceptionally reactive.

  • Reaction Reversibility: The reaction may be establishing an equilibrium that disfavors the product under the chosen conditions.

    • Causality: The Diels-Alder reaction is reversible; the reverse reaction is known as the retro-Diels-Alder.[7][5] High temperatures can favor the entropically-favored starting materials over the adduct.

    • Solution: Run the reaction at the lowest possible temperature that still provides a reasonable rate. If Lewis acid catalysis is being used, this often allows for significantly lower temperatures (e.g., -78°C to room temperature), which minimizes the retro reaction.[8]

Question 2: My reaction mixture is complex, with multiple unexpected spots on TLC. How can I identify and prevent side products?

Answer: Formation of a complex mixture indicates that competing reaction pathways are occurring. For this compound, the main culprits are thermal isomerization and polymerization.

  • Thermal Isomerization: The starting dienophile can rearrange under thermal stress.

    • Causality: Strained molecules like this compound can undergo rearrangement upon prolonged heating to form more stable isomers, such as furan derivatives.[9] This depletes the desired dienophile and introduces impurities.

    • Solution: The most effective solution is to avoid high temperatures. Employing a Lewis acid catalyst allows the reaction to proceed at much lower temperatures, often completely suppressing this side reaction. If thermal conditions are necessary, minimize the reaction time and temperature.

  • Polymerization: Dienes (especially reactive ones like cyclopentadiene) and activated dienophiles can polymerize.

    • Causality: This is often a radical-mediated process, but it can also occur via repeated Diels-Alder reactions if the product is also reactive. Cyclopentadiene is notorious for dimerizing at room temperature.

    • Solution: Always use freshly distilled (or "cracked") diene. Run the reaction at a lower concentration to reduce the probability of intermolecular polymerization. Adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) can also be effective.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions about optimizing Diels-Alder reactions with this compound.

Q1: What are the typical starting conditions for a Diels-Alder reaction with this compound?

A1: A good starting point depends on whether you choose a thermal or catalyzed approach.

  • Thermal Conditions: Begin with your diene (1.0-1.2 equivalents) and this compound (1.0 equivalent) in a high-boiling, relatively non-polar solvent like toluene or xylene.[10] Start at a moderate temperature (e.g., 80°C) and monitor the reaction by TLC or GC-MS. If the reaction is slow, the temperature can be increased to reflux (~110°C for toluene).[11]

  • Lewis Acid Catalyzed Conditions: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in an anhydrous solvent like dichloromethane (DCM). Cool the solution to a low temperature (e.g., -78°C). Add the Lewis acid (e.g., AlCl₃, 1.0 equivalent) portion-wise, followed by the dropwise addition of the diene (1.0-1.2 equivalents).[8] Allow the reaction to slowly warm while monitoring its progress.

Q2: When should I use thermal conditions versus a Lewis acid catalyst?

A2: The choice depends on the reactivity of your substrates and the desired outcome. The table below summarizes the key considerations.

FeatureThermal ConditionsLewis Acid Catalyzed Conditions
Activation High temperature (80-150°C)Low temperature (-78°C to RT)
Reaction Rate Generally slowerDramatically accelerated (up to 10⁵ times faster)[1]
Selectivity Moderate endo selectivityHigh endo selectivity is common[1][3]
Side Reactions Prone to thermal isomerization, polymerization[9]Suppresses thermal side reactions; requires strict anhydrous conditions
Substrate Scope Best with highly reactive, electron-rich dienesEffective for a much broader range of dienes, including less reactive ones
Recommendation Use for simple, highly reactive systems or when Lewis acids are incompatible with other functional groups.Generally preferred method. Use for improving yield, selectivity, and suppressing side products, especially with sensitive or unreactive substrates.[12]

Q3: How does the cyclopropylidene group influence the reactivity and selectivity of the Diels-Alder reaction?

A3: The cyclopropylidene moiety is central to the dienophile's behavior.

  • Reactivity: The primary effect is the significant ring strain of the three-membered ring fused to a double bond. The [4+2] cycloaddition converts the sp² hybridized carbon of the exocyclic double bond to an sp³ center, partially relieving this strain and providing a strong thermodynamic driving force for the reaction.

  • Selectivity: The spirocyclic nature of the resulting adduct is a direct consequence of the cyclopropylidene group. In terms of stereoselectivity (endo/exo), the reaction generally follows the established principles of the Diels-Alder reaction. The kinetically favored endo product is often preferred due to stabilizing secondary orbital interactions between the diene's π-system and the dienophile's activating group (the ester).[7][5] Lewis acid catalysis typically enhances this preference.[3]

Q4: Which analytical techniques are best for monitoring this reaction?

A4: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): The workhorse for real-time monitoring. It provides a quick and easy way to visualize the consumption of starting materials and the appearance of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with a UV lamp and/or a potassium permanganate stain.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring volatile components. It can confirm the disappearance of starting materials and the appearance of a new peak with the correct mass for the desired adduct. It is also highly effective at detecting isomeric side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring, ¹H NMR of an aliquot from the reaction mixture can provide a precise ratio of starting material to product, giving a quantitative measure of conversion. It is essential for final product characterization.

Section 3: Standardized Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

General Experimental Workflow

Caption: Standard workflow for a Diels-Alder experiment.

Protocol 1: General Procedure for Thermal Diels-Alder Reaction
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent & Diene Addition: Add anhydrous toluene (to make a ~0.2 M solution). Add the diene (1.2 eq). If the diene is a volatile liquid like cyclopentadiene, ensure it is freshly prepared ("cracked").

  • Reaction: Heat the mixture to 80-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS every 1-2 hours until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the Diels-Alder adduct.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and anhydrous dichloromethane (DCM, to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., aluminum chloride, AlCl₃, 1.0 eq) in small portions. Stir the mixture for 20 minutes at -78°C.[8]

  • Diene Addition: Add the diene (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70°C.[8]

  • Reaction: Allow the reaction mixture to stir at -78°C for 1 hour, then let it slowly warm to room temperature over several hours or overnight. Monitor the reaction's progress by TLC.

  • Quenching: Upon completion, cool the mixture to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[8]

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: References

  • Guan, X., Li, Y., & Ma, S. (2023). Visible-light-induced reactions of methylenecyclopropanes (MCPs). Chemical Communications, 59(12), 1535-1551. [Link]

  • Wender, P. A., et al. (1997). Transition Metal-Mediated Cycloaddition Reactions. Chemical Reviews, 97(7), 2271-2298. [Link]

  • de Mendoza, P., et al. (2011). Formal (4+1) Cycloaddition of Methylenecyclopropanes with 7-Aryl-1,3,5-cycloheptatrienes by Triple Gold(I) Catalysis. Angewandte Chemie International Edition, 50(25), 5737-5741. [Link]

  • Wang, Y., et al. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 28(14), 5399. [Link]

  • Masunov, A. E., et al. (2013). Methyl (E)-2-(2-Phenylcyclopropylidene)acetate (V): Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran. Russian Journal of Organic Chemistry, 49(6), 834-840. [Link]

  • Inami, T., et al. (2018). Methylenecyclopropanes in [4 + 1] Cycloaddition with Enones. Organic Letters, 20(21), 6745-6749. [Link]

  • García, J. I., et al. (1997). Effect of Lewis Acid Catalysis on the Diels-Alder Reaction Between Methyl (Z)-(S)-4,5-(2,2-Propylidenedioxy)pent-2-enoate and Cyclopentadiene. A Theoretical Study. The Journal of Organic Chemistry, 62(10), 3049-3054. [Link]

  • Binger, P. (1978). Chemistry of Methylenecyclopropane. Angewandte Chemie International Edition in English, 17(1), 21-32. [Link]

  • Yadav, J. S., et al. (2017). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 129(7), 1051-1056. [Link]

  • Lee, J. K., et al. (2014). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. Bulletin of the Korean Chemical Society, 35(3), 662-668. [Link]

  • Domingo, L. R. (2021). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 26(11), 3296. [Link]

  • ResearchGate. (n.d.). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. [Link]

  • University of Arizona. (n.d.). Diels-Alder Reaction. [Link]

  • ResearchGate. (n.d.). Optimization of the Diels-Alder reaction. [Link]

  • Chemistry LibreTexts. (2021). 1.3: Diels-Alder Reactions. [Link]

  • Xi, C., et al. (2004). The Lewis acids catalyzed aza-Diels-Alder reaction of methylenecyclopropanes with imines. Tetrahedron Letters, 45(38), 7175-7177. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • De Meijere, A., et al. (1993). ChemInform Abstract: New Cyclopropyl Building Blocks for Organic Synthesis. Part 21. Diels Alder Reactions of Methyl 2-Chloro-2-cyclopropylideneacetate with Electron-Rich Dienes. ChemInform, 24(36). [Link]

  • Science of Synthesis. (n.d.). Metal-Catalyzed Asymmetric Diels–Alder and Hetero-Diels–Alder Reactions. [Link]

  • ResearchGate. (n.d.). Optimization of Methyl Ether Diels-Alder Reaction. [Link]

  • Chad's Prep. (2021). 16.5 Diels-Alder Reactions. [Link]

  • Kącka-Zych, A., & Krawczyk, T. (2023). Understanding the Molecular Mechanism of Thermal and LA-Catalysed Diels–Alder Reactions between Cyclopentadiene and Isopropyl 3-Nitroprop-2-Enate. Molecules, 28(14), 5345. [Link]

  • Professor Dave Explains. (2016). Practice Problem: Diels-Alder Reactions. [Link]

  • ResearchGate. (2023). (PDF) Understanding the Molecular Mechanism of Thermal and LA-Catalysed Diels–Alder Reactions between Cyclopentadiene and Isopropyl 3-Nitroprop-2-Enate. [Link]

  • Vleeming, H., et al. (2013). Improving the efficiency of the Diels–Alder process by using flow chemistry and zeolite catalysis. Green Chemistry, 15(12), 3371-3379. [Link]

  • Chemistry Steps. (n.d.). Diels Alder Reaction in Organic Synthesis Practice Problems. [Link]

  • Jasiński, R., & Kącka-Zych, A. (2016). Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene. Structural Chemistry, 27(5), 1549-1558. [Link]

  • Oishi, T. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1187. [Link]

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Improving the yield and selectivity of Kulinkovich cyclopropanation for acetates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Kulinkovich cyclopropanation of acetates. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this powerful transformation for the synthesis of 1-substituted cyclopropanols. Here, you will find in-depth answers to common challenges, troubleshooting strategies grounded in mechanistic principles, and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My Kulinkovich reaction with an acetate substrate is showing low conversion. What are the primary factors to investigate?

Low conversion is a frequent issue that can often be traced back to the quality and stoichiometry of the reagents, or suboptimal reaction conditions. Here’s a breakdown of the critical parameters:

  • Grignard Reagent Quality and Stoichiometry: The Kulinkovich reaction is highly sensitive to the quality of the Grignard reagent. Old or partially decomposed Grignard solutions can contain magnesium halides and other byproducts that interfere with the catalytic cycle. It is crucial to use freshly prepared or recently titrated Grignar`d reagents. Typically, 2.0 to 2.5 equivalents of the Grignard reagent relative to the acetate are required. One equivalent is consumed in the initial transmetallation to form the dialkyltitanium species, and the second equivalent participates in the reductive elimination that forms the titanacyclopropane intermediate.

  • Titanium Catalyst Precursor Purity: The most common catalyst precursor, titanium(IV) isopropoxide (Ti(Oi-Pr)₄), is extremely moisture-sensitive. Contamination with water will lead to the formation of inactive titanium oxides. Ensure you are using a freshly opened bottle or a properly stored and handled catalyst.

  • Solvent and Temperature Control: The choice of solvent is critical; ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are standard. The reaction is typically initiated at room temperature and the temperature must be carefully controlled, as excessive heat can lead to side reactions and decomposition of the catalytically active species.

Troubleshooting Guide: Enhancing Yield and Selectivity

This section provides solutions to more specific experimental challenges.

Issue 1: The reaction is sluggish or stalls completely after initial conversion.

A stalled reaction often points to catalyst deactivation or issues with the Grignard reagent.

Root Cause Analysis and Solutions:

  • Catalyst Deactivation: The active Ti(II) species is susceptible to oxidation. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Degassing the solvent prior to use is highly recommended.

  • Insufficient Grignard: If the Grignard reagent is not in sufficient excess, the catalytic cycle may not be sustained. Consider a slow, continuous addition of the second equivalent of the Grignard reagent after the initial formation of the dialkyltitanium species to maintain the concentration of the active catalyst.

  • Substrate Inhibition: Some complex substrates can coordinate too strongly with the titanium center, inhibiting catalytic turnover. In such cases, using a more Lewis-acidic titanium precursor or adding a Lewis acid co-catalyst might be beneficial, though this can also affect selectivity.

Issue 2: My primary side product is the simple addition of the Grignard reagent to the acetate carbonyl, not cyclopropanation.

This indicates that the nucleophilic addition pathway is outcompeting the desired cyclopropanation pathway.

Mechanistic Insight and Corrective Actions:

The Kulinkovich reaction relies on the formation of a titanacyclopropane intermediate from a dialkyltitanium species. If this intermediate does not form efficiently, the unreacted Grignard reagent can simply act as a standard nucleophile.

  • Optimize Grignard Reagent: Bulky Grignard reagents such as n-propylmagnesium chloride (PrMgCl) or cyclopentylmagnesium chloride are often preferred as they favor the formation of the titanacyclopropane intermediate over simple addition. Methyl or ethyl Grignards can be more prone to simple addition.

  • Temperature Management: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) after the initial mixing can favor the more organized transition state of the cyclopropanation pathway.

Table 1: Effect of Grignard Reagent on Reaction Outcome
Grignard ReagentTypical Outcome with AcetatesRationale
MeMgCl / EtMgClCan lead to competing simple addition products.Less sterically hindered, can act as a simple nucleophile.
n-PrMgCl / i-PrMgClGenerally good yields of cyclopropanols.Increased steric bulk favors the cyclopropanation pathway.
CyclopentylMgClOften provides high yields and cleaner reactions.Excellent balance of reactivity and steric hindrance to promote titanacyclopropane formation.

Experimental Protocols

Protocol 1: Standard Kulinkovich Cyclopropanation of Ethyl Acetate

This protocol provides a reliable starting point for the cyclopropanation of a simple acetate.

Materials:

  • Ethyl acetate

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • n-Propylmagnesium chloride (PrMgCl) in THF (2.0 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (40 mL).

  • Add ethyl acetate (10 mmol, 1.0 equiv).

  • Add Ti(Oi-Pr)₄ (12 mmol, 1.2 equiv) via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the PrMgCl solution (22 mmol, 2.2 equiv) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL) at 0 °C.

  • Filter the resulting suspension through a pad of Celite®, washing with diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-propylcyclopropanol.

Visualizing the Process

A clear understanding of the experimental workflow is essential for reproducibility and troubleshooting.

Kulinkovich_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Reagents Substrate (Acetate) Ti(Oi-Pr)4 Anhydrous THF Mixing 1. Mix Substrate, Ti(Oi-Pr)4, THF 2. Cool to 0 °C Reagents->Mixing Grignard Grignard Reagent (e.g., n-PrMgCl) Addition Slowly add Grignard Reagent Grignard->Addition Mixing->Addition Stirring Warm to RT Stir for 2-4h Addition->Stirring Quench Quench with aq. NH4Cl Stirring->Quench Filter Filter through Celite Quench->Filter Extract Extract with Ether Filter->Extract Isolate Dry & Concentrate Extract->Isolate Product 1-Substituted Cyclopropanol Isolate->Product

Caption: Experimental workflow for the Kulinkovich cyclopropanation.

References

  • Wu, Y.-D., Yu, Z.-X. (2001). A Theoretical Study on the Mechanism of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society, 123(24), 5777–5786. [Link]

  • Cha, J. K., Lee, J. H. (2000). Cyclopentylmagnesium Chloride in the Kulinkovich-de Meijere Reaction. Organic Letters, 2(24), 3873–3876. [Link]

Stability issues and decomposition pathways of Methyl 2-cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-cyclopropylideneacetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique stability challenges associated with this highly reactive molecule. By understanding its decomposition pathways, you can ensure the integrity of your experiments and the reliability of your results.

Section 1: Core Concepts of Instability

This compound is a valuable synthetic intermediate, but its utility is matched by its inherent instability. The molecule's reactivity stems from two primary structural features: the strained three-membered ring of the cyclopropylidene group and the electrophilic nature of the α,β-unsaturated ester. These features create a predisposition to several decomposition pathways that users must be aware of to handle the compound successfully.

Section 2: Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the handling, storage, and use of this compound.

Issue 1: Sample Appears Viscous, Polymeric, or Insoluble

Observation: Your sample of this compound, which should be a liquid or low-melting solid, has become viscous, gummy, or has precipitated from solution.

Root Cause Analysis: This is a classic sign of polymerization. The exocyclic double bond in the methylenecyclopropane system is highly strained and susceptible to radical, cationic, or transition-metal-catalyzed polymerization.[1][2] In some cases, this can proceed via a ring-opening mechanism, leading to a polymer with a different repeating unit than simple vinyl addition.[3][4]

Immediate Actions & Solutions:

  • Cease Use: Do not use the polymerized material, as its chemical identity has changed and it will not perform as expected in subsequent reactions.

  • Verify Storage Conditions: Confirm that the compound was stored under the recommended conditions (see Table 1). Exposure to heat, light, or air can generate radical initiators.

  • Check for Contaminants:

    • Metals: Trace amounts of transition metals (e.g., from a dirty spatula or residual catalyst from synthesis) can initiate polymerization.[2] Use non-metallic spatulas and scrupulously clean glassware.

    • Acids/Bases: Strong acids or bases can catalyze decomposition pathways that may lead to oligomerization or polymerization. Ensure all solvents and reagents are neutral unless the reaction chemistry requires otherwise.

Preventative Protocol:

  • Inhibitor Addition: For long-term storage, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (100-200 ppm). Always check if the inhibitor is compatible with your downstream application.

  • Solvent Choice: When preparing stock solutions, use high-purity, inhibitor-free solvents that have been sparged with an inert gas (Nitrogen or Argon) to remove dissolved oxygen.

Issue 2: Inconsistent Reaction Yields or Emergence of Unexpected Byproducts

Observation: You are experiencing poor or inconsistent yields in a reaction using this compound. TLC or LC-MS analysis shows the presence of unexpected spots or masses.

Root Cause Analysis: This often points to the degradation of the starting material either before or during the reaction. The primary culprits are thermal isomerization and hydrolysis.

  • Thermal Isomerization: Upon heating, methylenecyclopropanes can rearrange to their more stable cyclopropene isomers.[5][6] While for the parent hydrocarbon, methylenecyclopropane is more stable, the substitution pattern on your compound can alter this thermodynamic preference.[7][8] This isomerization changes the chemical structure and reactivity.

  • Hydrolysis: As an ester, the compound is susceptible to hydrolysis to cyclopropylideneacetic acid and methanol. This reaction is catalyzed by both acid and base and can be accelerated by the presence of water in your reaction solvent.[9][10]

Troubleshooting Workflow:

G start Inconsistent Yields / Byproducts Observed check_sm Analyze Starting Material (SM) by NMR/LC-MS start->check_sm sm_ok SM is Pure check_sm->sm_ok Pass sm_bad SM is Degraded check_sm->sm_bad Fail check_reaction Review Reaction Conditions sm_ok->check_reaction SM integrity confirmed action_purify Purify SM before use. Re-evaluate storage conditions. sm_bad->action_purify Degradation detected cond_temp Is reaction run at elevated temp? (>40°C) check_reaction->cond_temp cond_ph Are acidic or basic reagents/solvents used? check_reaction->cond_ph cond_water Is the reaction anhydrous? check_reaction->cond_water sol_temp Consider thermal isomerization. Run reaction at lower temp or screen for shorter reaction times. cond_temp->sol_temp Yes sol_ph Consider acid/base-catalyzed hydrolysis or isomerization. Use non-protic solvents, add a non-nucleophilic base if acid is generated. cond_ph->sol_ph Yes sol_water Consider hydrolysis. Use anhydrous solvents and reagents. Run under inert atmosphere. cond_water->sol_water No

Caption: Troubleshooting workflow for inconsistent reactions.

Preventative Protocol:

  • Anhydrous Techniques: Use freshly dried solvents and perform reactions under an inert atmosphere (N₂ or Ar) to minimize hydrolysis.[8]

  • Thermal Budgeting: Minimize the exposure of the compound to high temperatures. If heating is necessary, perform a time-course study to find the optimal balance between reaction conversion and starting material degradation. Consider microwave-assisted synthesis for rapid heating and shorter reaction times.

  • pH Control: If your reaction generates acidic byproducts, consider adding a non-nucleophilic proton sponge to maintain neutrality.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is critical to maintaining the purity and reactivity of the compound. The following conditions are recommended based on its known instabilities.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of potential thermal decomposition and isomerization pathways.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and minimizes exposure to atmospheric moisture, which can cause hydrolysis.[8]
Light Exposure Amber vial or protected from lightMinimizes the risk of light-induced radical formation, which can initiate polymerization.
Container High-purity glass with PTFE-lined capAvoids potential contamination from plastics or incompatible cap liners. Ensures a tight seal against moisture and air.
Inhibitors Optional: 100-200 ppm BHTFor long-term storage (>6 months), a radical inhibitor can prevent polymerization. Verify compatibility with your application.

Table 1: Recommended Storage and Handling Conditions.

Q2: What are the main decomposition pathways I should be aware of?

A2: There are three primary decomposition pathways for this compound, driven by its inherent strain and functional groups.

G cluster_0 Decomposition Pathways start This compound p1 Polymerization start->p1 Radicals, Metals, Heat p2 Isomerization start->p2 Heat, Acid/Base p3 Hydrolysis start->p3 H₂O, Acid/Base end1 Poly(this compound) or Ring-Opened Polymer p1->end1 end2 Methyl 1-methylcycloprop-2-ene-1-carboxylate p2->end2 end3 Cyclopropylideneacetic Acid + Methanol p3->end3

Caption: Major decomposition pathways of this compound.

  • Polymerization: Catalyzed by trace metals, radicals, or heat, this pathway leads to oligomers or high molecular weight polymers, reducing the purity and utility of the material.[1]

  • Isomerization: A thermally or catalytically induced rearrangement can occur, converting the exocyclic double bond into an endocyclic double bond, forming the corresponding methylcyclopropene derivative.[5][8]

  • Hydrolysis: The ester functional group can be cleaved by water, a reaction that is significantly accelerated by the presence of acids or bases, to yield the carboxylic acid and methanol.[9]

Q3: Can I purify this compound if it starts to degrade?

A3: Purification is possible but must be approached with caution due to the compound's instability.

  • Distillation: Vacuum distillation at the lowest possible temperature can be effective for removing non-volatile impurities or polymers.[11] However, prolonged heating during distillation can accelerate thermal decomposition and isomerization. Use a short-path distillation apparatus for best results.

  • Chromatography: Flash chromatography on silica gel can be used, but the acidic nature of silica may promote decomposition. It is advisable to use silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) and to work quickly at low temperatures.

  • Recommendation: It is always best to prevent degradation through proper storage and handling. If purification is necessary, perform a small-scale test first and analyze the product immediately to ensure the purification method itself is not causing further degradation.

Q4: How can I monitor the stability of my sample over time?

A4: The most effective way to monitor the stability is through analytical techniques.

  • ¹H NMR Spectroscopy: This is an excellent method for detecting degradation. Look for the appearance of new signals or changes in the integration of characteristic peaks. For example, hydrolysis would lead to the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of a new signal for methanol. Isomerization would cause a significant shift in the vinyl and cyclopropyl proton signals.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to check for the presence of volatile degradation products and to assess the overall purity of the sample.

Section 4: References

  • Tobisch, S. d0/fn-Mediated Ring-Opening Ziegler Polymerization (ROZP) and Copolymerization with Mono- and Disubstituted Methylenecyclopropanes. Diverse Mechanisms and a New Chain-Capping Termination Process. Organometallics.

  • Endo, K. New polymerization of dienes and related monomers catalyzed by late transition metal complexes. PlumX.

  • Jia, L., et al. d0/fn-Mediated Ring-Opening Ziegler Polymerization (ROZP) and Copolymerization with Mono- and Disubstituted Methylenecyclopropanes. Organometallics.

  • Jia, L., et al. Ring-Opening Ziegler Polymerization of Methylenecycloalkanes Catalyzed by Highly Electrophilic d0/fn Metallocenes. Journal of the American Chemical Society.

  • Barattucci, A., et al. Breaking the Rules: On the Relative Stability of Some Methylencyclopropane and Methylcyclopropene Derivatives. Chemistry – A European Journal.

  • Barattucci, A., et al. Breaking the Rules: On the Relative Stability of Some Methylencyclopropane and Methylcyclopropene Derivatives. Request PDF.

  • Singleton, D. A., et al. Methylenecyclopropane Rearrangement as a Probe for Free Radical Substituent Effects. σ. Journal of the American Chemical Society.

  • Al-Msiedeen, S. Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. ResearchGate.

  • Al-Msiedeen, S. Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. Jordanian Journal of Engineering and Chemical Industries.

  • Wang, T., et al. Visible-light-induced reactions of methylenecyclopropanes (MCPs). Chemical Communications.

  • Schwarzenbach, R. P., et al. Environmental Organic Chemistry. Wiley-Interscience.

  • University of Szeged. Determining the decomposition rate of methyl acetate in acidic solutions. SZTE.

  • Roy, P. J., et al. Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Organic Syntheses.

  • dajoemoves. Small ring opening by Electrocyclic reaction: cyclopropyl cation to allyl cation. YouTube.

  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions.

  • Ghiasi, R., et al. Kinetic and mechanistic investigations of the thermal decomposition of methyl-substituted cycloalkyl radicals. RSC Publishing.

  • E-EROS Encyclopedia of Reagents for Organic Synthesis. Papain. Wiley.

  • Fimland, A., et al. NMR Study on the Oxidative Degradation of MEA in Presence of Fe2+. ResearchGate.

  • Shi, Z., et al. The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry.

  • Bounaceur, R., et al. Experimental and modeling study of the thermal decomposition of methyl decanoate. PMC.

  • Organic Chemistry Portal. Methyl Esters. Organic Chemistry Portal.

  • Chen, J-R., et al. Study of thermal decomposition of methyl ethyl ketone peroxide using DSC and simulation. ResearchGate.

  • Bell, R. P., & Burnett, R. L. G. Acid–base catalysis in gas reactions. Part II. The decomposition of various organic compounds. Sci-Hub.

  • Johnson, C. R., & Slae, S. Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2. CoLab.

  • Zhao, Y., et al. Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data. MDPI.

  • Vasiliou, A., et al. Thermal Decomposition of 2-Cyclopentenone. Request PDF.

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of Cyclopropylidene Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of cyclopropylidene esters, valuable structural motifs in medicinal chemistry and materials science, is frequently accomplished via olefination reactions of cyclopropyl ketones. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly powerful tool for this transformation, prized for its ability to react efficiently with ketones and the convenient removal of its water-soluble phosphate byproduct.[1] However, like any sophisticated chemical transformation, the path from cyclopropyl ketone to the desired cyclopropylidene ester is not without its potential pitfalls. The unique strain of the cyclopropane ring and the reactivity of the intermediates can lead to a variety of byproducts that complicate purification and reduce yields.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It is structured as a series of frequently asked questions (FAQs) to directly address common problems encountered during these olefination reactions. By understanding the mechanistic origins of these byproducts, researchers can rationally design experiments, troubleshoot effectively, and optimize their synthetic routes.

Troubleshooting Guides & FAQs

FAQ 1: My reaction is producing a mixture of E and Z stereoisomers. How can I improve the selectivity for the desired isomer?

Issue: You are observing a mixture of geometric isomers of the cyclopropylidene ester, complicating purification and reducing the yield of the target compound. While HWE reactions with stabilized phosphonates (like those used to form esters) typically favor the thermodynamically more stable (E)-alkene, poor selectivity can still occur.[2][3]

Mechanistic Insight: The stereochemical outcome of the HWE reaction is determined by the relative energy of the transition states leading to the syn- and anti-oxaphosphetane intermediates.[1] The reaction's reversibility allows for equilibration to the more stable threo-intermediate, which preferentially eliminates to form the (E)-alkene. Factors that disrupt this equilibrium or alter the transition state energies can decrease selectivity.

Troubleshooting & Optimization Protocol:

  • Choice of Base and Cation: The cation associated with the phosphonate carbanion plays a crucial role. Lithium cations are known to interfere less with the formation of the oxaphosphetane, which can sometimes improve selectivity compared to sodium or potassium salts.[3][4]

    • Recommendation: If using NaH, consider switching to a lithium base like n-BuLi or LiHMDS for the deprotonation of the phosphonate.

  • Solvent: The solvent can influence the solvation of the intermediates and affect the equilibration. Aprotic, non-polar solvents often favor higher (E)-selectivity.

  • Temperature: Higher reaction temperatures generally provide more thermal energy for the intermediates to equilibrate to the more stable threo form, leading to higher (E)-selectivity.[3] Conversely, kinetic control at lower temperatures might favor the Z-isomer.

  • Phosphonate Structure: The steric bulk of the ester groups on the phosphonate reagent can influence the stereochemical outcome. Bulky groups can enhance selectivity.[1]

Table 1: Influence of Reaction Parameters on Stereoselectivity

ParameterCondition to Favor (E)-IsomerCondition to Favor (Z)-Isomer (Still-Gennari)Rationale
Base Cation Li⁺ > Na⁺ > K⁺K⁺ (with 18-crown-6)Smaller cations interfere less with equilibration to the E-favored intermediate.[3]
Temperature Higher (e.g., 0 °C to 23 °C)Lower (e.g., -78 °C)Higher temperatures promote thermodynamic control, favoring the more stable E-alkene.[3]
Phosphonate Standard (e.g., diethyl)Electron-withdrawing groups (e.g., bis(trifluoroethyl))Electron-withdrawing groups accelerate elimination, favoring kinetic (Z) product formation.[2][5]
Solvent Aprotic (THF, DME)Aprotic (THF)Consistent solvent systems are key for reproducibility.
FAQ 2: My mass spectrometry data shows a product with a mass corresponding to a rearranged isomer, and the NMR spectrum lacks the characteristic cyclopropyl signals. What is happening?

Issue: You are observing a product that is isomeric to your target but has clearly undergone a structural rearrangement, specifically the opening of the cyclopropane ring.

Mechanistic Insight: Cyclopropyl ketones contain a strained three-membered ring that is susceptible to opening under certain conditions, particularly in the presence of acids or bases.[6][7] The reaction can proceed through a carbocationic intermediate if catalyzed by acid, or potentially through an enolate-driven pathway under basic conditions. For instance, the unstable intermediate 1-cyclopropylcyclopropanol is known to rapidly rearrange to cyclopropyl ethyl ketone when heated or exposed to acids and bases.[8] This highlights the sensitivity of related structures.

Troubleshooting & Optimization Protocol:

  • Use Milder Bases: Strong, nucleophilic bases like organolithiums might promote side reactions. A non-nucleophilic hydride base is often a better choice.

    • Recommendation: Use sodium hydride (NaH) instead of n-butyllithium (n-BuLi). Ensure the NaH is fresh and of high purity.

  • Strict Temperature Control: Maintain the reaction at the lowest temperature that allows for efficient olefination. Do not allow the reaction to warm unnecessarily.

    • Recommendation: Generate the phosphonate carbanion at 0 °C, then cool to -78 °C before adding the cyclopropyl ketone solution dropwise. Allow the reaction to slowly warm to room temperature only if necessary.

  • Neutral Workup: Avoid acidic or strongly basic conditions during the aqueous workup. Ring-opening can be catalyzed by acid during quenching and extraction.[6]

    • Recommendation: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic, or cold water. Ensure the pH of the aqueous layer remains between 7 and 8 during extraction.

Workflow for Preventing Ring-Opening

start Reaction Setup base Select Base: Use NaH (non-nucleophilic) over n-BuLi start->base temp Control Temperature: Generate ylide at 0°C Add ketone at -78°C base->temp workup Perform Neutral Workup: Quench with sat. NH4Cl (aq) Maintain pH 7-8 temp->workup product Isolate Intact Product workup->product

Caption: Troubleshooting workflow for ring-opening.

FAQ 3: After workup, I'm isolating the corresponding carboxylic acid instead of my target ester. How can I prevent this hydrolysis?

Issue: The desired cyclopropylidene ester is being saponified to the carboxylic acid during the reaction workup.

Mechanistic Insight: Esters can be readily hydrolyzed to carboxylic acids under either basic or acidic conditions.[9] During a typical olefination workup, quenching the reaction may create strongly basic or acidic conditions if not properly controlled. The use of excess base in the reaction followed by an unbuffered aqueous quench can lead to saponification.[10] Similarly, quenching with a strong acid to neutralize the base can also catalyze hydrolysis, especially if heat is generated.[11][12]

Troubleshooting & Optimization Protocol:

  • Stoichiometric Base: Carefully measure and use the minimum required amount of base (typically 1.05-1.10 equivalents) to fully deprotonate the phosphonate. Excess base will remain at the end of the reaction and can promote saponification during workup.

  • Careful Quenching: Quench the reaction at a low temperature (e.g., 0 °C) by slowly adding the reaction mixture to the quenching solution (not the other way around) to dissipate any heat.

    • Recommendation: Pour the reaction mixture into a beaker containing a stirred, cold (0 °C) saturated aqueous solution of NH₄Cl.

  • Buffered Extraction: Ensure the aqueous layer during extraction is not strongly basic.

    • Recommendation: Check the pH of the aqueous layer after quenching and adjust to ~7 with a dilute buffer or acid if necessary before proceeding with the extraction.

  • Minimize Contact Time: Do not let the reaction mixture sit in the biphasic workup solution for extended periods. Proceed with extraction and drying promptly.

Byproduct Formation Pathways

cluster_main Main HWE Reaction cluster_side Side Reactions Ketone Cyclopropyl Ketone Product Desired Product: Cyclopropylidene Ester Ketone->Product HWE Olefination RingOpened Ring-Opened Isomer Ketone->RingOpened Harsh Conditions: Strong Base / Acid Phosphonate Phosphonate Ester Phosphonate->Product Hydrolyzed Carboxylic Acid Product->Hydrolyzed Workup: Excess Base / Acid

Caption: Main reaction vs. common side reactions.

References

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wittig reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction. (2021). YouTube. Retrieved from [Link]

  • Błażejewska, A., et al. (2015). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry.
  • Kiełbasiński, P., et al. (2019). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules.
  • Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still-Gennari Type Reagents. (2015). PubMed.
  • Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. (n.d.). JoVE. Retrieved from [Link]

  • Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. (n.d.). OChem. Retrieved from [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2019).
  • The Wittig Reaction: Examples and Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. (2023). Organic Letters.
  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Retrieved from [Link]

  • ester hydrolysis and Fischer esterification. (2019). YouTube. Retrieved from [Link]

  • 5.4: Hydrolysis Reactions. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • bicyclopropylidene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

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Technical Support Center: Strategies to Avoid Ring-Opening of the Cyclopropane Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the cyclopropane moiety in their synthetic endeavors. The cyclopropane ring is a valuable structural motif in medicinal chemistry, often enhancing metabolic stability and providing unique three-dimensional conformations.[1] However, its utility is coupled with a significant chemical challenge: the inherent ring strain.

The C-C-C bond angles of a cyclopropane ring are constrained to 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbons.[2][3][4] This strain, a combination of angle and torsional strain, weakens the C-C bonds and makes the ring susceptible to cleavage under various reaction conditions.[2][5] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you preserve the integrity of the cyclopropane ring throughout your synthetic sequences.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cyclopropane ring is opening under acidic conditions. What is happening and how can I prevent it?

A1: This is one of the most common failure modes. The cyclopropane ring, especially when substituted, can be highly sensitive to both Brønsted and Lewis acids.

The Underlying Mechanism: Acid-catalyzed ring-opening typically proceeds through the formation of a carbocationic intermediate.[6] The acid protonates the cyclopropane ring or a substituent, leading to C-C bond cleavage to form a more stable, open-chain carbocation, thereby relieving the significant ring strain. Donor-acceptor (D-A) cyclopropanes are particularly vulnerable to this type of cleavage, often facilitated by Lewis acids coordinating to the acceptor group.[7][8]

Troubleshooting Guide: Acid-Mediated Reactions

Symptom / Observation Probable Root Cause Recommended Solution & Optimization Strategy
Low or no yield of desired product; complex mixture observed. Strong acid (e.g., HCl, H₂SO₄, TiCl₄) is causing rapid, uncontrolled ring-opening.1. Use Milder Acids: Switch to weaker Brønsted acids like acetic acid (AcOH), pyridinium p-toluenesulfonate (PPTS), or use a solid-supported acid for easier removal.[9] 2. Stoichiometric Control: Use catalytic amounts of acid instead of stoichiometric or excess quantities.
Reaction is clean at low temperatures but fails upon warming. The activation energy for ring-opening is being overcome at higher temperatures.1. Lower the Reaction Temperature: Perform the reaction at 0 °C, -20 °C, or even -78 °C. Ring-opening is often kinetically disfavored at lower temperatures.[9] 2. Shorten Reaction Time: Monitor the reaction closely (e.g., by TLC, LC-MS) and quench as soon as the starting material is consumed.
Side reactions are prevalent in polar, protic solvents. The solvent may be stabilizing the carbocationic intermediate, promoting the ring-opening pathway.1. Change the Solvent: Switch to non-polar, aprotic solvents like dichloromethane (DCM), toluene, or hexane to disfavor the formation of charged intermediates.

Diagram 1: Acid-Catalyzed Ring-Opening

cluster_0 Acid-Catalyzed Ring-Opening Pathway Cyclopropane Cyclopropane Protonation Protonation Cyclopropane->Protonation H+ (Strong Acid) Carbocation_Intermediate Ring-Opened Carbocation (Strain Relief) Protonation->Carbocation_Intermediate C-C Bond Cleavage Product Ring-Opened Product Carbocation_Intermediate->Product Nucleophilic Attack

Caption: Acid catalysis can lead to an unstable intermediate, resulting in ring cleavage.

Q2: I'm observing ring cleavage during a transition metal-catalyzed cross-coupling reaction. How can I modify my protocol?

A2: Transition metals, particularly those used in cross-coupling and C-H activation, can interact with the strained C-C bonds of the cyclopropane ring.

The Underlying Mechanism: The primary pathway for unwanted ring-opening is the oxidative addition of the metal catalyst into one of the cyclopropane's C-C bonds.[10] This forms a metallacyclobutane intermediate, which can then undergo further reactions like β-hydride elimination or reductive elimination to yield undesired linear or rearranged products instead of the intended cross-coupled product.[10][11]

Troubleshooting Guide: Transition Metal Catalysis

Symptom / Observation Probable Root Cause Recommended Solution & Optimization Strategy
Formation of propene or other C3 side products. Oxidative addition of the metal into the ring, followed by decomposition of the metallacyclobutane intermediate.[10]1. Ligand Selection: Switch to bulky, electron-rich ligands (e.g., tBu₃P, SPhos, XPhos). These ligands can sterically hinder the metal's approach to the C-C bonds and promote the desired reductive elimination from the aryl-halide oxidative addition complex. 2. Choose a Milder Catalyst: Some metals have a higher propensity for C-C activation. Consider switching from Pd or Rh to a different metal system if possible, or use a lower oxidation state catalyst precursor.
Reaction works for cyclopropyl halides but not for cyclopropyl boronic acids. The specific cross-coupling mechanism (e.g., Suzuki vs. Stille) and its intermediates may be more or less prone to ring interaction.1. Change Coupling Partners: If using a cyclopropyl nucleophile (e.g., boronic acid), try the reaction with a cyclopropyl electrophile (e.g., bromide or tosylate), or vice-versa.[12] 2. Additive Effects: Avoid additives that might increase the electrophilicity of the metal center, which could favor C-C bond insertion.
Isomerization or rearrangement of the cyclopropane substituents. The metallacyclobutane intermediate is rearranging before the desired catalytic step can occur.1. Lower Temperature: As with acid catalysis, reducing the temperature can slow down the rate of undesired oxidative addition. 2. Use a More Active Catalyst: Increasing the rate of the desired catalytic cycle can outcompete the slower, off-cycle ring-opening pathway. This might involve screening different catalyst precursors or ligands.

Diagram 2: Troubleshooting Workflow for Ring Preservation

Start Ring-Opening Observed? Acidic Acidic Conditions? Start->Acidic Yes Metal Transition Metal Catalysis? Acidic->Metal No Sol_Acid 1. Use milder acid (PPTS, AcOH) 2. Lower temperature (-20 to 0°C) 3. Use aprotic solvent (DCM, Toluene) Acidic->Sol_Acid Yes Radical Radical Conditions? Metal->Radical No Sol_Metal 1. Use bulky, e--rich ligands 2. Change metal or precursor 3. Lower temperature Metal->Sol_Metal Yes Sol_Radical 1. Add radical scavenger (TEMPO) 2. Avoid radical initiators (AIBN) 3. Use polar, non-halogenated solvent Radical->Sol_Radical Yes Success Ring Integrity Preserved Sol_Acid->Success Sol_Metal->Success Sol_Radical->Success

Caption: A decision-making workflow for troubleshooting cyclopropane ring-opening.

Q3: Are certain types of cyclopropanes more reactive than others?

A3: Absolutely. The stability of the cyclopropane ring is highly dependent on its substitution pattern.

  • Donor-Acceptor (D-A) Cyclopropanes: These are among the most reactive. A cyclopropane substituted with both an electron-donating group (e.g., aryl, alkoxy) and an electron-withdrawing group (e.g., ester, nitrile) has a highly polarized and weakened C-C bond between the substituted carbons.[13][14][15] This makes them exceptionally prone to nucleophilic or electrophilic ring-opening to form 1,3-difunctionalized compounds.[16] While this reactivity is often exploited synthetically, it must be carefully controlled if the ring is to be preserved.

  • Vinylcyclopropanes (VCPs): The presence of an adjacent double bond provides a pathway for thermal or metal-catalyzed rearrangements (e.g., the vinylcyclopropane-cyclopentene rearrangement), driven by the release of ring strain.[17]

  • Fused Ring Systems: Fusing the cyclopropane to another ring can either increase or decrease its stability. For example, bicyclo[1.1.0]butane is extremely strained and reactive, whereas the cyclopropane in a spirocyclic system might be more stable.

  • Simple Alkyl Cyclopropanes: Unactivated, alkyl-substituted cyclopropanes are generally the most robust and can withstand a wider range of conditions. However, they are not immune to harsh acidic or hydrogenation conditions.[18]

Validated Experimental Protocols

Protocol 1: Selective Reduction of a Ketone without Ring Cleavage

This protocol uses sodium borohydride, a mild reducing agent that is highly selective for ketones and aldehydes and does not typically cleave unactivated cyclopropane rings.

Materials:

  • Cyclopropyl ketone substrate (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol (or Ethanol), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the cyclopropyl ketone substrate in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the crude cyclopropyl alcohol.

  • Purify by flash column chromatography if necessary.

Protocol 2: Suzuki Cross-Coupling to Form an Aryl Cyclopropane

This protocol uses conditions known to favor the desired cross-coupling pathway over C-C bond activation, employing a bulky phosphine ligand.[1]

Materials:

  • Cyclopropyl boronic acid or ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tricyclohexylphosphine [PCy₃] (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Toluene, anhydrous

  • Water, deionized

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, cyclopropyl boronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and PCy₃ in a small amount of toluene.

  • Evacuate and backfill the Schlenk flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous toluene and water (typically a 10:1 ratio of toluene:water) to the flask.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired aryl cyclopropane.

References

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Reactivity of electrophilic cyclopropanes. [Link]

  • Organic Chemistry Frontiers. (n.d.). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. RSC Publishing. [Link]

  • Kutateladze, A. G., & Ghozlan, S. A. S. (1973). Nucleophilic step of the ring opening reactions of cyclopropanes with electrophiles. Mechanism and stereochemistry. I. Reaction of 1-phenylbicyclo[4.1.0]heptane with mercuric salts. The Journal of Organic Chemistry. [Link]

  • Herrmann, J., et al. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry. [Link]

  • Semantic Scholar. (n.d.). Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. [Link]

  • ResearchGate. (n.d.). (PDF) Reactivity of electrophilic cyclopropanes (2023). [Link]

  • Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. RSC Publishing. [Link]

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • PubMed. (2023). Metal-catalysed C-C bond formation at cyclopropanes. [Link]

  • askIITians. (2017). Cyclopropane more acidic than cyclohexane. Give reason?. [Link]

  • ProQuest. (n.d.). THERMAL RING OPENING OF CYCLOPROPANES AS INITIATORS FOR POLYMERIZATION. [Link]

  • Chemical Reviews. (2011). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. [Link]

  • Thieme E-Books. (n.d.). Metal-Catalyzed Intramolecular Cyclizations Involving Cyclopropane and Cyclopropene Ring Opening. [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • Chemical Reviews. (2015). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. [Link]

  • YouTube. (2018). Stability of Cycloalkanes - Angle Strain. [Link]

  • New Journal of Chemistry. (n.d.). Photochemical rearrangement reactions of bicyclic molecules that contain a cyclopropane ring. RSC Publishing. [Link]

  • American Chemical Society. (2025). One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. [Link]

  • Chemistry Stack Exchange. (2014). Heats of combustion and stability of rings. [Link]

  • YouTube. (2024). Cyclopropane: a functional carbon group. [Link]

  • Organic Chemistry Frontiers. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Cyclopropane. [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]

  • YouTube. (2021). Why cyclopropane is very less stable cycloalkane?? | Concept of Ring strain and Torsion strain. [Link]

  • Chemistry LibreTexts. (2023). 4.2: Cycloalkanes and Their Relative Stabilities. [Link]

  • ResearchGate. (n.d.). Effect of substituents at the cyclopropane ring. [Link]

  • Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. [Link]

  • PMC. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

  • Khan Academy. (n.d.). Stability of cycloalkanes. [Link]

  • ResearchGate. (n.d.). Strategies to promote ring-opening of D-A cyclopropanes. [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research. [Link]

Sources

Catalyst deactivation and recovery in Methyl 2-cyclopropylideneacetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-cyclopropylideneacetate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this synthesis. Our focus is on ensuring robust and reproducible outcomes by understanding the intricacies of the reaction, particularly concerning catalyst and reagent integrity.

The synthesis of this compound, a valuable building block in organic synthesis, is often accomplished via olefination reactions, most commonly a Wittig-type reaction or its variations. While effective, these methods present unique challenges, primarily related to the stoichiometric phosphine reagents which, although not true catalysts in the classical sense, undergo a transformation that necessitates a recovery and regeneration cycle for process efficiency and sustainability. This guide will delve into the common issues of "catalyst" deactivation (phosphine oxide formation) and recovery (phosphine regeneration) within this context.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns that arise during the synthesis of this compound.

Q1: My yield of this compound is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. The most common culprits are:

  • Inefficient Ylide Formation: The initial deprotonation of the phosphonium salt to form the ylide is critical. The base used may not be strong enough, or moisture in the reaction vessel could be quenching the base or the ylide.

  • Poor Quality Reagents: The starting carbonyl compound or the phosphonium salt may be impure. It is crucial to use pure, dry reagents and solvents.

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield. The stability of the ylide and the rate of the Wittig reaction are temperature-dependent.

  • Product Loss During Workup: The product, this compound, might be lost during the extraction or purification steps. It is also important to ensure complete separation from the triphenylphosphine oxide byproduct.[1][2]

Q2: I am having difficulty separating my product from the triphenylphosphine oxide byproduct. Are there any recommended methods?

A2: The separation of a nonpolar product from the highly polar triphenylphosphine oxide (TPPO) can indeed be challenging. Here are a few effective strategies:

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can effectively remove the TPPO.

  • Chromatography: Flash column chromatography on silica gel is a very common and effective method for separating the product from TPPO.

  • Precipitation of TPPO: TPPO can be selectively precipitated from the reaction mixture. One method involves the addition of a Lewis acid like zinc chloride (ZnCl₂) to form an insoluble complex with TPPO, which can then be filtered off.[3] Another approach is to add a non-polar solvent like hexane or ether to precipitate the TPPO while the product remains in solution.

  • Acid-Base Extraction: In some cases, washing the organic layer with a dilute acid solution can help to remove any residual basic impurities, which might co-elute with the product during chromatography.

Q3: Can I reuse the triphenylphosphine oxide (TPPO) byproduct?

A3: Absolutely. In fact, for sustainable and cost-effective synthesis, the recovery and regeneration of triphenylphosphine from TPPO is highly encouraged.[4] The TPPO can be collected, purified, and then reduced back to triphenylphosphine using various reducing agents, such as silanes.[4][5] This recycled triphenylphosphine can then be used to synthesize new phosphonium salts for future Wittig reactions.

Q4: I am observing the formation of side products in my reaction. What are they and how can I avoid them?

A4: Side product formation is often related to the stability of the ylide and the reaction conditions.

  • Epoxides: Under certain conditions, the betaine intermediate in the Wittig reaction can collapse to form an epoxide and triphenylphosphine instead of the desired alkene and TPPO. This is more common with stabilized ylides.

  • Isomerization: The double bond in the product can potentially isomerize, especially if the reaction is run for extended periods at elevated temperatures or in the presence of acid or base during workup.

  • Aldol Condensation: If the starting carbonyl compound has enolizable protons, self-condensation can occur as a side reaction, especially if a strong base is used for ylide generation.

To minimize side products, it is important to carefully control the reaction temperature, use the appropriate base and solvent, and minimize the reaction time.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting your synthesis.

Problem 1: The reaction fails to initiate (no product formation).

This is a common issue that can often be traced back to the initial steps of the reaction.

Troubleshooting Workflow for Reaction Failure

Start Reaction Failure: No Product Formation Check_Ylide Verify Ylide Formation Start->Check_Ylide Ylide_Success Ylide Formed Check_Ylide->Ylide_Success Yes Ylide_Fail Ylide Not Formed Check_Ylide->Ylide_Fail No Check_Reagents Assess Reagent Quality Ylide_Success->Check_Reagents Solution_Ylide Solution: - Use stronger/fresh base - Ensure anhydrous conditions - Check phosphonium salt purity Ylide_Fail->Solution_Ylide Reagents_Good Reagents are Pure & Dry Check_Reagents->Reagents_Good Good Reagents_Bad Reagents are Impure/Wet Check_Reagents->Reagents_Bad Bad Check_Conditions Evaluate Reaction Conditions Reagents_Good->Check_Conditions Solution_Reagents Solution: - Purify starting materials - Dry solvents and reagents Reagents_Bad->Solution_Reagents Conditions_Good Conditions are Optimal Check_Conditions->Conditions_Good Good Conditions_Bad Conditions are Suboptimal Check_Conditions->Conditions_Bad Bad Solution_Conditions Solution: - Adjust temperature - Optimize reaction time Conditions_Bad->Solution_Conditions Final_Check Re-run Reaction Solution_Ylide->Final_Check Solution_Reagents->Final_Check Solution_Conditions->Final_Check

Caption: Troubleshooting workflow for reaction failure.

Problem 2: Low yield despite product formation.

If the reaction is working but the yield is unsatisfactory, the issue likely lies in the reaction's efficiency or the workup and purification process.

Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor the reaction by TLC or GC-MS to check for the presence of starting materials.Increase the reaction time or temperature. Consider adding a slight excess of the ylide.
Ylide Decomposition If the ylide is unstable, its concentration will decrease over time, leading to an incomplete reaction.Prepare the ylide in situ at a low temperature and add the carbonyl compound slowly.
Product Degradation The product may be sensitive to the workup conditions (e.g., acidic or basic washes).Perform a stability test on a small sample of the purified product under the workup conditions. If degradation is observed, use neutral washes and minimize exposure to harsh conditions.[1]
Loss During Extraction The product may have some solubility in the aqueous layer.Check the aqueous layer for the presence of the product. If significant, perform additional extractions with the organic solvent.
Inefficient Purification The product may be lost during chromatography or crystallization.Optimize the purification method. For chromatography, ensure the correct mobile phase is used. For crystallization, avoid using an excessive amount of solvent.[2]

The Phosphine Cycle: Deactivation and Recovery

In the context of the Wittig reaction, the phosphine reagent is not a true catalyst as it is consumed stoichiometrically. However, its efficient recovery and regeneration are crucial for the overall process to be considered "catalytic" in terms of the phosphine species.

The "Deactivation" Step: Formation of Triphenylphosphine Oxide (TPPO)

The driving force for the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[6] This conversion of the trivalent phosphine to the pentavalent phosphine oxide is the "deactivation" of the phosphine reagent.

The "Recovery" Step: Regeneration of Triphenylphosphine

The recovery process involves two main stages:

  • Separation of TPPO: As discussed in the FAQs, TPPO must be efficiently separated from the reaction mixture.

  • Reduction of TPPO: The purified TPPO can be reduced back to triphenylphosphine. A common and effective method is the use of silane reducing agents.[4][5]

Phosphine Reagent Cycle

Phosphonium Phosphonium Salt (R₃P⁺-CH₂R') Ylide Ylide (R₃P=CHR') Phosphonium->Ylide + Base Betaine Betaine Intermediate Ylide->Betaine + Carbonyl Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Product This compound (Product) Oxaphosphetane->Product TPPO Triphenylphosphine Oxide (TPPO) (Deactivated Reagent) Oxaphosphetane->TPPO Driving Force Reduction Reduction (e.g., with Silanes) TPPO->Reduction TPP Triphenylphosphine (TPP) (Active Reagent) TPP->Phosphonium + Alkyl Halide Reduction->TPP Alkylation Alkylation (with Alkyl Halide)

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in Methyl 2-cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 2-cyclopropylideneacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the analytical challenges associated with this unique molecule. Drawing upon established analytical principles and field-proven insights, this resource aims to be a comprehensive guide to ensure the scientific integrity of your results. Unmanaged impurities can compromise product quality, patient safety, and regulatory approval.[1] Therefore, robust analytical methods are crucial for proactive impurity control.[1]

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should be looking for in my this compound sample?

A1: The impurity profile of this compound can be complex, originating from the synthesis process, degradation, or storage. A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. Based on common synthetic pathways for cyclopropane derivatives, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Starting Materials and Reagents: Unreacted starting materials and excess reagents used in the synthesis.

    • Byproducts: Compounds formed through side reactions. For instance, in syntheses involving ylides, byproducts from the decomposition of the ylide can be present.[2]

    • Isomers: Positional and geometric isomers of this compound can form depending on the reaction conditions. For example, E/Z isomers of the exocyclic double bond or migration of the double bond into the cyclopropane ring are possibilities. The separation of positional isomers can be challenging due to their similar physicochemical properties.[3]

    • Stereoisomers: If chiral catalysts or reagents are used, the formation of enantiomers or diastereomers is possible.[2][4] Chiral separations are often necessary as different stereoisomers can have varying pharmacological and toxicological profiles.[5]

  • Degradation Products:

    • Hydrolysis Products: The ester functional group is susceptible to hydrolysis, leading to the formation of 2-cyclopropylideneacetic acid and methanol.

    • Oxidation Products: The double bond is a potential site for oxidation.

    • Thermal Degradants: Cyclopropylidene compounds can undergo thermal rearrangement.[6][7] At elevated temperatures, such as in a GC inlet, isomerization or decomposition can occur.

    • Photodegradation Products: Exposure to light may induce degradation.

To definitively identify degradation products, it is essential to conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[4][5][8][9][10]

Troubleshooting Guides

Gas Chromatography (GC) Analysis: Troubleshooting Common Issues

Gas chromatography is a powerful technique for separating volatile and semi-volatile impurities. However, the analysis of a reactive unsaturated ester like this compound can present unique challenges.

Symptoms: Asymmetrical peaks with a "tail" extending to the right.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Active Sites in the Inlet or Column The cyclopropane ring and the ester group can interact with active sites (e.g., free silanols) in the GC system, leading to peak tailing.1. Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner.[11][12][13] 2. Column Conditioning: Properly condition the column according to the manufacturer's instructions to passivate active sites. 3. Use of a Guard Column: A deactivated guard column can trap non-volatile residues and protect the analytical column.[8]
Column Degradation Over time, the stationary phase can degrade, exposing active sites.1. Trim the Column: Remove a small portion (e.g., 10-20 cm) from the front of the column. 2. Replace the Column: If tailing persists after trimming, the column may need to be replaced.[11][13]
Sample Overload Injecting too much sample can lead to peak distortion.1. Reduce Injection Volume: Decrease the amount of sample injected. 2. Dilute the Sample: Prepare a more dilute sample.
Inappropriate Column Temperature If the column temperature is too low, it can lead to increased interaction with the stationary phase.Increase the column temperature, ensuring it does not exceed the column's maximum operating temperature.[13]

Symptoms: Peaks appearing in blank runs or at unexpected retention times in sample chromatograms.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Carryover from Previous Injections High-boiling or highly retained components from a previous injection can elute in a subsequent run.1. Increase Final Oven Temperature and Hold Time: Ensure all components have eluted before the next injection.[14] 2. Solvent Washes: Use strong solvents to wash the syringe and injection port between runs.
Contaminated Syringe The syringe can be a source of contamination.1. Thorough Syringe Cleaning: Implement a rigorous syringe cleaning protocol. 2. Replace the Syringe: If contamination persists, replace the syringe.[11]
Septum Bleed Particles from the septum can enter the inlet and cause ghost peaks.1. Use High-Quality Septa: Choose septa that are low-bleed and appropriate for the inlet temperature. 2. Regularly Replace the Septum: Adhere to a regular septum replacement schedule.[12]
Contaminated Carrier Gas Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the temperature increases.1. Use High-Purity Gas: Ensure the carrier gas meets the purity requirements for your detector. 2. Install Gas Traps: Use moisture, oxygen, and hydrocarbon traps to purify the carrier gas.[11]
High-Performance Liquid Chromatography (HPLC) Analysis: Troubleshooting Guide

HPLC is well-suited for the analysis of a broader range of impurities, including non-volatile and thermally labile compounds.

Symptoms: Co-eluting or partially resolved peaks for isomers of this compound.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Suboptimal Mobile Phase Composition The mobile phase composition is critical for achieving selectivity between closely related isomers.1. Vary Organic Modifier: Change the type of organic solvent (e.g., acetonitrile vs. methanol) or the ratio of organic solvent to the aqueous phase.[15] 2. Adjust pH: For ionizable impurities, adjusting the pH of the mobile phase can significantly impact retention and selectivity.
Inappropriate Stationary Phase The choice of stationary phase plays a crucial role in the separation mechanism.1. Try Different Stationary Phases: If a standard C18 column does not provide adequate separation, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases for aromatic positional isomers.[3] 2. Chiral Stationary Phases (CSPs): For enantiomeric impurities, a chiral column is necessary.[6][7][16]
Gradient Elution Profile A shallow gradient can improve the separation of closely eluting peaks.1. Optimize the Gradient: Decrease the slope of the gradient in the region where the isomers elute.
Column Temperature Temperature can affect the selectivity of the separation.1. Adjust Column Temperature: Evaluate the separation at different column temperatures (e.g., 25°C, 30°C, 40°C).

Experimental Protocols & Workflows

Workflow for Impurity Identification

The following workflow outlines a systematic approach to identifying unknown impurities in your this compound sample.

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Structure Confirmation A Analyze Sample by GC-MS and LC-MS B Obtain Mass Spectra of Impurities A->B Acquire Data C Determine Molecular Weight and Elemental Composition B->C Interpret Spectra D Propose Potential Structures based on Fragmentation Patterns C->D Elucidate Structure E Synthesize Proposed Impurity Standards D->E Verify Hypothesis F Compare Retention Time and Mass Spectra of Standard and Unknown E->F Confirm Identity G Perform NMR Analysis for Unambiguous Structure Elucidation F->G Definitive Confirmation

Caption: A systematic workflow for the identification and confirmation of unknown impurities.

Protocol for Forced Degradation Studies

Forced degradation studies are critical for developing stability-indicating methods.[4][5][8][9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).

    • Add 0.1 M HCl.

    • Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve the sample in a suitable solvent.

    • Add 0.1 M NaOH.

    • Keep at room temperature or heat gently (e.g., 40°C) for a specified time.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the sample in a suitable solvent.

    • Add 3% hydrogen peroxide.

    • Keep at room temperature for a specified time.

  • Thermal Degradation:

    • Expose the solid sample to dry heat (e.g., 70°C) in a calibrated oven for a specified time.

  • Photolytic Degradation:

    • Expose a solution of the sample to UV and visible light in a photostability chamber.

Data Presentation

Table 1: Starting GC Method Parameters for this compound Analysis
ParameterRecommended Starting Condition
Column Mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C (or lower to prevent thermal degradation)
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium or Hydrogen at a constant flow rate of 1 mL/min
Oven Program 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature FID: 280°C; MS Transfer Line: 280°C
Table 2: Starting HPLC Method Parameters for this compound Analysis
ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 210 nm or Mass Spectrometer (MS)
Injection Volume 10 µL

Logical Relationships Diagram

Troubleshooting_Logic cluster_GC GC-Specific Issues cluster_HPLC HPLC-Specific Issues cluster_Solutions_GC_Tailing Solutions for GC Tailing cluster_Solutions_GC_Ghost Solutions for GC Ghost Peaks cluster_Solutions_HPLC_Resolution Solutions for HPLC Resolution Problem Analytical Problem (e.g., Peak Tailing, Ghost Peaks, Poor Resolution) GC_Tailing Peak Tailing (GC) Problem->GC_Tailing GC_Ghost Ghost Peaks (GC) Problem->GC_Ghost HPLC_Resolution Poor Resolution (HPLC) Problem->HPLC_Resolution Sol_Inlet Inlet Maintenance GC_Tailing->Sol_Inlet Check First Sol_Column_Care Column Conditioning/Trimming GC_Tailing->Sol_Column_Care If Tailing Persists Sol_Bakeout Increase Oven Temp/Time GC_Ghost->Sol_Bakeout For Carryover Sol_Consumables Replace Septum/Syringe GC_Ghost->Sol_Consumables For Contamination Sol_Mobile_Phase Optimize Mobile Phase HPLC_Resolution->Sol_Mobile_Phase Initial Approach Sol_Column_Choice Change Stationary Phase HPLC_Resolution->Sol_Column_Choice For Difficult Separations

Caption: A logical diagram illustrating the troubleshooting process for common analytical issues.

References

  • Babu Reddy Goguladinne, et al. (2025). Forced Degradation Studies of Dobutamine and Isolation, Identification, and Characterization of Potential Degradation Impurity by Preparative HPLC, LC-MS/MS. Biomedical chromatography : BMC. [Link]

  • Ghanem, A., Aboul-Enein, H. Y., & Müller, P. (2005). One-pot Synthesis and Chiral Analysis of Cyclopropane Derivatives. Chirality, 17(1), 44–50. [Link]

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  • ResearchGate. (2009). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. [Link]

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  • Dolbier, W. R., Jr, Riemann, J. M., & Akiba, K. (1970). Thermal reorganisations of some cyclopropylidene-cycloalkanes. The unique character of the biscycloproplidene–methylenespiropentane system. Journal of the Chemical Society D: Chemical Communications, (12), 718-719. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Sci-Hub. (n.d.). Thermal reorganisations of some cyclopropylidene-cycloalkanes. The unique character of the biscycloproplidene–methylenespiropentane system. [Link]

  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9. [Link]

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Validation & Comparative

Comparative reactivity of Methyl 2-cyclopropylideneacetate vs. methyl acrylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Methyl 2-cyclopropylideneacetate and Methyl Acrylate

Authored by a Senior Application Scientist

For researchers and professionals in drug development and synthetic chemistry, the choice of reagents is paramount. The subtle substitution of a vinyl group with a cyclopropylidene moiety can dramatically alter the reactivity profile of a molecule, opening new synthetic pathways while closing others. This guide provides an in-depth comparison of this compound and its common counterpart, methyl acrylate, focusing on their performance in key chemical transformations. By examining their behavior in Michael additions, cycloadditions, and polymerization reactions, we aim to provide a clear, data-supported framework for selecting the optimal building block for your synthetic strategy.

Structural and Electronic Overview

At first glance, this compound (MCPA) and methyl acrylate (MA) share the α,β-unsaturated ester functionality, a key driver of their reactivity. However, the replacement of the two vinyl protons in MA with a cyclopropane ring in MCPA introduces significant structural and electronic differences that govern their chemical behavior.

The defining feature of MCPA is the exocyclic double bond attached to a three-membered ring. This cyclopropylidene unit imparts significant ring strain and unique electronic properties. The bonds of the cyclopropane ring have a high degree of p-character, allowing them to interact electronically with the adjacent π-system, influencing the electrophilicity of the β-carbon. In contrast, methyl acrylate is a planar, unstrained molecule, making it a classic and predictable Michael acceptor.

Figure 1. Molecular structures of Methyl Acrylate and this compound. The electrophilic β-carbon is highlighted in red.

Comparative Reactivity Analysis

The distinct structural features of MCPA and MA lead to divergent reactivity in several fundamental organic reactions.

Michael Addition

The Michael addition, or conjugate addition, is a cornerstone reaction for α,β-unsaturated carbonyls.[1] The reaction involves the nucleophilic attack on the electrophilic β-carbon.[2]

  • Methyl Acrylate (MA): MA is a quintessential Michael acceptor, readily reacting with a wide range of soft nucleophiles such as enolates, amines, and thiols under base-catalyzed conditions.[2][3] Its lack of steric hindrance and pronounced electrophilicity at the β-position ensure high yields and predictable outcomes.[4]

  • This compound (MCPA): While the core acceptor functionality is present, the reactivity of MCPA in Michael additions is more nuanced. The cyclopropylidene group introduces greater steric bulk around the double bond compared to the simple vinyl group of MA, which can impede the approach of a nucleophile.[5][6] However, the unique electronics of the strained ring can still render the β-carbon sufficiently electrophilic. For instance, derivatives like methyl 2-chloro-2-cyclopropylideneacetate have been shown to undergo Michael additions with primary amines, indicating that the cyclopropylidene scaffold is indeed susceptible to this transformation, albeit potentially requiring more tailored reaction conditions or more potent nucleophiles.[7]

FeatureMethyl Acrylate (MA)This compound (MCPA)
Steric Hindrance Low[8]Moderate to High
Typical Nucleophiles Enolates, amines, thiols, organocuprates[2]Primary amines (for derivatives)[7]
Reaction Profile Classic, highly reliable Michael acceptor[1]More specialized; reactivity influenced by sterics and strain
Cycloaddition Reactions

Cycloaddition reactions are powerful tools for ring formation, and the dienophile's (or dipolarophile's) structure is critical to the reaction's success.[9]

  • Methyl Acrylate (MA): As a standard dienophile, MA participates effectively in [4+2] Diels-Alder reactions, particularly with electron-rich dienes.[9] The reaction proceeds via a concerted mechanism to form six-membered rings.

  • This compound (MCPA): MCPA exhibits a much richer and more diverse cycloaddition chemistry, largely due to the high reactivity of its strained exocyclic double bond. It has been shown to participate in:

    • [4+2] Cycloadditions (Diels-Alder): MCPA reacts with dienes like 1,3-diphenylisobenzofuran, demonstrating its capability as a dienophile.[10] Its chloro-substituted analogs also readily react with furans.[11]

    • Higher-Order Cycloadditions: MCPA is a competent partner in transition-metal-catalyzed reactions. For example, it undergoes a Nickel(0)-catalyzed [3+2+2] cycloaddition with diynes to construct complex 7,6- and 7,5-fused bicyclic systems.[12] This highlights a significant advantage of MCPA, enabling the synthesis of advanced molecular architectures not readily accessible with simple acrylates.

cycloaddition_workflow Diene Diene ([4π] component) TransitionState Cyclic Transition State Diene->TransitionState Heat (Δ) Dienophile Dienophile ([2π] component) e.g., MA or MCPA Dienophile->TransitionState Cycloadduct Cycloadduct (Six-membered ring) TransitionState->Cycloadduct [4+2]

Figure 2. Generalized workflow for a [4+2] Diels-Alder cycloaddition reaction.
Polymerization

The ability of a monomer to undergo polymerization is fundamental to materials science.

  • Methyl Acrylate (MA): MA is a widely used monomer in the polymer industry. It readily undergoes free-radical polymerization to produce poly(methyl acrylate), a soft elastomer used in adhesives and textiles.[13][14] Its polymerization kinetics are well-understood, and it can be copolymerized with a vast array of other monomers, such as acrylonitrile and methyl methacrylate, to tune material properties.[15][16][17]

  • This compound (MCPA): The polymerization of MCPA is not as straightforward. The significant strain in the cyclopropylidene ring could lead to alternative reaction pathways under polymerization conditions, such as ring-opening reactions, which would compete with standard chain-growth addition. While specialized polymerizations might be possible, MCPA is not a conventional monomer for producing simple addition polymers in the way that MA is. Its value lies more in its utility as a building block for complex, discrete molecules rather than for high-molecular-weight polymers.

Summary of Comparative Reactivity

The table below summarizes the key differences in chemical reactivity between this compound and methyl acrylate based on the discussed reaction types.

Reaction TypeMethyl Acrylate (MA)This compound (MCPA)Key Differentiator
Michael Addition Highly efficient and general Michael acceptor.More selective; reactivity is sterically hindered but enabled by ring strain.Steric access to the β-carbon.[5]
Cycloaddition Good dienophile in [4+2] reactions.[9]Versatile substrate for [4+2] and transition-metal-catalyzed higher-order cycloadditions.[10][12]Strain-driven reactivity of the exocyclic double bond.
Polymerization Common monomer for radical polymerization, forming high MW polymers.[13]Not a typical monomer; potential for competing ring-opening reactions.Stability of the monomer under polymerization conditions.

Experimental Protocol: Representative Diels-Alder Reaction

To provide a practical context, the following is a representative protocol for a Diels-Alder reaction, a transformation where both molecules can act as the dienophile, though with different efficiencies and substrate scopes.

Objective: To synthesize a substituted cyclohexene derivative via a [4+2] cycloaddition.

Methodology:

  • Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (e.g., furan, 1.2 equivalents) in a suitable solvent (e.g., toluene, 5 mL).

  • Dienophile Addition: To the stirring solution, add the dienophile (Methyl Acrylate or this compound, 1.0 equivalent) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Causality Note: Heating is required to overcome the activation energy of the concerted pericyclic reaction. The choice of temperature depends on the reactivity of the specific diene-dienophile pair.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cycloadduct.

  • Characterization: Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). Self-Validation: The disappearance of reactant signals and the appearance of characteristic signals for the new six-membered ring in the NMR spectra validate the success of the reaction.

experimental_workflow A 1. Prepare Reactants (Diene + Solvent) B 2. Add Dienophile (MA or MCPA) A->B C 3. Heat Reaction (e.g., 80-110 °C) B->C D 4. Monitor Progress (TLC / GC) C->D D->C Continue heating if incomplete E 5. Workup (Solvent Removal) D->E Reaction Complete F 6. Purify Product (Column Chromatography) E->F G 7. Characterize (NMR, MS) F->G

Figure 3. Step-by-step experimental workflow for a Diels-Alder reaction.

Conclusion and Outlook

The comparative analysis reveals that this compound and methyl acrylate, despite their shared functional group, are fundamentally different reagents tailored for distinct synthetic applications.

  • Methyl Acrylate is the workhorse: a reliable, predictable, and sterically unencumbered substrate for classic transformations like Michael additions and Diels-Alder reactions, and a cornerstone monomer for polymer synthesis.

  • This compound is the specialist: its inherent ring strain unlocks a diverse range of cycloaddition reactions, including higher-order metal-catalyzed variants, enabling the rapid construction of complex polycyclic systems.[12] While its utility in Michael additions and polymerization is more limited or specialized, its unique reactivity profile makes it an invaluable tool for accessing novel chemical space.

For the researcher, the choice is clear: for robust, large-scale synthesis and polymer applications where predictability is key, methyl acrylate remains the superior choice. For exploratory synthesis, scaffold diversification, and the construction of intricate, strained ring systems, this compound offers unique and powerful opportunities.

References

  • Molchanov, A. P., Tran, T. Q., Stepakov, A. V., Gurzhii, V. V., & Kostikov, R. R. (2013). Methyl (E)-2-(2-Phenylcyclopropylidene)acetate: Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran. Russian Journal of Organic Chemistry, 49(4), 530–535. [Link]

  • de Meijere, A., et al. (1998). New Cyclopropyl Building Blocks for Organic Synthesis, 21. Diels-Alder Reactions of Methyl 2-Chloro-2-cyclopropylideneacetate with Electron-Rich Dienes. Scilit. [Link]

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  • Maeda, K., & Saito, S. (2006). Nickel‐Catalyzed [3 + 2 + 2] Cycloaddition of Ethyl Cyclopropylideneacetate and Diynes. Synthesis of 7,6‐ and 7,5‐Fused Bicyclic Compounds. Sci-Hub. [Link]

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A Comparative Guide to Dienophiles in Cycloaddition Reactions: Alternatives to Methyl 2-Cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Strain in Synthesis

In the landscape of synthetic organic chemistry, cycloaddition reactions represent one of the most powerful tools for the construction of cyclic systems with high stereocontrol. The Diels-Alder, or [4+2] cycloaddition, is a cornerstone of this reaction class, valued for its ability to form six-membered rings in a single, often highly stereospecific, step[1][2]. The efficiency of these reactions is governed by the electronic properties and geometries of the reacting partners: the diene and the dienophile.

Methyl 2-cyclopropylideneacetate (MCPA) and its parent class, methylenecyclopropanes (MCPs), have emerged as exceptionally reactive dienophiles. Their utility stems from a high degree of ring strain (strain energy for methylenecyclopropane is ~41.0 kcal/mol), which provides a potent thermodynamic driving force for reactions that lead to ring-opening or rearrangement. The exocyclic double bond, activated by the adjacent ester group, makes MCPA a versatile substrate for a variety of transformations beyond the classic Diels-Alder, including [4+1], [3+2], and transition metal-catalyzed cycloadditions[3][4][5].

However, the very features that make MCPA a powerful tool also define its limitations. The specific reactivity profile and steric environment may not be suitable for all synthetic targets. Therefore, researchers often need to look for alternatives to tune reactivity, alter selectivity, or access different molecular scaffolds. This guide provides an in-depth comparison of alternative dienophiles to MCPA, offering field-proven insights and experimental data to aid researchers in selecting the optimal building block for their specific cycloaddition needs.

Benchmark Dienophile: The Reactivity Profile of this compound

Before exploring alternatives, it is crucial to understand the benchmark. MCPA's reactivity is dominated by the interplay between its strained three-membered ring and the electron-withdrawing ester group. This combination allows it to participate in a diverse array of cycloadditions under thermal, Lewis acidic, or transition metal-catalyzed conditions[6][7]. In a typical [4+2] cycloaddition, the reaction proceeds to form a spirocyclic adduct, preserving the cyclopropane ring, which can then be manipulated in subsequent synthetic steps.

Caption: Structure and high ring strain of a methylenecyclopropane core.

Class I Alternatives: Other Functionalized Methylenecyclopropanes (MCPs)

The most direct alternatives to MCPA are other MCPs with varied substitution patterns. Modifying the substituents on the cyclopropane ring or altering the electron-withdrawing group allows for fine-tuning of the dienophile's electronic and steric properties.

Causality of Experimental Choice: By replacing the ester group of MCPA with a ketone, nitrile, or sulfone, one can modulate the LUMO energy of the dienophile, thereby affecting the reaction rate of a normal-electron-demand Diels-Alder reaction. Introducing substituents on the cyclopropane ring, such as halogens, can alter the regioselectivity of the cycloaddition and provide synthetic handles for further transformations[8]. For instance, the use of Methyl 2-chloro-2-cyclopropylideneacetate has been shown to react effectively with electron-rich dienes like furans[8].

Comparative Performance Data:

DienophileDieneConditionsYield (%)ProductReference
Furan-tethered MCPIntramolecularCHCl₃, 80 °C, 3h99%Bicyclic adduct[6]
Phenyl-MCPSalicylaldehydeCH(OEt)₃, AuCl(PPh₃)/AgOTf, 20 °CHighChromane derivative[7]
Methyl 2-chloro-2-cyclopropylideneacetate2-MethylfuranNeat, 110 °C, 48h85%endo/exo mixture[8]

Class II Alternatives: Allenes

Allenes, compounds containing cumulative double bonds (C=C=C), serve as excellent, high-energy alternatives to MCPs.[9] While they lack the characteristic ring strain of cyclopropanes, the sp-hybridized central carbon imparts a unique linear geometry and higher ground-state energy compared to simple alkenes, making them highly reactive.

Expertise & Experience: The choice between an MCP and an allene is significant. While both are "activated" dienophiles, their reaction pathways can differ. Allenic dienophiles in [4+2] cycloadditions yield products with an exocyclic double bond, a valuable functional group for subsequent chemistry[10]. Furthermore, 1,3-disubstituted allenes are chiral, allowing for the transfer of axial chirality to point chirality in the cycloadduct, a feature not present in achiral MCPA[10]. DFT studies have shown that allene cycloadditions can proceed through either concerted or stepwise diradical pathways, influencing the final product distribution[11][12].

Caption: Competing concerted and stepwise pathways in allene cycloadditions.

Trustworthiness: Unlike MCPA, where the cycloaddition is often driven purely by thermal energy or Lewis acid activation, allenes are frequently employed in transition metal-catalyzed processes. This opens up a vast synthetic space, including [2+2], [3+2], [4+2], [5+2], and [6+2] annulations, which are mechanistically distinct from the reactions of MCPs[9][13]. The choice of catalyst (e.g., Ni, Pd, Rh, Co) is critical for controlling the reaction pathway and selectivity[9].

Class III Alternatives: Other Strained Cycloalkenes

Beyond MCPs, other strained ring systems, particularly cyclopropenes, are highly potent dienophiles. The strain in cyclopropenes is primarily due to angle compression within the endocyclic double bond.

Expertise & Experience: Cyclopropenes are exceptionally reactive, often undergoing rapid Diels-Alder reactions even without electron-withdrawing substituents[14]. This is a key point of differentiation from MCPA, which relies on its ester group for activation. The reactivity of substituted cyclopropenes can be further tuned by hyperconjugative interactions between substituents on the C3 carbon and the π-system, which can either stabilize (decrease reactivity) or destabilize (increase reactivity) the dienophile[14]. This subtle electronic tuning offers a level of control not easily accessible with MCPs. Their high reactivity has made them valuable tools in bioorthogonal chemistry for labeling biomolecules in living systems.

Class IV Alternatives: Classic Activated Alkenes

No comparison would be complete without considering the classic, non-strained dienophiles activated by electron-withdrawing groups (EWGs). Compounds like maleic anhydride, acrylates, and enones are the workhorses of the Diels-Alder reaction.

Causality of Experimental Choice: These dienophiles are chosen for their reliability in standard normal-electron-demand Diels-Alder reactions. The reaction is facilitated by a favorable energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO)[1]. The presence of one or more EWGs lowers the LUMO energy, accelerating the reaction[2][15]. While they often require higher temperatures or Lewis acid catalysis compared to strained systems, their commercial availability, stability, and predictable reactivity make them indispensable.

Caption: Decision workflow for selecting a dienophile class.

Experimental Protocols

The following protocols are representative examples of cycloaddition reactions involving MCPA and its alternatives. They are designed to be self-validating, with expected yields and conditions sourced from peer-reviewed literature.

Protocol 1: Thermally Induced Intramolecular Diels-Alder of a Furan-Tethered MCP

Based on a procedure from Shi, M. et al.[6]

  • Setup: To a 10.0 mL sealed tube, add the furan-tethered methylenecyclopropane substrate (0.10 mmol, 1.0 eq).

  • Solvent Addition: Add commercially available chloroform (2.0 mL).

  • Reaction: Seal the tube and stir the resulting mixture in a pre-heated oil bath at 80 °C for 3.0 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 4:1) to yield the desired bicyclic product. (Reported yields: 32–99% depending on substrate).

Protocol 2: Nickel-Catalyzed [3+2+2] Cycloaddition of Ethyl Cyclopropylideneacetate and a Diyne

Adapted from Saito, S. et al.[5]

  • Catalyst Preparation: In a glovebox, add Ni(cod)₂ (5 mol%) and a suitable phosphine ligand (e.g., P(O-o-tol)₃, 10 mol%) to an oven-dried reaction vessel.

  • Reagent Addition: Add the 1,6-diyne (1.2 eq) and ethyl cyclopropylideneacetate (1.0 eq) via syringe, followed by the solvent (e.g., toluene).

  • Reaction: Stir the mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 12 h), monitoring by GC-MS or TLC.

  • Workup: Upon completion, cool the reaction, concentrate it in vacuo, and directly load the residue onto a silica gel column.

  • Purification: Purify by flash chromatography to afford the desired 7,5- or 7,6-fused bicyclic compound. (Reported yields are generally good).

Conclusion and Future Outlook

This compound is a formidable dienophile, enabling the construction of complex spirocyclic systems through the power of strain release. However, the vast world of cycloaddition chemistry demands a diverse toolkit. Allenes offer unique stereochemical opportunities and access to exocyclic double bonds. Other strained systems like cyclopropenes provide exceptional reactivity for challenging applications like bioorthogonal labeling. Finally, classic activated alkenes remain the reliable and predictable choice for many standard transformations.

The selection of a dienophile is a critical decision that dictates not only the structure of the immediate cycloadduct but also the entire synthetic strategy. By understanding the causality behind the reactivity of each class—strain, electronics, and geometry—researchers can move beyond a one-size-fits-all approach and rationally design syntheses to access novel and complex molecular architectures. The continued development of new, creatively functionalized dienophiles will undoubtedly push the boundaries of what is possible in chemical synthesis.

References

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Sources

A Senior Application Scientist's Guide to the Synthesis of Functionalized Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Allure of the Three-Membered Ring

The cyclopropane ring, a motif of fundamental importance in organic chemistry, continues to captivate and challenge synthetic chemists. Its inherent ring strain, a consequence of compressed bond angles, imbues it with unique chemical reactivity, making it a valuable building block in the synthesis of complex molecules. For researchers, scientists, and drug development professionals, the strategic incorporation of a cyclopropane moiety can profoundly influence a molecule's conformational rigidity, metabolic stability, and biological activity. Consequently, the development of efficient and selective methods for the synthesis of functionalized cyclopropanes is a field of continuous innovation.

This guide provides an in-depth comparison of three cornerstone strategies for the synthesis of functionalized cyclopropanes: the Simmons-Smith cyclopropanation, transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds, and the Kulinkovich reaction. By examining the mechanistic underpinnings, substrate scope, stereochemical control, and practical considerations of each method, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

I. The Simmons-Smith Reaction: A Classic and Reliable Workhorse

First reported in 1958, the Simmons-Smith reaction has established itself as a robust and widely utilized method for the conversion of alkenes to cyclopropanes.[1] The reaction typically employs an organozinc carbenoid, generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[1] A key advantage of this method is its broad functional group tolerance and stereospecificity, where the geometry of the starting alkene is faithfully retained in the cyclopropane product.[2]

Mechanism and Stereoselectivity

The active reagent in the Simmons-Smith reaction is an organozinc carbenoid, often represented as ICH₂ZnI. The reaction proceeds via a concerted, cheletropic mechanism where the methylene group is delivered to both carbons of the alkene simultaneously.[1] This concerted nature accounts for the observed stereospecificity.

A significant feature of the Simmons-Smith reaction is the directing effect of nearby hydroxyl groups. In the cyclopropanation of allylic alcohols, the zinc carbenoid coordinates to the hydroxyl group, leading to the delivery of the methylene group to the same face of the double bond, often with high diastereoselectivity.[3] This directing effect has been widely exploited in the synthesis of complex natural products.[4]

Key Variants and Improvements

A notable improvement to the original conditions is the Furukawa modification , which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[5] This often leads to enhanced reactivity and reproducibility, particularly for less reactive alkenes.[5]

Workflow for a Typical Simmons-Smith Reaction

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagent Prepare Simmons-Smith Reagent (e.g., Et₂Zn and CH₂I₂) react React with Alkene in an inert atmosphere prep_reagent->react quench Quench Reaction (e.g., with sat. NH₄Cl) react->quench extract Aqueous Workup and Extraction quench->extract purify Purify by Distillation or Column Chromatography extract->purify

Caption: General workflow for a Simmons-Smith cyclopropanation.

II. Transition-Metal-Catalyzed Cyclopropanation with Diazo Compounds: Versatility and Asymmetric Potential

The transition-metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a powerful and highly versatile method for constructing cyclopropane rings.[6] This approach offers access to a vast array of substituted cyclopropanes, and the development of chiral catalysts has enabled highly enantioselective transformations.[6] Rhodium(II) and copper(I) complexes are the most commonly employed catalysts for this transformation.[7]

Mechanism and Stereoselectivity

The reaction proceeds through the formation of a metal-carbene intermediate upon reaction of the diazo compound with the transition metal catalyst. This electrophilic carbene is then transferred to the alkene in a concerted fashion. The stereochemistry of the resulting cyclopropane is influenced by the catalyst, the substituents on the diazo compound, and the alkene.

The use of chiral ligands on the metal catalyst allows for the asymmetric synthesis of cyclopropanes, often with high levels of enantioselectivity. A wide variety of chiral rhodium(II) carboxylate and copper(I) bis(oxazoline) complexes have been developed for this purpose. For example, chiral dirhodium(II) catalysts are particularly effective for the asymmetric intermolecular cyclopropanation of methyl aryldiazoacetates with styrenes.[6]

Safety Considerations

A significant drawback of this methodology is the hazardous nature of diazo compounds, particularly diazomethane, which is toxic and potentially explosive.[8][9] For large-scale applications, stringent safety precautions and specialized equipment, such as flow reactors, are often necessary to handle diazomethane safely.[8]

Workflow for a Rhodium-Catalyzed Cyclopropanation

G cluster_setup Reaction Setup cluster_addition Slow Addition cluster_workup Workup & Purification setup Dissolve Alkene and Catalyst in an inert solvent add_diazo Slowly add Diazo Compound (e.g., via syringe pump) setup->add_diazo quench Quench Reaction (if necessary) add_diazo->quench concentrate Remove Solvent quench->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General workflow for a transition-metal-catalyzed cyclopropanation.

III. The Kulinkovich Reaction: A Unique Entry to Cyclopropanols

The Kulinkovich reaction provides a distinct and powerful method for the synthesis of cyclopropanols from carboxylic esters.[10][11] The reaction involves the treatment of an ester with a Grignard reagent (typically one with β-hydrogens, like ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst, such as Ti(OiPr)₄.[10][11]

Mechanism and Stereoselectivity

The reaction is believed to proceed through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst.[10] This titanacyclopropane then reacts with the ester in a double alkylation process to afford the cyclopropanol product.[12] The reaction tolerates a variety of ester substrates, including aliphatic and aromatic esters.[3] While the diastereoselectivity can be variable, the use of certain Grignard reagents can lead to good levels of stereocontrol.[12]

Functional Group Tolerance

The Kulinkovich reaction exhibits good tolerance for several functional groups, including ethers and amines.[10] However, carbamates are generally not stable under the reaction conditions, although N-Boc protected amines can survive the transformation.[10]

Workflow for a Typical Kulinkovich Reaction

G cluster_setup Reaction Setup cluster_addition Grignard Addition cluster_workup Workup & Purification setup Combine Ester and Ti(OiPr)₄ in an anhydrous solvent under inert atmosphere add_grignard Slowly add Grignard Reagent at a controlled temperature setup->add_grignard quench Quench Reaction (e.g., with sat. aq. NH₄Cl) add_grignard->quench extract Aqueous Workup and Extraction quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for a Kulinkovich reaction.

IV. Comparative Analysis of Cyclopropanation Methods

The choice of the most appropriate cyclopropanation method depends on a multitude of factors, including the desired substitution pattern of the cyclopropane, the presence of other functional groups in the substrate, stereochemical requirements, and practical considerations such as safety, cost, and scalability.

FeatureSimmons-Smith ReactionTransition-Metal Catalyzed (Diazo)Kulinkovich Reaction
Product Type General CyclopropanesFunctionalized CyclopropanesCyclopropanols
Key Reagents CH₂I₂, Zn-Cu or Et₂ZnDiazo compound, Rh or Cu catalystGrignard reagent, Ti(OiPr)₄
Stereocontrol Stereospecific; good diastereoselectivity with directing groups.[2][3]High diastereo- and enantioselectivity with chiral catalysts.[6]Variable diastereoselectivity.[3]
Functional Group Tolerance Excellent for many groups (ethers, esters, ketones).[1]Good, but can be catalyst dependent.Good for ethers, amines; sensitive to carbamates.[10]
Safety Relatively safe; avoids diazo compounds.Use of potentially explosive and toxic diazo compounds requires caution.[8][9]Requires handling of pyrophoric Grignard reagents.
Scalability Generally scalable.Can be challenging due to safety concerns with diazo compounds.[8]Scalable.
Cost Reagents can be expensive (diiodomethane).[5]Rhodium catalysts can be expensive.Reagents are generally inexpensive.
Advantages High functional group tolerance, stereospecificity, reliable.[1]High versatility, excellent for asymmetric synthesis.[6]Direct synthesis of cyclopropanols from esters.[10]
Disadvantages Limited to methylene transfer without modification, reagent cost.[5]Safety hazards of diazo compounds, catalyst cost.[8][9]Limited to cyclopropanol synthesis, use of strong base.

V. Experimental Protocols

A. Simmons-Smith Cyclopropanation (Furukawa Modification) of (E)-Cinnamyl Alcohol

Reaction: (E)-Cinnamyl alcohol + CH₂I₂ + Et₂Zn → (1R,2R)-2-phenylcyclopropyl)methanol

Procedure:

  • To a stirred solution of (E)-cinnamyl alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at 0 °C, a 1.0 M solution of diethylzinc in hexanes (2.2 mmol) is added dropwise.

  • After stirring for 20 minutes at 0 °C, diiodomethane (2.2 mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • The mixture is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired cyclopropane.

Expected Outcome: High yield and high diastereoselectivity.

B. Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Reaction: Styrene + N₂CHCO₂Et --(Rh₂(OAc)₄)--> Ethyl 2-phenylcyclopropane-1-carboxylate

Procedure:

  • To a solution of rhodium(II) acetate dimer (0.01 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere is added styrene (5.0 mmol).

  • A solution of ethyl diazoacetate (1.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the stirred reaction mixture over a period of 4 hours using a syringe pump.

  • The reaction mixture is stirred at room temperature for an additional 1 hour after the addition is complete.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired cyclopropane as a mixture of diastereomers.

Expected Outcome: High yield, mixture of cis and trans isomers. Enantioselectivity can be achieved using a chiral rhodium catalyst.

C. Kulinkovich Reaction of Methyl Benzoate

Reaction: Methyl benzoate + EtMgBr --(Ti(OiPr)₄)--> 1-phenylcyclopropan-1-ol

Procedure:

  • To a solution of methyl benzoate (1.0 mmol) and titanium(IV) isopropoxide (1.2 mmol) in anhydrous diethyl ether (10 mL) under an argon atmosphere at room temperature is added a 3.0 M solution of ethylmagnesium bromide in diethyl ether (2.2 mmol) dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • The mixture is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether.

  • The filtrate is washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired cyclopropanol.[11]

Expected Outcome: Moderate to good yield.

VI. Conclusion: A Strategic Approach to Cyclopropane Synthesis

The synthesis of functionalized cyclopropanes is a vibrant and evolving area of organic chemistry, driven by the unique properties and biological relevance of this structural motif. The Simmons-Smith reaction, transition-metal-catalyzed cyclopropanation with diazo compounds, and the Kulinkovich reaction each offer distinct advantages and disadvantages. A thorough understanding of their mechanisms, scope, and limitations is paramount for the modern synthetic chemist.

The Simmons-Smith reaction remains a highly reliable method, particularly for the diastereoselective cyclopropanation of substrates bearing directing groups. For access to a wide variety of functionalized and chiral cyclopropanes, transition-metal catalysis, despite the inherent safety considerations of diazo compounds, offers unparalleled versatility. The Kulinkovich reaction provides a unique and efficient route to valuable cyclopropanol building blocks. By carefully considering the specific synthetic challenge at hand, researchers can strategically select the most appropriate method to forge these fascinating three-membered rings, paving the way for new discoveries in materials science and drug development.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

  • Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides; John Wiley & Sons, 1998. [Link]

  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001 , 58, 1-415. [Link]

  • Maas, G. Transition-metal catalyzed decomposition of diazo compounds—a prosperous and versatile methodology in organic synthesis. Chem. Soc. Rev.2004 , 33, 183-190. [Link]

  • Proctor, L. D.; Warr, A. J. Development of a Continuous Process for the Industrial Use of Diazomethane. Org. Process Res. Dev.2002 , 6 (6), 884-892. [Link]

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1959 , 81 (16), 4256–4264. [Link]

  • Charette, A. B.; Marcoux, J.-F. Stereoselective Synthesis of Cyclopropanes. In Stereoselective Synthesis; Helmchen, G., Hoffmann, R. W., Mulzer, J., Schaumann, E., Eds.; Thieme: Stuttgart, 1996; Vol. E 21b, p 1277. [Link]

  • Maas, G. Safe and convenient methods for the preparation and use of diazomethane. Angew. Chem. Int. Ed.2009 , 48 (44), 8186-8195. [Link]

  • Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis; VCH: Weinheim, 1996. [Link]

  • Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropanes from olefins. Tetrahedron Lett.1966 , 7 (28), 3353-3354. [Link]

  • Charette, A. B.; Juteau, H. Acyclic stereocontrol in the cyclopropanation of allylic ethers: on the effect of the allylic substituent. J. Am. Chem. Soc.1994 , 116 (6), 2651–2652. [Link]

  • Kulinkovich, O. G.; de Meijere, A. 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chem. Rev.2000 , 100 (8), 2789–2834. [Link]

  • Bertus, P.; Szymoniak, J. A New and Easy Route to Primary Cyclopropylamines from Nitriles. Chem. Commun.2001 , 1792-1793. [Link]

  • de Meijere, A.; Kozhushkov, S. I.; Savchenko, A. I. Titanium-mediated syntheses of cyclopropylamines. J. Organomet. Chem.2004 , 689 (13), 2033–2055. [Link]

  • Charette, A. B.; Francoeur, S.; Martel, J.; Wilb, N. Lewis Acid-Promoted Asymmetric Cyclopropanation of Alkenes with Diazocompounds. Angew. Chem. Int. Ed.2000 , 39 (24), 4539-4542. [Link]

  • Hansen, J.; Autschbach, J.; Davies, H. M. L. Computational Study on the Selectivity of Donor/Acceptor-Substituted Rhodium Carbenoids. J. Org. Chem.2009 , 74 (17), 6555–6564. [Link]

  • Doyle, M. P.; Hu, W. Recent advances in catalytic asymmetric cyclopropanation. Acc. Chem. Res.2002 , 35 (11), 905-912. [Link]

  • Charette, A. B.; Lemay, J. Diastereoselective Simmons−Smith Cyclopropanation of Chiral Allylic Alcohols. Angew. Chem. Int. Ed. Engl.1997 , 36 (10), 1090-1092. [Link]

  • Kulinkovich, O. G. The Kulinkovich Reaction. In Titanium and Zirconium in Organic Synthesis; Marek, I., Ed.; Wiley-VCH: Weinheim, 2002; pp 237-268. [Link]

  • Charette, A. B.; Beauchemin, A.; Francoeur, S. In Modern Carbonyl Olefination; Takeda, T., Ed.; Wiley-VCH: Weinheim, 2004; pp 247-280. [Link]

  • Davies, H. M. L.; Beckwith, R. E. J. Catalytic enantioselective C–H activation by means of metal–carbenoid-induced C–H insertion. Chem. Rev.2003 , 103 (8), 2861–2904. [Link]

  • Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Synthesis of Cyclopropanes. Chem. Rev.2003 , 103 (4), 977–1050. [Link]

  • Walborsky, H. M.; Impastato, F. J.; Young, A. E. The Stereochemistry of the Simmons-Smith Reaction. J. Am. Chem. Soc.1964 , 86 (16), 3283–3288. [Link]

  • Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]

  • Johnson, C. R. The Corey-Chaykovsky Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 1, pp 791-807. [Link]

  • Sato, F.; Urabe, H.; Okamoto, S. Synthesis of Cyclopropanols via Titanacyclopropane Intermediates. Chem. Rev.2000 , 100 (8), 2835–2886. [Link]

  • Kasatkin, A.; Sato, F. A New Route to Cyclopropanols via Titanacyclopropanes. Angew. Chem. Int. Ed. Engl.1995 , 34 (23-24), 2813-2815. [Link]

  • Davies, H. M. L.; Antoulinakis, E. G. Recent progress in asymmetric catalytic C–H activation. J. Organomet. Chem.2001 , 617-618, 47-55. [Link]

  • Pellissier, H. Asymmetric cyclopropanation. Tetrahedron2008 , 64 (31), 7041-7095. [Link]

Sources

Reactivity of Methyl 2-cyclopropylideneacetate versus methylidenecyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Methyl 2-cyclopropylideneacetate and Methylidenecyclopropanes for Synthetic Chemists

Abstract

This guide provides a comprehensive analysis of the divergent reactivity profiles of two structurally related but electronically distinct classes of molecules: methylidenecyclopropanes (MCPs) and this compound (MCPA). While both share the strained three-membered ring and an exocyclic double bond, the introduction of a conjugated ester moiety in MCPA fundamentally alters its electronic character, transforming it from a versatile precursor for rearrangements and radical intermediates into a potent electrophile. We will explore these differences through a detailed examination of their behavior in cycloadditions, reactions with nucleophiles, and under thermal and photochemical conditions, supported by experimental data and detailed protocols to empower researchers in leveraging these unique building blocks for complex molecule synthesis.

Introduction: A Tale of Two Strained Alkenes

The methylidenecyclopropane (MCP) framework is a cornerstone of synthetic chemistry, prized for the inherent ring strain that can be harnessed to drive a variety of chemical transformations.[1] The parent molecule, a colorless gas, and its substituted derivatives are notable for their participation in metal-catalyzed ring expansions, isomerizations, and cycloadditions.[1] Their reactivity is largely governed by the relief of strain and the chemistry of a relatively non-polarized exocyclic alkene.

In stark contrast, this compound (MCPA) introduces a powerful electronic bias. The electron-withdrawing methyl ester group is conjugated with the exocyclic double bond, creating a polarized π-system. This structural modification drastically diminishes the nucleophilicity of the alkene and transforms the molecule into a classic Michael acceptor, opening up a completely different set of reaction pathways centered on nucleophilic attack. This guide will dissect and compare these divergent reactivities to provide a clear strategic framework for their application in synthesis.

Electronic Structure: The Decisive Role of Conjugation

The fundamental differences in the reactivity of MCPs and MCPA can be traced directly to their electronic structures.

  • Methylidenecyclopropanes (MCPs): The exocyclic double bond in a typical MCP, such as the parent methylidenecyclopropane, is composed of C(sp²)-C(sp²) bonds. While the strained ring influences bond angles and energies, the alkene itself is not strongly polarized. Its chemistry is therefore characteristic of a strained, unactivated olefin.

  • This compound (MCPA): The ester group in MCPA acts as a powerful electron-withdrawing group. Through resonance, it delocalizes the π-electrons of the double bond, inducing a significant partial positive charge (δ+) on the β-carbon of the cyclopropane ring and a partial negative charge (δ-) on the oxygen atoms of the ester. This polarization is the key to its unique reactivity.

Figure 1: Comparison of electronic properties of MCP and MCPA.

Comparative Reactivity Analysis

The electronic differences outlined above manifest in dramatically different chemical behaviors across a range of reaction classes.

Cycloaddition Reactions

Methylidenecyclopropanes (MCPs): MCPs are versatile partners in various cycloaddition reactions. A key reaction pathway involves their thermal or photochemical rearrangement into the trimethylenemethane (TMM) diradical, a highly reactive intermediate that can be trapped in [3+2] cycloadditions.[1][2] Furthermore, they readily participate in transition metal-catalyzed reactions, such as platinum-catalyzed rearrangements to cyclobutenes.

This compound (MCPA): The electron-deficient nature of MCPA makes it an excellent electrophile in cycloadditions.

  • [4+2] Diels-Alder Reactions: MCPA and its derivatives are potent dienophiles. For instance, methyl (E)-2-(2-phenylcyclopropylidene)acetate undergoes a [4+2] cycloaddition with 1,3-diphenyl-2-benzofuran.[3] Similarly, methyl 2-chloro-2-cyclopropylideneacetate reacts with electron-rich dienes like furans to give the corresponding Diels-Alder adducts in high yields.[4]

  • [3+2+2] Cycloadditions: In the presence of Ni(0) catalysts, ethyl cyclopropylideneacetate (a close analog of MCPA) undergoes a formal [3+2+2] cycloaddition with diynes to furnish 7,5- and 7,6-fused bicyclic systems, demonstrating a reactivity mode inaccessible to simple MCPs.[5]

G MCP Methylidenecyclopropanes (MCPs) MCP_TMM [3+2] via Trimethylenemethane (TMM) MCP->MCP_TMM Thermal/Photochemical Activation MCP_Rearrange Metal-Catalyzed Rearrangements MCP->MCP_Rearrange Pt, Rh, etc. MCPA This compound (MCPA) MCPA_DA [4+2] Diels-Alder (as Dienophile) MCPA->MCPA_DA With Dienes MCPA_322 Ni-Catalyzed [3+2+2] (with Diynes) MCPA->MCPA_322 With Diynes

Figure 2: Dominant cycloaddition pathways for MCPs vs. MCPA.

Reactions with Nucleophiles

This is the area of most dramatic divergence.

Methylidenecyclopropanes (MCPs): Simple MCPs are generally unreactive toward nucleophiles at the double bond. Reactions require activation, for instance, by a transition metal catalyst.

This compound (MCPA): MCPA is an archetypal Michael acceptor.[6] The electrophilic β-carbon is highly susceptible to conjugate addition by a wide range of soft nucleophiles. This reaction is a powerful tool for C-C and C-heteroatom bond formation. For example, derivatives of MCPA readily undergo Michael additions with primary amines.[7] The mechanism involves the attack of the nucleophile on the β-carbon, forming a tetrahedral intermediate which is then protonated.[8][9] This reactivity makes MCPA a valuable building block for synthesizing complex cyclopropane-containing amino acids and other structures of interest in medicinal chemistry.

Thermal and Photochemical Reactivity

Methylidenecyclopropanes (MCPs): The chemistry of MCPs under thermal or photochemical stimulation is dominated by rearrangements involving the cyclopropane ring. Upon heating, MCPs can undergo a retrocyclization to form TMM.[2] Alternatively, they can undergo a concerted 1,3-sigmatropic rearrangement, resulting in a carbon-carbon bond fluxionality within the three-membered ring.[2] Photochemical irradiation can also generate the triplet-state TMM derivative from an appropriately substituted MCP.[2]

This compound (MCPA): The conjugated system in MCPA leads to a different thermal pathway. Prolonged heating of methyl (E)-2-(2-phenylcyclopropylidene)acetate in toluene does not lead to TMM formation but instead results in an isomerization reaction to afford a 5-methoxy-3-methyl-2-phenylfuran.[3] This transformation highlights how the ester group directs the reactivity away from the typical MCP rearrangement pathways and towards cyclization involving the ester moiety itself.

Quantitative Data Summary

The following table summarizes representative yields for key reactions, illustrating the synthetic utility of each substrate class.

Reaction TypeSubstratePartnerConditionsProduct TypeYield (%)Reference
[4+2] Cycloaddition Methyl (E)-2-(2-phenylcyclopropylidene)acetate1,3-DiphenylisobenzofuranToluene, heatDiels-Alder AdductNot specified[3]
[4+2] Cycloaddition Methyl 2-chloro-2-cyclopropylideneacetateFuransNot specifiedDiels-Alder AdductGood to High[4]
[3+2+2] Cycloaddition Ethyl cyclopropylideneacetateDiynesNi(0) catalystFused BicyclicGood[5]
Intramolecular Cyclization Methallyl chlorideNaNH₂ / NaO-t-BuHeatMethylidenecyclopropane43%[1]
Thermal Isomerization Methyl (E)-2-(2-phenylcyclopropylidene)acetateNoneToluene, prolonged heatSubstituted FuranNot specified[3]

Experimental Protocols

To provide a practical context, we describe standardized protocols for characteristic reactions of both compound classes.

Protocol 1: Diels-Alder Reaction of a MCPA Derivative with a Furan

This protocol is based on the cycloaddition of methyl 2-chloro-2-cyclopropylideneacetate with furan derivatives.[4]

Objective: To synthesize a spiro[2.5]octene derivative via a [4+2] cycloaddition.

Materials:

  • Methyl 2-chloro-2-cyclopropylideneacetate (1.0 equiv)

  • 2-Methylfuran (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Silica gel for chromatography

Procedure:

  • To a dry, inerted round-bottom flask, add methyl 2-chloro-2-cyclopropylideneacetate.

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Add 2-methylfuran (1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the endo and exo cycloadducts.

  • Characterize the products using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The electron-withdrawing nature of the chloro and ester groups on the MCPA derivative makes its exocyclic double bond highly electron-poor, facilitating a rapid reaction with the electron-rich 2-methylfuran diene under mild conditions.[10] An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen.

Protocol 2: Michael Addition of an Amine to a MCPA Derivative

This protocol is adapted from the reaction of primary amines with activated cyclopropylideneacetates.[7]

Objective: To synthesize a cyclopropyl-β-amino acid ester via conjugate addition.

G cluster_workflow Experimental Workflow: Michael Addition A 1. Dissolve MCPA derivative in aprotic solvent (e.g., THF) under N₂ atmosphere. B 2. Cool solution to 0 °C in an ice bath. A->B C 3. Add primary amine (e.g., benzylamine) (1.05 equiv) dropwise. B->C D 4. Stir at 0 °C for 1h, then allow to warm to room temperature. Monitor by TLC. C->D E 5. Quench reaction with saturated aqueous NH₄Cl solution. D->E F 6. Extract product with ethyl acetate (3x). E->F G 7. Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. F->G H 8. Purify by flash chromatography (silica gel) to yield the β-amino ester. G->H

Figure 3: Step-by-step workflow for the Michael addition protocol.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl, Ethyl acetate, Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add benzylamine via syringe over 5 minutes.

  • Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours until TLC analysis indicates full consumption of the starting material.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired methyl 2-(1-(benzylamino)cyclopropyl)acetate.

Causality: The reaction's success hinges on the electrophilicity of the β-carbon in MCPA.[6] Using an aprotic solvent like THF is standard for such additions. The initial cooling to 0 °C helps to control the exothermicity of the amine addition. The aqueous workup with a mild acid (NH₄Cl) protonates the intermediate enolate and any excess amine, facilitating extraction and purification.

Conclusion

The reactivities of methylidenecyclopropanes and this compound are strikingly divergent, a direct consequence of the electronic influence of the conjugated ester group. While MCPs are premier substrates for transformations driven by strain release, such as thermal rearrangements and TMM-mediated cycloadditions, MCPA excels as a powerful electrophile. Its utility in Diels-Alder reactions as a dienophile and, most significantly, in Michael additions with nucleophiles, provides synthetic chemists with a robust tool for the construction of complex, functionalized cyclopropane scaffolds. Understanding these fundamental differences is paramount for the strategic design of synthetic routes that leverage the unique potential of each of these valuable building blocks.

References

  • Photochemical and Thermal Concerted 1,3-Sigmatropic Rearrangements of a π‑Extended Methylenecyclopropane. PubMed Central.
  • Methylenecyclopropane. Wikipedia.
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A Comparative Guide to the Computational Analysis of Transition States in Lewis Base-Catalyzed Reactions of Methyl 2-Cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of Methyl 2-Cyclopropylideneacetate

This compound, a member of the allenoate family, is a versatile building block in modern organic synthesis. Its strained cyclopropylidene moiety and electron-deficient allene system create a unique electronic landscape, making it highly reactive towards a variety of nucleophiles and dienophiles. Understanding the intricate mechanisms of its reactions is paramount for controlling selectivity and designing novel synthetic transformations.

This guide provides an in-depth comparative analysis of the transition states involved in the Lewis base-catalyzed cycloaddition reactions of this compound with electron-deficient olefins (enones). We will dissect the competing reaction pathways, primarily the phosphine-catalyzed [3+2] cycloaddition and the amine-catalyzed [2+4] cycloaddition. By leveraging high-level computational chemistry, we can visualize and quantify the fleeting transition states that govern the reaction outcomes, offering insights that are often inaccessible through experimental means alone. This analysis is designed for researchers and drug development professionals seeking to harness the synthetic potential of this powerful class of molecules.

Pillar 1: The Computational Framework for Mechanistic Insight

Why Density Functional Theory (DFT)?

To accurately model the bond-breaking and bond-forming events that define a chemical reaction, we must turn to quantum mechanics. Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational cost. Unlike simpler models, DFT accounts for electron correlation, which is crucial for describing the subtle electronic rearrangements in transition states.

For the reactions of allenoates, the M06-2X functional is a particularly robust choice.[1][2] Developed by the Truhlar group, this meta-hybrid GGA functional is well-parameterized to handle the non-covalent interactions, thermochemistry, and kinetic barriers that are central to catalytic reaction mechanisms. It is typically paired with a Pople-style basis set, such as 6-31+G , which includes diffuse functions (+) to describe lone pairs and anions, and polarization functions () to allow for non-spherical electron density, essential for describing strained rings and transition state geometries.[1]

Workflow: From Reactants to Verified Transition States

The process of computationally mapping a reaction pathway is a systematic search for energy minima (reactants, intermediates, products) and first-order saddle points (transition states) on the potential energy surface.

G cluster_0 Setup & Optimization cluster_1 Transition State Search cluster_2 Pathway Validation Reactants 1. Initial Geometry Guess (Reactants/Products) Opt 2. Geometry Optimization (Find Energy Minimum) Reactants->Opt Freq 3. Frequency Calculation (Confirm Minimum: 0 Imaginary Frequencies) Opt->Freq TS_Guess 4. TS Guess Generation (e.g., QST2/3, Berny) Freq->TS_Guess Input Structures TS_Opt 5. TS Optimization (Locate Saddle Point) TS_Guess->TS_Opt TS_Freq 6. TS Frequency Calculation (Verify TS: 1 Imaginary Frequency) TS_Opt->TS_Freq IRC 7. Intrinsic Reaction Coordinate (IRC) (Connects TS to Reactant & Product Minima) TS_Freq->IRC Verified TS Structure Energy 8. Single-Point Energy Refinement (Higher Level of Theory/Basis Set) IRC->Energy

Caption: A generalized workflow for computational transition state analysis.

A critical validation step is the Intrinsic Reaction Coordinate (IRC) calculation.[3] This analysis traces the minimum energy path downhill from the transition state, ensuring that it correctly connects the intended reactants and products. A single imaginary frequency in the vibrational analysis confirms that the structure is a true transition state and not a higher-order saddle point.[3]

Pillar 2: Comparative Analysis of Catalytic Cycloadditions

The reaction of this compound (referred to hereafter as an allenoate) with an enone can yield dramatically different products depending on the choice of Lewis base catalyst. Computational analysis reveals the energetic origins of this selectivity.

ReactionPathways cluster_phosphine Phosphine Catalysis ([3+2]) cluster_amine Amine Catalysis ([2+4]) Reactants Allenoate + Enone P_Adduct Zwitterionic Adduct (Phosphine) Reactants->P_Adduct + PMe₃ A_Adduct Zwitterionic Adduct (Amine) Reactants->A_Adduct + DABCO P_TS TS for [3+2] Cycloaddition P_Adduct->P_TS P_Ylide Phosphorus Ylide (Intermediate) P_TS->P_Ylide P_Product Cyclopentene Product ([3+2] Adduct) P_Ylide->P_Product Proton Transfer & Ring Closure A_TS TS for [2+4] Cycloaddition A_Adduct->A_TS A_Product Dihydropyran Product ([2+4] Adduct) A_TS->A_Product

Caption: Competing pathways in Lewis base-catalyzed cycloadditions of allenoates.

Alternative 1: Phosphine-Catalyzed [3+2] Cycloaddition

When a phosphine, such as trimethylphosphine (PMe₃), is used as the catalyst, the reaction overwhelmingly favors the formation of a cyclopentene product via a [3+2] cycloaddition.[1][2]

  • Adduct Formation: The reaction initiates with the nucleophilic attack of the phosphine on the central carbon of the allenoate, forming a zwitterionic adduct. This is a rapid and reversible step.

  • Cycloaddition & Ylide Formation: The key mechanistic step involves the reaction of this adduct with the enone. Computational studies show that the formation of a five-membered ring intermediate, a phosphorus-ylide, is highly exergonic.[1][2] This thermodynamic driving force makes the [3+2] pathway kinetically favored. The transition state for this step features the simultaneous formation of C-C bonds, leading to the cyclopentene skeleton.

  • Catalyst Turnover: A final proton transfer and elimination of the phosphine catalyst regenerates the catalyst and yields the final product.

The stability of the phosphorus-ylide intermediate is the crucial factor. The phosphorus atom can effectively stabilize the adjacent carbanion through d-orbital participation, lowering the overall energy of the [3+2] pathway.

Alternative 2: Amine-Catalyzed [2+4] Cycloaddition

In contrast, when a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) is the catalyst, the reaction proceeds through a [2+4] cycloaddition to yield dihydropyran or pyran products.[1][2]

  • Adduct Formation: Similar to the phosphine pathway, an initial zwitterionic adduct is formed between the amine and the allenoate.

  • Cycloaddition: Unlike phosphines, amines are unable to stabilize the corresponding [3+2] ammonium-ylide intermediate.[1][2] Consequently, this pathway is energetically unfavorable. Instead, the reaction proceeds through a higher energy transition state for a [2+4] cycloaddition, where the γ-carbon of the allenoate adduct attacks the enone in a Diels-Alder-like fashion.

  • Product Formation: This concerted or stepwise cycloaddition directly leads to the six-membered dihydropyran ring, followed by catalyst turnover.

Quantitative Comparison: Activation Barriers

The preference for one pathway over the other can be quantified by comparing the Gibbs free energies of activation (ΔG‡) for the rate-determining transition states.

Reaction PathwayCatalystCycloaddition TypeTypical ΔG‡ (kcal/mol)Product TypeMechanistic Insight
Phosphine-Catalyzed PMe₃[3+2]~15-18CyclopenteneKinetically and thermodynamically favored due to exergonic formation of a stable P-ylide intermediate.[1][2]
Amine-Catalyzed DABCO[2+4]~20-25DihydropyranThe [3+2] pathway is disfavored as amines do not stabilize the corresponding ammonium-ylide. The [2+4] pathway becomes the dominant, albeit higher-energy, alternative.[1][2]
Amine-Catalyzed DABCO[3+2]>25(Not Observed)The transition state leading to the ammonium-ylide is significantly higher in energy, preventing this pathway from competing effectively.[1]

Note: Activation energies are representative values derived from DFT (M06-2X/6-31+G) calculations in the literature and can vary with specific substrates and solvents.*[1]

Pillar 3: Experimental Protocol for Transition State Calculation

This section provides a generalized, self-validating protocol for locating and verifying a transition state using the Gaussian software package, a widely used tool in computational chemistry.[4][5]

Objective: To locate the transition state for the [3+2] cycloaddition between a PMe₃-allenoate adduct and methyl acrylate.

Step 1: Optimization of Reactants and Products

  • Action: Build the initial structures for the reactants (PMe₃-allenoate adduct and methyl acrylate) and the expected product (the phosphorus-ylide intermediate).

  • Command: #p M062X/6-31+G* Opt Freq

  • Causality: We must first locate the energy minima on the potential energy surface. The Freq keyword calculates vibrational frequencies to confirm the structures are true minima (zero imaginary frequencies).

Step 2: Initial Transition State Guess

  • Action: Use the optimized reactant and product structures to generate an initial guess for the transition state geometry. The Synchronous Transit-Guided Quasi-Newton (STQN) method is effective here.

  • Command: #p M062X/6-31+G* Opt(QST2)

  • Input File Structure: The input file will contain the command line, a blank line, the title, a blank line, the charge and multiplicity, the geometry of the first reactant, a blank line, the title for the second structure, a blank line, the charge and multiplicity, and the geometry of the product.

  • Causality: QST2 provides a reasonable starting point for the optimization by interpolating a structure between the reactants and products.

Step 3: Transition State Optimization and Verification

  • Action: Optimize the guess structure to the saddle point and verify it.

  • Command: #p M062X/6-31+G* Opt(TS,CalcFC,NoEigenTest) Freq

  • Causality: Opt(TS) instructs the program to search for a transition state, not a minimum. CalcFC calculates the initial force constants to aid the optimization. The subsequent Freq calculation is the critical validation step.

  • Trustworthiness Check: The output must show exactly one imaginary frequency . The vibrational mode of this frequency should correspond to the expected reaction coordinate (e.g., the formation of the two C-C bonds).

Step 4: Pathway Validation with IRC

  • Action: Run an Intrinsic Reaction Coordinate calculation starting from the verified transition state.

  • Command: #p M062X/6-31+G* IRC(CalcFC,MaxPoints=20,StepSize=10)

  • Causality: The IRC calculation follows the reaction path forward and backward from the transition state. This definitively proves that your located TS connects the intended reactants and products, ensuring the integrity of the calculated pathway.

Conclusion

Computational analysis provides an indispensable lens for viewing the complex reactivity of this compound. Through DFT calculations, we can rationalize the divergent outcomes of phosphine- and amine-catalyzed cycloadditions. The key determinant is the catalyst's ability to stabilize the crucial cycloaddition intermediate; phosphines stabilize a phosphorus-ylide, rendering the [3+2] pathway both kinetically and thermodynamically favorable, while amines cannot, forcing the reaction through a higher-energy [2+4] channel. This guide demonstrates how a synergistic approach, combining robust computational methods with sound theoretical principles, empowers chemists to not only understand but also predict and control chemical reactivity for the rational design of new synthetic methods.

References

  • Huang, G.-T., Lankau, T., & Yu, C.-H. (2014). A computational study of the activation of allenoates by Lewis bases and the reactivity of intermediate adducts. Organic & Biomolecular Chemistry, 12(37), 7231-7242. [Link]

  • Huang, G.-T., Lankau, T., & Yu, C.-H. (2014). A Computational Study: Reactivity Difference between Phosphine- and Amine-Catalyzed Cycloadditions of Allenoates and Enones. The Journal of Organic Chemistry, 79(18), 8757-8765. [Link][1][2]

  • Soriano, E., & Fernández, I. (2014). Allenes and computational chemistry: from bonding situations to reaction mechanisms. Chemical Society Reviews, 43(9), 3041-3075. [Link]

  • Eyring, H. (1935). The Activated Complex in Chemical Reactions. The Journal of Chemical Physics, 3(2), 107-115. [Link]

  • Wikipedia. (n.d.). Transition state theory. [Link][6]

  • LibreTexts Chemistry. (2023). Transition State Theory. [Link][7]

  • MDPI. (2022). Density Functional Theory Analysis of the Copolymerization of Cyclopropenone with Ethylene Using a Palladium Catalyst. Polymers, 14(24), 5273. [Link][4][5]

  • MDPI. (2023). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Molecules, 28(14), 5384. [Link][3]

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A Researcher's Guide to the Regioselectivity of Methyl 2-Cyclopropylideneacetate Reactions: An Experimental and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For the synthetic chemist, methyl 2-cyclopropylideneacetate (MCPA) represents a molecule of significant potential, bridging the high reactivity of an activated alkene with the unique steric and electronic properties of a cyclopropylidene moiety. This strained system is a powerful building block for complex molecular architectures, but its utility is fundamentally dictated by the predictability of its reactions. The core question for any researcher is: where will the incoming reagent add? This guide provides an in-depth analysis of the regioselectivity of MCPA reactions, comparing its behavior in key transformations and grounding these observations in mechanistic principles and experimental data.

The Duality of Reactivity: Understanding the Electronic Landscape of MCPA

This compound is best described as a specialized Michael acceptor. The exocyclic double bond is polarized due to the electron-withdrawing effect of the ester group. This creates a significant difference in the electrophilicity of the two olefinic carbons, Cα and Cβ.

  • Cα (the cyclopropylidene carbon): This carbon is directly part of the strained three-membered ring.

  • Cβ (the ester-adjacent carbon): This carbon bears the brunt of the ester's electron-withdrawing effect, making it the primary electrophilic site.

This electronic bias is the principal determinant of regioselectivity in most of its reactions. The interplay of this inherent polarity with the nature of the reactant—be it a nucleophile, a dipole, or a transition metal complex—governs the final product distribution.

Comparative Analysis of Regioselectivity in Key Reaction Classes

Nucleophilic (Michael) Addition: A Clear Preference for the β-Position

In nucleophilic additions, the regiochemical outcome is overwhelmingly in favor of attack at the β-carbon. This is the classic Michael addition pathway, driven by the formation of a stabilized enolate intermediate.

Causality Behind the Selectivity: The preference for β-addition is rooted in fundamental electronic principles. The carbonyl group of the ester acts as a powerful electron-withdrawing group through conjugation, rendering the β-carbon significantly more electron-deficient (electrophilic) than the α-carbon.[1] Nucleophilic attack at Cβ allows the negative charge of the resulting intermediate to be delocalized onto the electronegative oxygen atom of the ester, forming a resonance-stabilized enolate. Attack at the α-position would result in an unstabilized carbanion on the adjacent carbon.

While no direct comparative studies on MCPA were found, the established principles of Michael additions strongly support this predicted regioselectivity. The general mechanism is a cornerstone of organic chemistry.[2][3]

Representative Experimental Protocol: Michael Addition of a Thiol to an Activated Alkene

This protocol is adapted from standard procedures for Michael additions to activated alkenes and serves as a model for validating the regioselectivity of MCPA.

  • Preparation: To a solution of this compound (1.0 eq) in a suitable solvent such as THF or CH₂Cl₂ (0.1 M) at 0 °C, add the desired thiol (e.g., thiophenol, 1.1 eq).

  • Initiation: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq), to the stirring solution.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the β-addition product.

  • Validation: The regioselectivity can be confirmed by ¹H NMR and ¹³C NMR spectroscopy, with characteristic shifts indicating the formation of the C-S bond at the β-position.

Logical Workflow for Predicting Nucleophilic Addition

G cluster_0 Analysis of MCPA cluster_1 Reaction Condition cluster_2 Mechanistic Pathways cluster_3 Predicted Outcome MCPA This compound EWG Ester group is electron-withdrawing (EWG) MCPA->EWG Polarization C=C bond is polarized EWG->Polarization Beta_Attack Attack at β-carbon Polarization->Beta_Attack Favored electrophilic site Alpha_Attack Attack at α-carbon Polarization->Alpha_Attack Nucleophile Presence of a soft nucleophile (e.g., RSH, R2NH) Nucleophile->Beta_Attack Nucleophile->Alpha_Attack Enolate Resonance-stabilized enolate intermediate Beta_Attack->Enolate Carbanion Localized carbanion intermediate (unfavorable) Alpha_Attack->Carbanion Product Major Product: β-Adduct (Michael Addition Product) Enolate->Product Thermodynamically favored Carbanion->Product Minor or no product

Caption: Workflow for predicting the regioselective outcome of nucleophilic addition to MCPA.

[3+2] Cycloaddition with Nitrones: Regioselectivity Driven by Dipole Electronics

In [3+2] cycloaddition reactions, MCPA acts as the dipolarophile. The regioselectivity is determined by the electronic nature of both the dipole and the dipolarophile. Studies using substituted analogues, such as methyl (E)-2-(2-phenylcyclopropylidene)acetate, provide crucial insights.[4]

Experimental Evidence with an Analogue: The reaction of N-aryl-C-(arylcarbamoyl)nitrones with methyl 2-(2-phenylcyclopropylidene)acetate results in the regioselective formation of 5-oxa-6-azaspiro[2.4]heptane-4-carboxylates.[4] This outcome corresponds to the formation of a C-C bond between the carbon of the nitrone and the β-carbon of the cyclopropylideneacetate, and a C-O bond between the oxygen of the nitrone and the α-carbon.

Causality Behind the Selectivity: This regioselectivity can be explained by Molecular Electron Density Theory (MEDT).[1] The reaction is initiated by the attack of the most nucleophilic center of the nitrone (the oxygen atom) on the most electrophilic center of the MCPA (the β-carbon).[1] This interaction leads to the observed regioisomer, which is favored both kinetically and thermodynamically. The global electron density transfer occurs from the nitrone (nucleophile) to the electron-deficient cyclopropylideneacetate (electrophile).[5]

Reactant 1 (Dipole)Reactant 2 (Analogue of MCPA)Major RegioisomerReference
N-Aryl-C-(arylcarbamoyl)nitroneMethyl 2-(2-phenylcyclopropylidene)acetateSpiro[isoxazolidine-3,1'-cyclopropane] derivative[4]
Transition-Metal Catalyzed Cycloadditions: A Shift in Reactivity

The introduction of a transition metal catalyst can dramatically alter the reactivity pattern of MCPA, enabling cycloaddition pathways that are otherwise inaccessible. A notable example is the Nickel(0)-catalyzed [3+2+2] cycloaddition.

Experimental Evidence with an Analogue: In the presence of a Ni(0) catalyst, ethyl cyclopropylideneacetate (a close analogue of MCPA) undergoes a [3+2+2] cycloaddition with diynes to produce 7,5- and 7,6-fused bicyclic compounds in good yields.

Causality Behind the Selectivity: The mechanism of this reaction is fundamentally different from the previous examples. It does not rely on the inherent electrophilicity of the β-carbon. Instead, the reaction is initiated by the oxidative addition of the Ni(0) catalyst to the strained C-C bond of the cyclopropylidene ring. This forms a nickelacyclobutane intermediate. This intermediate then undergoes insertion of the two alkyne units from the diyne, followed by reductive elimination to furnish the bicyclic product. The regioselectivity in this case is controlled by the coordination of the reactants to the metal center and the stability of the subsequent metallacyclic intermediates. The ability to achieve such transformations highlights the versatility of transition metal catalysis in overriding the innate reactivity patterns of a substrate.

Experimental Protocol: Ni-Catalyzed [3+2+2] Cycloaddition

This protocol is based on the published procedure for the reaction of ethyl cyclopropylideneacetate with diynes and can be adapted for MCPA.

  • Preparation: In a glovebox, a mixture of Ni(cod)₂ (10 mol%) and a suitable phosphine ligand (e.g., P(O-o-MeOC₆H₄)₃, 20 mol%) in anhydrous toluene is prepared.

  • Reactant Addition: To this catalyst solution, add the diyne (1.2 eq) followed by this compound (1.0 eq).

  • Reaction: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a set time (e.g., 12-24 hours) until the starting material is consumed, as monitored by GC-MS or TLC.

  • Workup: After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

  • Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the fused bicyclic product.

Diagram of Competing Regiochemical Pathways

G cluster_0 Nucleophilic Addition cluster_1 [3+2] Cycloaddition (with Nitrone) cluster_2 Ni(0)-Catalyzed Cycloaddition MCPA This compound (MCPA) α-Carbon β-Carbon Nuc_Add Nucleophile (Nu⁻) attacks β-Carbon MCPA:beta->Nuc_Add Major Pathway (Michael Addition) Cyclo_Add Nitrone O attacks β-Carbon Nitrone C attacks α-Carbon MCPA:beta->Cyclo_Add MCPA:alpha->Cyclo_Add TM_Cat Ni(0) inserts into Cα-C(ring) bond MCPA:alpha->TM_Cat Reaction at the cyclopropylidene unit

Caption: Divergent regioselectivity of MCPA based on reaction type.

Conclusion: A Guide for Rational Reaction Design

The regioselectivity of this compound is a predictable, yet versatile, feature that can be controlled by the choice of reaction conditions.

  • For nucleophilic additions , the outcome is reliably governed by the inherent electronic bias of the molecule, leading to exclusive β-addition via the Michael pathway.

  • In [3+2] cycloadditions , this same electronic bias dictates the regiochemistry, with the most nucleophilic atom of the dipole adding to the electrophilic β-carbon of MCPA.

  • Transition-metal catalysis offers a powerful alternative, capable of overriding the natural polarity of the molecule by engaging the strained cyclopropylidene ring directly. This opens up entirely different reaction manifolds and allows for the synthesis of complex bicyclic systems.

By understanding these fundamental principles, researchers can confidently employ this compound as a versatile building block, designing synthetic strategies that selectively leverage its different reactive sites to achieve their desired molecular targets. This guide serves as a foundational tool, grounded in experimental evidence and mechanistic understanding, to aid in that endeavor.

References

  • Molchanov, A. P., et al. (2013). Regioselective cycloaddition of C-carbamoylnitrones to methyl (E)-2-(2-phenylcyclopropylidene)acetate and methyl (E)-2-methylidene-3-phenylcyclopropane-1-carboxylate. Russian Journal of Organic Chemistry, 49(4), 530–535. [Link]

  • Molchanov, A. P., et al. (2013). Methyl (E)-2-(2-Phenylcyclopropylidene)acetate: Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran. Russian Journal of Organic Chemistry, 49(4), 547-551. [Link]

  • Jasiński, R., & Dresler, E. (2022). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. Molecules, 27(19), 6634. [Link]

  • Quast, H., & Stawitz, J. (1981). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. European Journal of Organic Chemistry, 1981(9), 1739-1748. [Link]

  • Salih, S. A., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. International Journal of Molecular Sciences, 24(10), 9102. [Link]

  • Chellegui, M., et al. (2023). Mechanistic Insights into the Regio- and Stereoselectivity of [3+2] Cycloaddition Reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the Framework of Molecular Electron Density Theory. New Journal of Chemistry. [Link]

  • Jasiński, R. (2019). Regioselectivity, stereoselectivity and molecular mechanism of [3+2] cycloaddition reactions between 2-methyl-1-nitroprop-1-ene and (Z)-C-aryl-N-phenylnitrones in the light of DFT computational study. RSC Advances, 9(45), 26035-26042. [Link]

  • Chellegui, M., et al. (2023). Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. New Journal of Chemistry, 47(42), 19830-19841. [Link]

  • Krishna, A., et al. (2020). Strain-Promoted Cycloaddition of Cyclopropenes with o-Quinones: A Rapid Click Reaction. Angewandte Chemie International Edition, 59(31), 12767-12771. [Link]

  • Trost, B. M., & Bartlett, P. A. (Eds.). (2018). Selectivity in Transition Metal-catalyzed Cyclizations: Insights from Experiment and Theory. CHIMIA, 72(9), 574-580. [Link]

  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • LTQ Chemistry. (2024). Nucleophilic Additions to Ketones and Aldehydes. YouTube. [Link]

  • Ríos-Lombardía, N., & Morán-Ramallal, R. (2019). Metal-catalyzed regiodivergent organic reactions. Chemical Society Reviews, 48(15), 4029-4047. [Link]

  • Ponec, R., et al. (2015). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus Chimie, 18(11-12), 1155-1165. [Link]

  • Smith, K. M., et al. (2020). Nucleophilic Addition of Benzylboronates to Activated Ketones. Tetrahedron Letters, 61(7), 151505. [Link]

  • LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Maeda, K., & Saito, S. (2007). Nickel‐Catalyzed [3 + 2 + 2] Cycloaddition of Ethyl Cyclopropylideneacetate and Diynes. Synthesis of 7,6‐ and 7,5‐Fused Bicyclic Compounds. Angewandte Chemie International Edition, 46(34), 6438-6441. [Link]

  • Anary-Abbasinejad, M., et al. (2010). Regioselective α- and β-Addition to Alkyl Propiolates: Experimental and Theoretical Study. Journal of the Chinese Chemical Society, 57(3A), 436-443. [Link]

  • Jasiński, R. (2024). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 29(5), 974. [Link]

  • Salih, S. A., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. International Journal of Molecular Sciences, 24(10), 9102. [Link]

  • Maeda, K., & Saito, S. (2007). Nickel‐Catalyzed [3 + 2 + 2] Cycloaddition of Ethyl Cyclopropylideneacetate and Diynes. Synthesis of 7,6‐ and 7,5‐Fused Bicyclic Compounds. Angewandte Chemie International Edition, 46(34), 6438-6441. [Link]

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A Comparative Guide to Lewis Acid Catalysis in Diels-Alder Reactions: Selecting the Optimal Catalyst for Diverse Dienophiles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, enabling the efficient construction of complex six-membered ring systems. The strategic use of Lewis acid catalysis can dramatically enhance the rate, regioselectivity, and stereoselectivity of this powerful [4+2] cycloaddition. However, the sheer variety of Lewis acids and their varying performance with different dienophiles can present a significant challenge in reaction optimization. This guide provides an in-depth comparison of common Lewis acid catalysts for Diels-Alder reactions, supported by experimental data, to empower you in making informed decisions for your synthetic endeavors.

The Modern Understanding of Lewis Acid Catalysis in Diels-Alder Reactions

Traditionally, the remarkable rate acceleration observed in Lewis acid-catalyzed Diels-Alder reactions was attributed to the lowering of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) energy upon coordination of the Lewis acid to a basic site (typically a carbonyl oxygen). This was thought to decrease the HOMO-LUMO energy gap between the diene and dienophile, thus facilitating the reaction.

However, recent quantum chemical studies have challenged this long-held belief. A more nuanced understanding now suggests that Lewis acids primarily accelerate the Diels-Alder reaction by reducing the Pauli repulsion between the electron clouds of the diene and the dienophile.[1] By coordinating to the dienophile, the Lewis acid polarizes the electron density away from the reacting C=C double bond, thereby diminishing the steric and electronic repulsion in the transition state.[1] This reduction in repulsion, rather than a simple LUMO-lowering effect, is now considered the dominant factor in the catalytic rate enhancement.

Comparative Performance of Common Lewis Acids with Prototypical Dienophiles

The choice of Lewis acid is critical and its effectiveness is highly dependent on the nature of the dienophile. Below, we present a comparative analysis of several common Lewis acids in the context of the classic Diels-Alder reaction between cyclopentadiene and various dienophiles.

Dienophile: Methyl Acrylate

The reaction between cyclopentadiene and methyl acrylate is a benchmark for evaluating Lewis acid catalysis, particularly concerning the endo/exo stereoselectivity. The endo isomer is often the kinetically favored product due to stabilizing secondary orbital interactions in the transition state.

Lewis Acid CatalystYield (%)endo:exo RatioReference
None (Thermal)-82:12[2]
AlCl₃High99:1[2]
Et₂AlClHigh-[2]
BF₃·OEt₂High-[2]
B(OAc)₃Moderate-[2]
ZnCl₂Moderate-[2]
SnCl₄High-[2]
TiCl₄High-[2]

As the data suggests, the use of a strong Lewis acid like aluminum chloride not only accelerates the reaction but also significantly enhances the endo-selectivity compared to the uncatalyzed thermal reaction.

Dienophile: α,β-Unsaturated Ketones (e.g., Methyl Vinyl Ketone)

α,β-Unsaturated ketones are another important class of dienophiles. While thermal reactions can be sluggish and show modest selectivity, Lewis acid catalysis provides a substantial improvement.

Lewis Acid CatalystDieneDienophileYield (%)endo:exo RatioReference
None (Thermal)1,3-ButadieneMethyl Vinyl Ketone-~1:1[3]
SnCl₄CyclopentadieneMethyl Vinyl Ketone-Increased endo[1]

Under Lewis acid catalysis, the reaction with methyl vinyl ketone shows a notable increase in the preference for the endo adduct.[1][3]

Dienophile: Maleic Anhydride

The reaction of furan with maleic anhydride is another classic example. While the uncatalyzed reaction proceeds, Lewis acids can further enhance the reaction rate.

Lewis Acid CatalystDieneDienophileConditionsRate EnhancementReference
None (Thermal)FuranMaleic AnhydrideOrganic Solvent-
Various Lewis AcidsFuranMaleic Anhydride-Accelerated[4]

It's important to note that the choice of solvent can also play a significant role, with supercritical CO₂ having been shown to accelerate these reactions compared to traditional organic solvents.

Enhancing Enantioselectivity with Chiral Lewis Acids

For the synthesis of chiral molecules, a critical aspect of drug development, asymmetric Diels-Alder reactions are indispensable. The use of chiral Lewis acids allows for the enantioselective formation of one enantiomer over the other.

A notable example is the use of chiral oxazaborolidine catalysts, which have been successfully employed in the asymmetric Diels-Alder reaction of various dienophiles. For instance, in the reaction of (E)-crotonaldehyde with cyclopentadiene, a chiral oxazaborolidine catalyst can achieve high endo-selectivity and good enantiomeric excess (ee).

Experimental Protocols

To provide practical guidance, we present a general experimental protocol for a Lewis acid-catalyzed Diels-Alder reaction, followed by a more specific example.

General Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate

This protocol is a general guideline and may require optimization for specific Lewis acids and scales.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification prep1 Flame-dry a round-bottom flask under inert atmosphere (N₂ or Ar) prep2 Add anhydrous solvent (e.g., CH₂Cl₂) via syringe prep1->prep2 react1 Cool the flask to the desired temperature (-78 °C to 0 °C) prep2->react1 react2 Slowly add the Lewis acid (e.g., AlCl₃, TiCl₄) react1->react2 react3 Add the dienophile (e.g., methyl acrylate) dropwise react2->react3 react4 Add freshly cracked cyclopentadiene dropwise react3->react4 work1 Monitor reaction by TLC react4->work1 work2 Quench with a suitable reagent (e.g., saturated NaHCO₃ solution) work1->work2 work3 Extract with organic solvent work2->work3 work4 Dry organic layer (e.g., with MgSO₄) and concentrate in vacuo work3->work4 work5 Purify by column chromatography work4->work5 G reagents Diene + Dienophile complex Dienophile-LA Complex reagents->complex Coordination transition [4+2] Transition State reagents->transition LA Lewis Acid (LA) LA->complex complex->transition Reaction with Diene product_complex Product-LA Complex transition->product_complex Cycloaddition product_complex->LA product Diels-Alder Adduct product_complex->product Release of LA

Sources

A Comparative Guide to Cyclopropanol Synthesis: Exploring Alternatives to the Kulinkovich Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, cyclopropanols have emerged as versatile and highly valuable building blocks. Their inherent ring strain and unique electronic properties make them reactive intermediates for a wide array of chemical transformations, finding applications in the synthesis of complex molecules, including pharmaceuticals and natural products. For decades, the Kulinkovich reaction has been a cornerstone for the preparation of these three-membered rings from esters and Grignard reagents. However, the evolution of synthetic chemistry has brought forth a diverse toolkit of alternative methods, each with its own distinct advantages in terms of substrate scope, stereoselectivity, and functional group tolerance.

This guide provides an in-depth technical comparison of the leading alternatives to the Kulinkovich reaction for the synthesis of cyclopropanols. We will delve into the mechanistic intricacies, practical considerations, and supporting experimental data for each methodology, offering a comprehensive resource for researchers to make informed decisions in their synthetic endeavors.

The Benchmark: A Brief Overview of the Kulinkovich Reaction

First reported by Oleg Kulinkovich and his team in 1989, this reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically Ti(OiPr)₄. The key intermediate is a titanacyclopropane, which then reacts with the ester to form the cyclopropanol product.

The Kulinkovich reaction is valued for its reliability and the accessibility of its starting materials. However, it is not without its limitations. The reaction often requires stoichiometric amounts of the titanium reagent and multiple equivalents of the Grignard reagent. Furthermore, achieving high enantioselectivity can be challenging, often necessitating the use of chiral auxiliaries or specially designed chiral titanium complexes. These factors have spurred the development of alternative and complementary approaches.

Key Alternative Methodologies for Cyclopropanol Synthesis

This guide will focus on the following prominent alternatives:

  • Simmons-Smith Cyclopropanation of Enol Ethers

  • Transition Metal-Catalyzed Cyclopropanation

  • Photocatalytic Approaches

  • Electrochemical Synthesis

  • Enzymatic Methods

Simmons-Smith Cyclopropanation of Enol Ethers

The Simmons-Smith reaction, a classic method for cyclopropane synthesis, can be effectively applied to silyl enol ethers to generate silylated cyclopropanols, which can then be readily deprotected to afford the desired cyclopropanols. This method offers a mild and often highly stereoselective route to these valuable intermediates.

Mechanism and Advantages

The active reagent in the Simmons-Smith reaction is typically an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), generated in situ from diiodomethane and a zinc-copper couple. The reaction with an alkene is believed to proceed through a concerted, "butterfly-type" transition state, leading to a stereospecific syn-addition of the methylene group to the double bond.[1][2]

When applied to silyl enol ethers, this reaction provides access to cyclopropanol precursors under neutral conditions, a significant advantage when dealing with acid- or base-sensitive substrates. Furthermore, the development of catalytic asymmetric variants has made this a powerful tool for the synthesis of enantioenriched cyclopropanols.[3][4]

Experimental Data: Asymmetric Simmons-Smith Cyclopropanation

The use of chiral ligands in conjunction with diethylzinc allows for highly enantioselective cyclopropanation of silyl enol ethers. For instance, dipeptide-based ligands have been shown to be particularly effective.

EntrySubstrate (Silyl Enol Ether)LigandYield (%)ee (%)Reference
1(Z)-1-Phenyl-1-(trimethylsilyloxy)propeneDipeptide 29993[5]
21-(Trimethylsilyloxy)cyclohexeneDipeptide 29592[5]
31-(tert-Butyldimethylsilyloxy)styreneDipeptide 29896[6]
Experimental Protocol: Catalytic Asymmetric Simmons-Smith Cyclopropanation

The following is a representative protocol for the catalytic asymmetric Simmons-Smith cyclopropanation of a silyl enol ether using a dipeptide ligand.[5]

Materials:

  • Dipeptide ligand (e.g., Dipeptide 2)

  • Diethylzinc (ZnEt₂)

  • Diiodomethane (CH₂I₂)

  • (Z)-1-Phenyl-1-(trimethylsilyloxy)-1-propene

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Hexanes

  • Ethyl Methoxyacetate (EMA)

  • Iodine (I₂)

Procedure:

  • Ligand-Zinc Complex Formation (Vial A): To a flame-dried, argon-purged 5 mL vial, add a solution of the dipeptide ligand (0.25 eq.) in anhydrous CH₂Cl₂. Add neat ZnEt₂ (0.25 eq.) and stir the solution at room temperature for 1 hour. Cool the solution to 0°C and add CH₂I₂ (0.25 eq.) dropwise. Stir the solution at 0°C for 30 minutes.

  • Reagent Preparation (Vial B): To a separate flame-dried, argon-purged 5 mL vial, add anhydrous CH₂Cl₂ followed by neat ZnEt₂ (1.0 eq.).

  • Reaction Setup (Vial C): To a third flame-dried, argon-purged 5 mL vial, add anhydrous CH₂Cl₂ and the silyl enol ether substrate (1.0 eq.). Cool the vial to -78°C.

  • Reaction Execution: Transfer the contents of Vial A and Vial B to Vial C via cannula at -78°C. Warm the reaction mixture to -40°C and stir for 48 hours.

  • Workup and Purification: Quench the reaction by pouring the mixture into hexanes. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel chromatography to afford the cyclopropyl silyl ether.

Deprotection: The resulting cyclopropyl silyl ether can be deprotected using standard conditions, such as treatment with tetrabutylammonium fluoride (TBAF) in THF, to yield the corresponding cyclopropanol.

Simmons-Smith Cyclopropanation of a Silyl Enol Ether.

Transition Metal-Catalyzed Cyclopropanation

A variety of transition metals, including cobalt, rhodium, and copper, can catalyze the cyclopropanation of alkenes, including enol ethers, to produce cyclopropanols. These methods often utilize diazo compounds as carbene precursors and offer a broad substrate scope and the potential for high stereoselectivity through the use of chiral ligands.[7]

Mechanism and Advantages

The general mechanism involves the reaction of the transition metal catalyst with a diazo compound to form a metal-carbene intermediate. This highly reactive species then transfers the carbene moiety to the alkene in a concerted or stepwise manner to form the cyclopropane ring.[8] The choice of metal and ligand is crucial in controlling the reactivity and selectivity of the reaction.

Cobalt-catalyzed cyclopropanation has emerged as a particularly powerful method, demonstrating high efficiency and stereoselectivity.[9] These reactions can often be performed under mild conditions and tolerate a wide range of functional groups.

Experimental Data: Cobalt-Catalyzed Cyclopropanation

While specific data for the cobalt-catalyzed synthesis of cyclopropanols from enol ethers is emerging, related cobalt-catalyzed cyclopropanations of alkenes show promising results.

EntryAlkeneDiazo CompoundCatalystYield (%)StereoselectivityReference
1StyreneEthyl diazoacetateCo(II)-porphyrin>95high trans[10]
21-OcteneEthyl diazoacetateCo(II)-salen85good trans[10]
3AcrylonitrileEthyl diazoacetateCo(II)-porphyrin78moderate trans[10]
Experimental Protocol: Cobalt-Porphyrin Catalyzed Cyclopropanation

The following is a general protocol for the cobalt-porphyrin catalyzed cyclopropanation of an alkene with ethyl diazoacetate.[10]

Materials:

  • Cobalt(II) tetraphenylporphyrin ([Co(TPP)])

  • Alkene (e.g., Styrene)

  • Ethyl diazoacetate (EDA)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

  • To a solution of the alkene (1.0 eq) and the cobalt catalyst (1-5 mol%) in the anhydrous solvent under an inert atmosphere, add a solution of ethyl diazoacetate (1.1-1.5 eq) in the same solvent dropwise over a period of several hours using a syringe pump.

  • Stir the reaction mixture at room temperature until the starting alkene is consumed (monitored by TLC or GC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the cyclopropane derivative.

Cobalt-Catalyzed Cyclopropanation.

Photocatalytic Approaches

Visible-light photocatalysis has recently emerged as a powerful and sustainable tool for organic synthesis. In the context of cyclopropanol synthesis, photocatalytic methods offer mild reaction conditions and unique mechanistic pathways, often involving radical intermediates.

Mechanism and Advantages

Photocatalytic cyclopropanations can proceed through various mechanisms. One common pathway involves the single-electron reduction of a suitable precursor, such as an α-halocarbonyl compound, by an excited-state photocatalyst to generate a radical intermediate. This radical can then add to an alkene, followed by an intramolecular cyclization to form the cyclopropane ring.[11]

The key advantages of photocatalytic methods include their operational simplicity, the use of visible light as a renewable energy source, and the ability to tolerate a wide range of functional groups that might be incompatible with more traditional ionic or organometallic reaction conditions.

Experimental Data: Photocatalytic Cyclopropanation

Recent studies have demonstrated the feasibility of photocatalytic cyclopropanation of alkenes with high efficiency.

EntryAlkeneCarbene PrecursorPhotocatalystYield (%)Reference
14-Phenyl-1-buteneDiethyl bromomalonateIr(ppy)₃85[12]
2StyreneEthyl α-bromoacetateRu(bpy)₃Cl₂72[12]
3CyclohexeneDibromomethaneBismuth-based76[13]
Experimental Protocol: Organophotocatalytic Cyclopropanation

The following is a general procedure for an organophotocatalytic cyclopropanation of an unactivated olefin.[12]

Materials:

  • Benzothiazinoquinoxaline organophotocatalyst (0.5 mol%)

  • Alkene (e.g., 4-phenyl-1-butene)

  • α-Bromo-β-ketoester or α-bromomalonate

  • 2,6-Lutidine

  • Acetonitrile (MeCN)

Procedure:

  • In a vial, combine the organophotocatalyst, the alkene (1.0 eq), the α-bromo compound (1.5 eq), and 2,6-lutidine (2.0 eq) in acetonitrile.

  • Stir the reaction mixture under an atmosphere of air and irradiate with blue LEDs at room temperature for the specified time.

  • Upon completion, concentrate the reaction mixture and purify the residue by silica gel chromatography to obtain the cyclopropane product.

General Mechanism for Photocatalytic Cyclopropanation.

Electrochemical Synthesis

Electrochemical methods provide a powerful and environmentally friendly alternative for the synthesis of cyclopropanes. By using electricity as a "reagent," these methods can avoid the use of stoichiometric chemical oxidants or reductants, leading to cleaner reaction profiles.

Mechanism and Advantages

Electrochemical cyclopropanation can be achieved through either anodic oxidation or cathodic reduction. In an anodic process, an alkene can be oxidized to a radical cation, which then reacts with a suitable two-carbon component.[3] In a cathodic process, a dihaloalkane can be reduced to generate a carbanion or a carbene equivalent that then reacts with an alkene.[14]

The primary advantages of electrosynthesis are its high atom economy, mild reaction conditions, and the ability to fine-tune the reaction outcome by controlling the electrode potential. This high degree of control can lead to excellent selectivity.

Experimental Data: Electrochemical Cyclopropanation

Electrochemical methods have been successfully applied to the cyclopropanation of various alkenes.

EntryAlkeneReagentElectrodeYield (%)Reference
1CycloocteneDibromomethaneSacrificial Zn anode90[14]
21-OcteneDibromomethaneSacrificial Zn anode85[14]
3StilbeneDiazomethaneGraphite anode82[3]
Experimental Protocol: Electrochemical Cyclopropanation with a Sacrificial Anode

The following protocol describes the electrochemical cyclopropanation of an alkene using dibromomethane and a sacrificial zinc anode.[14]

Materials:

  • Alkene (e.g., cyclooctene)

  • Dibromomethane

  • Tetrabutylammonium bromide (NBu₄Br)

  • Tetrabutylammonium iodide (NBu₄I)

  • Dichloromethane/DMF solvent mixture (90:10)

  • Zinc plate (anode)

  • Stainless steel grid (cathode)

Procedure:

  • Set up an undivided electrochemical cell with a zinc anode and a stainless steel cathode.

  • To the cell, add the CH₂Cl₂/DMF solvent mixture containing NBu₄Br and NBu₄I as supporting electrolytes.

  • Add the alkene and dibromomethane (1.5 eq).

  • Perform the electrolysis at a constant current (e.g., 200 mA) at 40°C under an argon atmosphere.

  • Monitor the reaction progress by GC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by distillation or chromatography.

Electrochemical Cyclopropanation with a Sacrificial Anode.

Enzymatic Methods

The use of enzymes in organic synthesis offers unparalleled selectivity, often providing access to chiral molecules with exceptional enantiopurity under mild, environmentally benign conditions. Recently, engineered enzymes have been developed for the asymmetric synthesis of cyclopropanes, including precursors to cyclopropanols.

Mechanism and Advantages

Enzymatic cyclopropanations are typically catalyzed by engineered heme proteins, such as variants of cytochrome P450 or myoglobin.[15][16] The enzyme's iron-containing active site reacts with a diazo compound to generate a highly reactive iron-carbene intermediate. This intermediate is then transferred to an alkene substrate in a highly controlled and stereoselective manner, dictated by the architecture of the enzyme's active site.

The main advantages of enzymatic methods are their exceptional stereoselectivity (often >99% ee), mild reaction conditions (typically in aqueous media at or near room temperature), and their potential for sustainability.

Experimental Data: Enzymatic Cyclopropanation

Engineered enzymes have demonstrated remarkable efficiency and selectivity in the synthesis of chiral cyclopropanes.

EntrySubstrateEnzymeYield (%)ee (%)Reference
1StyreneEngineered Myoglobin99>99[17]
24-MethoxystyreneEngineered Myoglobin95>99[17]
3(Z)-1-phenyl-1-propen-2-yl acetateEngineered P4508995[18]
Experimental Protocol: Whole-Cell Biocatalytic Cyclopropanation

The following is a general procedure for a whole-cell biocatalytic cyclopropanation using engineered E. coli.[19]

Materials:

  • E. coli cells expressing the engineered enzyme

  • Growth medium (e.g., M9-N)

  • Substrate (e.g., vinyl boronic acid pinacol ester)

  • Ethyl diazoacetate (EDA)

  • Ethanol (as a co-solvent)

Procedure:

  • Grow the E. coli culture expressing the desired enzyme to a suitable optical density.

  • Resuspend the cells in the reaction medium.

  • Add the substrate and the diazo compound (often with a co-solvent like ethanol to improve substrate solubility).

  • Incubate the reaction mixture under anaerobic conditions at a controlled temperature (e.g., 25-30°C) with gentle shaking.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, extract the product from the reaction mixture with an organic solvent.

  • Purify the product by silica gel chromatography.

Enzymatic Cyclopropanation via an Iron-Carbene Intermediate.

Conclusion and Future Outlook

While the Kulinkovich reaction remains a valuable tool for the synthesis of cyclopropanols, the field has significantly expanded to include a diverse array of powerful alternatives. The Simmons-Smith cyclopropanation of enol ethers offers a mild and highly stereoselective route, particularly with the advent of asymmetric catalysis. Transition metal-catalyzed methods provide broad substrate scope and high efficiency. Emerging techniques in photocatalysis and electrochemistry present sustainable and atom-economical approaches with unique reactivity profiles. Finally, enzymatic methods are setting a new standard for enantioselectivity in the synthesis of chiral cyclopropanes.

The choice of method will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, desired stereochemistry, and scalability. As research in these areas continues to advance, we can expect the development of even more efficient, selective, and sustainable methods for the synthesis of these important three-membered rings, further empowering chemists in their pursuit of complex molecular architectures.

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A Comparative Guide to Methyl 2-cyclopropylideneacetate: Efficiency and Versatility in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopropane ring, a motif of fundamental importance in organic chemistry, imparts unique conformational rigidity and electronic properties to molecules. Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores the continuous need for efficient synthetic methods for its installation.[1] While classical cyclopropanation methods have long been the cornerstone of this field, the use of pre-functionalized building blocks offers a strategic advantage in complex synthetic campaigns. This guide provides an in-depth analysis of Methyl 2-cyclopropylideneacetate (MCPA), a versatile and highly reactive building block, benchmarking its performance against traditional and contemporary alternatives.

We will explore the causality behind its reactivity, provide validated experimental protocols, and present comparative data to guide researchers in selecting the most effective strategy for their synthetic targets.

The Unique Chemical Personality of this compound

This compound is not merely a cyclopropane-containing reagent; it is an activated system poised for a variety of chemical transformations. Its reactivity stems from the confluence of two key structural features:

  • High Ring Strain: The three-membered ring possesses significant inherent strain, making it susceptible to ring-opening reactions under thermal, catalytic, or photochemical conditions.[1][2]

  • Activated Exocyclic Alkene: The double bond is conjugated with an electron-withdrawing methyl ester group, polarizing the π-system and rendering it an excellent participant in cycloaddition reactions and as a Michael acceptor.

This dual reactivity allows MCPA to act as a versatile C3 synthon, capable of engaging in diverse reaction cascades to rapidly build molecular complexity. Its utility is particularly evident in cycloaddition reactions, where it can serve as a partner in building fused and spirocyclic systems.

Core Reactivity Pathways

The primary reaction manifolds for MCPA and its derivatives include:

  • [4+2] Cycloadditions (Diels-Alder Reactions): MCPA can react with dienes, such as furans, to form complex bicyclic adducts.[3]

  • [3+2] Cycloadditions: Transition metal catalysis, particularly with Nickel(0), enables the formal [3+2] cycloaddition of MCPA with alkynes and diynes, providing efficient access to seven-membered rings and fused bicyclic systems.[4]

  • Michael Additions: The electron-deficient alkene readily accepts nucleophiles, a pathway that has been exploited for the synthesis of complex amino acids.[5]

  • Thermal Rearrangements: Upon heating, cyclopropylideneacetates can undergo isomerization to form furan derivatives, a transformation that proceeds through a diradical intermediate.[6]

Caption: Core reactivity pathways of this compound.

Benchmarking MCPA Against Alternative Cyclopropanation Methods

The choice of a cyclopropanation strategy is dictated by the target molecule's structure, the required substitution pattern, and functional group compatibility. MCPA's utility is best understood by comparing it to methods that construct the cyclopropane ring in situ.

Method Carbene/Carbenoid Precursor Mechanism Key Advantages Limitations Safety Concerns
MCPA Building Block Pre-formed & functionalizedCycloaddition, Michael AdditionRapid complexity generation; predictable stereochemistry in cycloadditions; provides a cyclopropylidene unit.Limited to introducing a specific C3 fragment; substrate scope defined by cycloaddition partner.Standard handling for flammable esters.[7]
Simmons-Smith Reaction Organozinc carbenoid (from CH₂I₂)Concerted additionExcellent for non-stabilized carbenes; often high diastereoselectivity with directing groups (e.g., allylic alcohols).Stoichiometric zinc required; limited to CH₂ transfer; functional group tolerance can be an issue.[8][9]CH₂I₂ is toxic and light-sensitive.
Diazo-Mediated Cyclopropanation Diazo compounds (e.g., ethyl diazoacetate)Metal-catalyzed carbene transfer (Rh, Cu, Pd)Highly versatile; broad substrate scope; excellent for asymmetric catalysis.[10][11]Hazardous and potentially explosive nature of diazo compounds ; requires careful handling and synthesis.[9]High
Michael-Initiated Ring Closure (MIRC) α-halo carbanions, sulfur ylidesConjugate addition followed by intramolecular Sₙ2Good for electron-deficient alkenes; avoids hazardous reagents.[9][11]Limited to activated alkenes (e.g., α,β-unsaturated carbonyls); can be base-sensitive.Low
Palladium-Catalyzed Cyclopropanation Pronucleophiles (e.g., malonates)Directed nucleopalladation of alkenesHigh functional group tolerance; good diastereoselectivity; avoids hazardous carbene precursors.[9]Requires a directing group on the alkene; catalyst and oxidant sensitive.Moderate (requires handling of oxidants).
Causality Behind Experimental Choice: A Decision Framework

The optimal synthetic strategy hinges on the desired final structure. The following workflow provides a logical framework for choosing between the building block approach (MCPA) and in situ methods.

Caption: Decision workflow for selecting a cyclopropanation strategy.

Application in Complex Synthesis: Diels-Alder Reactions

A powerful application of cyclopropylideneacetates is in Diels-Alder reactions for the rapid construction of polycyclic frameworks. The reaction of Methyl 2-chloro-2-cyclopropylideneacetate (a close analog of MCPA) with electron-rich furans demonstrates the efficiency of this approach.[3]

The reaction proceeds in good to high yields, forming highly substituted spiro[2.5]octenone precursors after a few straightforward transformations.[3] This strategy highlights the ability of the cyclopropylideneacetate core to act as a linchpin, bringing together two cyclic systems into a complex spirocyclic arrangement.

Comparative Experimental Data

The following table summarizes representative data for the Diels-Alder reaction between Methyl 2-chloro-2-cyclopropylideneacetate (6) and various furan derivatives (5a-d).

Furan Reactant Diene Product (endo/exo) Total Yield Reference
Furan5a 11a 85%[3]
2-Methylfuran5b 11b 95%[3]
2,5-Dimethylfuran5c 11c 76%[3]
2-Bromofuran5d 11d 75%[3]

Data adapted from de Meijere, A., et al. European Journal of Organic Chemistry.[3] The high yields underscore the efficiency of this method for building complex scaffolds. The endo/exo selectivity is variable and depends on the specific substituents.

Validated Experimental Protocol: Diels-Alder Reaction

This protocol describes a general procedure for the [4+2] cycloaddition between a furan derivative and a cyclopropylideneacetate, based on established literature methods.[3]

Objective: To synthesize a bicyclic adduct via a Diels-Alder reaction.

Materials:

  • Methyl 2-chloro-2-cyclopropylideneacetate (1.0 eq)

  • 2-Methylfuran (1.5 eq)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Silica Gel for column chromatography

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Methyl 2-chloro-2-cyclopropylideneacetate (1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (5 mL) via syringe. Stir the solution until the starting material is fully dissolved. Add 2-methylfuran (1.5 mmol, 1.5 eq) dropwise at room temperature.

  • Reaction Execution: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess furan.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the endo and exo cycloadducts.

  • Characterization: Characterize the purified products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Experimental_Workflow A 1. Assemble dry glassware under Argon atmosphere B 2. Dissolve cyclopropylideneacetate in anhydrous CH₂Cl₂ A->B C 3. Add 2-Methylfuran (1.5 eq) dropwise B->C D 4. Stir at Room Temperature (24-48h) C->D E 5. Monitor by TLC D->E F 6. Concentrate under reduced pressure E->F G 7. Purify by Silica Gel Chromatography F->G H 8. Characterize Products (NMR, MS) G->H

Caption: Step-by-step experimental workflow for the Diels-Alder reaction.

Conclusion and Future Outlook

This compound and its derivatives are highly efficient and versatile building blocks for the synthesis of complex molecules. They offer a strategic alternative to traditional in situ cyclopropanation methods, particularly when the target structure requires a pre-functionalized spiro- or fused-ring system. The key advantage of MCPA lies in its ability to participate in high-yield cycloaddition reactions, rapidly assembling intricate molecular architectures from simple precursors.

While methods using hazardous precursors like diazo compounds offer broader versatility for simple carbene transfers, the safety and strategic efficiency of the MCPA building block approach make it a superior choice for specific, complex applications. Future research will likely focus on expanding the scope of asymmetric cycloadditions involving MCPA and developing novel catalytic systems to unlock new reactivity pathways, further cementing its role as a power tool in the synthetic chemist's arsenal.

References

  • Molchanov, A. P., et al. (2013). Methyl (E)-2-(2-Phenylcyclopropylidene)acetate: Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran. Russian Journal of Organic Chemistry. [Link]

  • Gaucher, A., et al. (2003). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. European Journal of Organic Chemistry. [Link]

  • Pellissier, H. (2018). Alternative Approaches to Classical Cyclopropanation Strategies. Advanced Synthesis & Catalysis. [Link]

  • de Meijere, A., et al. (2000). New Cyclopropyl Building Blocks for Organic Synthesis, 21. Diels-Alder Reactions of Methyl 2-Chloro-2-cyclopropylideneacetate with Electron-Rich Dienes. European Journal of Organic Chemistry. [Link]

  • PubChem. Methyl 2-cyclopropylacetate. National Center for Biotechnology Information. [Link]

  • De Simone, F., & Waser, J. (2009). Cyclization and Cycloaddition Reactions of Cyclopropyl Carbonyls and Imines. Chemistry–A European Journal. [Link]

  • Hansen, M., & Skattebøl, L. (2005). Commonly used methods for cyclopropanation reactions. Comprehensive Organic Functional Group Transformations II. [Link]

  • Powers, D. C., & Betley, T. A. (2013). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society. [Link]

  • Ghorai, S., et al. (2022). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv. [Link]

  • Orlandi, M., & Toste, F. D. (2020). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society. [Link]

  • Maeda, K., & Saito, S. (2007). Nickel‐Catalyzed [3 + 2 + 2] Cycloaddition of Ethyl Cyclopropylideneacetate and Diynes. Synthesis of 7,6‐ and 7,5‐Fused Bicyclic Compounds. Tetrahedron Letters. [Link]

Sources

A Comparative Guide to the Spectroscopic and Crystallographic Validation of Methyl 2-cyclopropylideneacetate Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Methyl 2-cyclopropylideneacetate (MCPA) is a reactive Michael acceptor, prone to forming covalent adducts with biological nucleophiles. Understanding the precise structure of these adducts is critical for deciphering mechanisms of action, predicting off-target effects, and guiding lead optimization. This guide provides an in-depth comparison of the primary analytical techniques—spectroscopy and X-ray crystallography—for the validation of MCPA adducts, using a representative thiol adduct as a case study.

The Significance of MCPA Adducts in Drug Development

This compound contains a strained cyclopropylidene ring conjugated to an electron-withdrawing ester group. This arrangement makes the exocyclic double bond highly susceptible to nucleophilic attack via a Michael addition mechanism. In a biological context, nucleophilic residues on proteins, such as the thiol group of cysteine, can form covalent adducts with MCPA. The formation of such adducts can modulate the activity of target proteins, but can also lead to unintended toxicity. Therefore, the precise characterization of these adducts is a critical step in the development of therapeutics that may contain this reactive moiety.

Adduct Formation: A Case Study with Cysteine

To illustrate the validation process, we will consider the Michael addition of the thiol group of a cysteine residue to MCPA, forming a thioether adduct. This reaction is a common mechanism for the covalent modification of proteins by electrophilic small molecules.

Experimental Protocol: Synthesis of a Model MCPA-Cysteine Adduct
  • Reactant Preparation: Dissolve this compound (MCPA) (1 eq.) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. Prepare a solution of N-acetyl-L-cysteine (as a model for a protein cysteine residue) (1.1 eq.) in the same buffer.

  • Reaction: Slowly add the N-acetyl-L-cysteine solution to the stirring MCPA solution at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the consumption of the limiting reagent (MCPA) is observed.

  • Work-up and Purification: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure MCPA-cysteine adduct.

Spectroscopic Validation: A Multi-faceted Approach

Spectroscopic techniques provide detailed information about the electronic and vibrational properties of a molecule, as well as the connectivity of its atoms. For MCPA adducts, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment and connectivity.

Causality in Experimental Choices: The choice of deuterated solvent is critical for NMR. For our MCPA-cysteine adduct, a polar solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) is suitable. The addition of a small amount of D₂O can be used to identify exchangeable protons, such as those of amides and carboxylic acids.

Data Summary: ¹H and ¹³C NMR of the MCPA-Cysteine Adduct

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale for Assignment
Ester Methyl (CH₃)~3.70 (s, 3H)~52.0Typical chemical shift for a methyl ester.
Cyclopropane CH₂~0.8-1.2 (m, 4H)~10-15Upfield shift characteristic of strained cyclopropane rings.
Methine (CH-S)~2.90 (m, 1H)~35.0Downfield shift due to the adjacent sulfur atom.
Methylene (CH₂-CH)~2.50 (dd, 1H), ~2.70 (dd, 1H)~38.0Diastereotopic protons adjacent to a stereocenter.
N-Acetyl Methyl (CH₃)~2.00 (s, 3H)~23.0Characteristic chemical shift for an N-acetyl group.
Cysteine α-CH~4.50 (m, 1H)~54.0Typical chemical shift for an α-amino acid proton.
Cysteine β-CH₂~3.10 (m, 2H)~33.0Chemical shift influenced by the adjacent thiol group (now a thioether).
Ester Carbonyl (C=O)-~172.0Downfield shift characteristic of an ester carbonyl.
Amide Carbonyl (C=O)-~170.0Typical chemical shift for an amide carbonyl.

Note: The presented data is a realistic representation for a hypothetical MCPA-cysteine adduct.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Summary: Key IR Absorptions for the MCPA-Cysteine Adduct

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
O-H (Carboxylic Acid)Stretching3300-2500 (broad)Indicates the presence of the carboxylic acid moiety.
N-H (Amide)Stretching~3300Confirms the presence of the amide group.
C-H (Cyclopropane)Stretching~3080A characteristic peak for C-H bonds on a cyclopropane ring.
C=O (Ester)Stretching~1735Confirms the presence of the ester functional group.
C=O (Amide)Stretching~1650Confirms the presence of the amide functional group.
C-S (Thioether)Stretching~700-600Often weak, but indicative of the thioether linkage.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our model adduct.

Data Summary: Expected Mass Spectrometry Data for the MCPA-Cysteine Adduct

Ion m/z (mass-to-charge ratio) Interpretation
[M+H]⁺Calculated MW + 1The protonated molecular ion, confirming the molecular weight of the adduct.
[M+Na]⁺Calculated MW + 23A common sodium adduct, further confirming the molecular weight.
[M-OCH₃]⁺M - 31Loss of the methoxy group from the ester.
[M-COOCH₃]⁺M - 59Loss of the carbomethoxy group.
Cleavage of C-S bondVariesFragmentation at the thioether linkage, providing evidence for the site of adduction.

Crystallographic Validation: The Definitive Structure

While spectroscopic methods provide a wealth of information about the structure of a molecule, X-ray crystallography offers an unparalleled, definitive 3D view of the atomic arrangement in the solid state. This technique is the gold standard for unambiguous structure determination.

Causality in Experimental Choices: Growing single crystals of sufficient quality is often the most challenging step. The choice of solvent system for crystallization is critical and is typically determined through screening of various solvent combinations. For our polar adduct, a mixture of a polar solvent (like ethanol or methanol) and a less polar solvent (like hexane or diethyl ether) for slow evaporation would be a logical starting point.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Dissolve the purified MCPA-cysteine adduct in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C. Alternatively, use vapor diffusion by dissolving the compound in a solvent and placing it in a sealed container with a more volatile anti-solvent.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) in the X-ray diffractometer. Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Data Summary: Representative Crystallographic Data for an MCPA Adduct

Parameter Value Significance
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)e.g., 10.5, 8.2, 15.1The dimensions of the unit cell.
α, γ (°)90Unit cell angles.
β (°)e.g., 98.5The non-orthogonal angle in a monoclinic system.
C-S bond length (Å)~1.82Confirms the formation of the thioether bond.
C-C (cyclopropane) bond lengths (Å)~1.51Typical bond lengths for a cyclopropane ring.
Torsion anglesVariesDefines the conformation of the molecule in the solid state.

Note: The presented data is a realistic representation for a hypothetical MCPA-cysteine adduct.

Comparative Analysis: Spectroscopy vs. Crystallography

Technique Strengths Limitations
NMR Spectroscopy - Provides detailed information on atom connectivity in solution.- Can be used for quantitative analysis.- Non-destructive.- Requires relatively large amounts of pure sample.- May not provide information on absolute stereochemistry without specialized techniques.
IR Spectroscopy - Excellent for identifying functional groups.- Fast and requires minimal sample preparation.- Provides limited information on the overall molecular structure.- Complex spectra can be difficult to interpret fully.
Mass Spectrometry - Highly sensitive, requiring very small amounts of sample.- Provides accurate molecular weight and elemental composition.- Fragmentation patterns can aid in structural elucidation.- Does not provide information on stereochemistry.- Isomers can have identical masses and similar fragmentation.
X-ray Crystallography - Provides an unambiguous 3D structure.- Determines absolute stereochemistry.- Gives precise bond lengths and angles.- Requires a suitable single crystal, which can be difficult to obtain.- The structure is in the solid state and may differ from the solution conformation.

Visualizing the Workflow

experimental_workflow cluster_synthesis Adduct Synthesis cluster_analysis Structural Validation MCPA This compound Reaction Michael Addition MCPA->Reaction Nucleophile Nucleophile (e.g., Cysteine) Nucleophile->Reaction Purification Purification (Chromatography) Reaction->Purification Adduct Purified Adduct Purification->Adduct NMR NMR Spectroscopy (¹H, ¹³C, 2D) Adduct->NMR IR IR Spectroscopy Adduct->IR MS Mass Spectrometry Adduct->MS Xray X-ray Crystallography Adduct->Xray Structure Validated Structure NMR->Structure IR->Structure MS->Structure Xray->Structure

Caption: Experimental workflow for the synthesis and structural validation of MCPA adducts.

Conclusion

The validation of this compound adducts requires a synergistic approach, leveraging the strengths of multiple analytical techniques. While NMR, IR, and MS provide a comprehensive picture of the adduct's structure, connectivity, and molecular formula, X-ray crystallography stands as the ultimate arbiter for definitive 3D structural elucidation. For researchers in drug development, a thorough understanding and application of these techniques are indispensable for advancing our knowledge of covalent modifiers and designing safer, more effective therapeutics.

References

  • Mass Spectrometry of Small Molecules: [Link]

  • NMR Spectroscopy Data: [Link]

  • Michael Addition Reactions: [Link]

  • Characterization of Protein Adducts: [Link]

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 2-Cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Methyl 2-cyclopropylideneacetate, with its strained cyclopropylidene ring and acrylate functionality, presents a unique combination of potential hazards. Based on analogous structures like methyl 2-cyclopropylacetate and other acrylate esters, we must assume the following characteristics until proven otherwise:

  • Flammability: Like many organic esters, it is likely a flammable liquid.[1][2][3][4][5] Vapors may be heavier than air and can travel to an ignition source.[6] Therefore, it must be handled away from open flames, sparks, and other sources of ignition.[2][4][5][6][7][8][9]

  • Skin and Eye Irritation: Acrylate esters are known to be irritants.[1] Direct contact with the skin or eyes can cause irritation or burns.[1][7]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[1]

  • Reactivity: The strained ring system may impart a degree of reactivity. While not explicitly documented as explosive, it should be treated as a potentially reactive chemical, especially in the presence of initiators or under elevated temperatures.[10][11] It may be incompatible with strong oxidizing agents, strong acids, and strong bases.[6][7]

Due to these inherent risks, this compound must be managed as hazardous waste .[10][11][12][13][14]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory:

  • Eye Protection: Chemical splash goggles are essential.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-resistant lab coat should be worn.

  • Respiratory Protection: All handling of the neat compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors.[7]

Spill and Emergency Procedures: Preparedness is Paramount

Accidents can happen. A clear and practiced emergency plan is critical.

For a Minor Spill (<100 mL) within a Chemical Fume Hood:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: Use an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad to contain the spill.[15][16]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[8][15]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[15]

For a Major Spill (>100 mL) or any spill outside of a fume hood:

  • Evacuate: Immediately evacuate the area.[16][17]

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) office and follow their specific emergency procedures.[16][17][18]

  • Do not attempt to clean up a major spill yourself. [15]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be collected as hazardous chemical waste. Under no circumstances should it be poured down the drain or placed in regular trash. [10][12]

Step 1: Waste Collection
  • Dedicated Container: Use a designated, chemically compatible, and properly sealed waste container. A high-density polyethylene (HDPE) or glass container is typically suitable. Ensure the container is free from incompatible residues.[11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.[19]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. In particular, keep it separate from strong acids, bases, and oxidizers.[14]

Step 2: Storage Pending Disposal
  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Conditions: The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[6][8][9]

Step 3: Arranging for Pickup and Disposal
  • Contact EHS: When the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, contact your EHS office to arrange for a hazardous waste pickup.

  • Documentation: Complete any required waste manifests or pickup request forms accurately and completely.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility. The preferred method of disposal for this type of organic compound is typically high-temperature incineration in a permitted facility.[20]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal Decision Workflow for this compound.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
EPA Waste Code Likely D001 (Ignitable)Based on the flammability of similar organic esters.
Disposal Method High-Temperature IncinerationEnsures complete destruction of the organic compound.[20]
Container Type HDPE or GlassChemical compatibility and integrity.
Drain Disposal Strictly Prohibited Environmental toxicity and potential for flammable vapor accumulation in pipes.[10][12]
Trash Disposal Strictly Prohibited Flammability and reactivity hazards.[10][12]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. The proper disposal of chemical waste is not merely a regulatory burden but a professional obligation that reflects the integrity of our scientific pursuits.

References

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Methyl 2-cyclopropylacetate. PubChem, National Institutes of Health. [Link]

  • Chemical Emergency Procedures: General Response and Clean-Up. [Link]

  • Hazardous Waste & Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Disposal. HazChem Environmental. [Link]

  • Chemical Waste. Environmental Health & Safety, The University of Texas at Austin. [Link]

  • Safety Data Sheet - Methyl Acetylene. Airgas. [Link]

  • Flammable Liquid Storage: Essential OSHA Guidelines. Frontline Data Solutions. [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Justrite. [Link]

  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. J. J. Keller. [Link]

  • Hazardous Spill Reporting and Response Procedures. Austin Community College District. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]

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  • 1926.152 - Flammable liquids. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Disposal Procedures. [Link]

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A Comprehensive Guide to the Safe Handling of Methyl 2-cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-cyclopropylideneacetate is a reactive ester of interest in organic synthesis and drug development. Due to its chemical structure, which includes a strained cyclopropylidene ring and an acrylate-like functionality, this compound requires careful handling to minimize risks. This guide provides essential safety and logistical information, from personal protective equipment (PPE) to disposal procedures, grounded in established laboratory safety principles.

Immediate Safety and Hazard Assessment

Core Hazards:

  • Flammability: Like many volatile organic esters, this compound is expected to be a flammable liquid.[1] Keep it away from heat, sparks, open flames, and other ignition sources.[3][4][5]

  • Irritation: It is likely to cause skin and eye irritation upon contact.[1] Prolonged or repeated exposure may lead to dermatitis.[2]

  • Respiratory Irritation: As a volatile organic compound (VOC), its vapors may cause respiratory tract irritation.[1][6][7]

  • Sensitization: Acrylate-containing compounds are known skin sensitizers, and repeated contact can lead to allergic reactions.[2][8]

Hazard Classification (Inferred)GHS PictogramPrecautionary Statement
Flammable LiquidFlameKeep away from heat and ignition sources.
Skin IrritantExclamation MarkAvoid contact with skin.[1][9]
Eye IrritantExclamation MarkAvoid contact with eyes.[1][9]
Respiratory IrritantExclamation MarkUse in a well-ventilated area or fume hood.[6][7][10]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound.

1. Hand Protection:

Due to the risk of skin irritation and sensitization, selecting the correct gloves is critical. Acrylate monomers can penetrate some glove materials rapidly.[2][8]

  • Recommended: Nitrile gloves are generally more protective against acrylates than latex or vinyl.[2] For extended work, consider double-gloving.[2][8]

  • Action Plan: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.[11]

2. Eye and Face Protection:

  • Essential: Chemical splash goggles are mandatory to protect against splashes.[10][12]

  • Enhanced Protection: When handling larger quantities or if there is a significant splash risk, use a face shield in addition to goggles.[12]

3. Body Protection:

  • A standard laboratory coat should be worn to protect your skin and clothing.[10]

  • Ensure your lab coat is buttoned and the sleeves are rolled down.

  • Wear closed-toe shoes to protect your feet from potential spills.[10]

4. Respiratory Protection:

  • Primary Control: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[6][7][13]

  • For Spills or Emergencies: In the event of a large spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary. Ensure you are properly fit-tested and trained in its use.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Receiving and Storage:

  • Inspect: Upon receipt, inspect the container for any signs of damage or leaks.

  • Store Safely: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[14]

  • Flammable Storage: Keep in a designated flammable liquids cabinet.[10]

  • Seal Tightly: Ensure the container is tightly sealed to prevent the escape of volatile vapors.[15][16] Using parafilm or Teflon tape on the cap threads can provide an extra layer of protection.[15]

Handling Procedures:

  • Work in a Fume Hood: Always handle this compound inside a properly functioning chemical fume hood.[6][7][13]

  • Grounding: When transferring larger quantities, ground and bond containers to prevent static discharge, which could ignite flammable vapors.[4][14]

  • Avoid Incompatibles: Keep away from strong oxidizing agents, strong bases, and reducing agents.[14]

  • Cleanliness: Maintain a clean and organized work area to prevent accidental spills and contamination.[12]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[6][10]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.[6]

    • Keep the waste container closed when not in use and store it in a fume hood or a designated satellite accumulation area.[10]

  • Disposal Procedures:

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response Workflow

SpillResponse cluster_spill Small Spill (<100 mL) in Fume Hood cluster_large_spill Large Spill (>100 mL) or Outside Hood spill_start Spill Occurs spill_absorb Absorb with inert material (e.g., vermiculite, sand) spill_start->spill_absorb Ensure proper PPE is worn spill_collect Collect absorbed material using non-sparking tools spill_absorb->spill_collect spill_waste Place in sealed container for hazardous waste disposal spill_collect->spill_waste spill_clean Clean spill area with soap and water spill_waste->spill_clean spill_end Spill Contained spill_clean->spill_end large_spill_start Spill Occurs large_spill_alert Alert others and evacuate the immediate area large_spill_start->large_spill_alert large_spill_contact Contact EHS / Emergency Response large_spill_alert->large_spill_contact

Caption: Workflow for responding to a spill of this compound.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14][17] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][14] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[14]

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Acrylic Plastic Safety Tips To Know. (2024, May 7). ACME Plastics.[Link]

  • FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. Columbia University Research.[Link]

  • Minimizing Health Risks Around Volatile Organic Compounds. (2024, January 30). Post Apple Scientific.[Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.[Link]

  • Methyl 2-cyclopropylacetate | C6H10O2 | CID 317679. PubChem, NIH.[Link]

  • Control volatile organic chemical smells. (2024, September 26). UW Environmental Health & Safety.[Link]

  • Acrylic Personal Protective Equipment (PPE) Fabrication. Modern Age Plastics Inc.[Link]

  • Allergy to acrylates. DermNet.[Link]

  • Acrylates in the Dental Office – Hazards and Hand Protection. Hourglass International, Inc.[Link]

  • Organic Chemistry Laboratory Safety Notes. Cerritos College.[Link]

  • Safe transport of acrylic monomers. (2020, June 23). YouTube.[Link]

  • Safety Data Sheet - Methyl acetate. (2025, February 17). Kishida Chemical Co., Ltd.[Link]

  • Safety Data Sheet - Methyl Acetate. Univar Solutions.[Link]

  • Chemical Resistance Guide. North Safety Products.[Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.[Link]

  • Gloves Chemical Resistance Chart. Gloves By Web.[Link]

  • OSHA Glove Selection Chart. University of Nevada, Reno Environmental Health and Safety.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.